molecular formula C16H12N4O9 B560759 Methyl indole-4-carboxylate CAS No. 101277-72-9

Methyl indole-4-carboxylate

Katalognummer: B560759
CAS-Nummer: 101277-72-9
Molekulargewicht: 404.291
InChI-Schlüssel: YNJDTXOZWCBILM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl indole-4-carboxylate is a useful research compound. Its molecular formula is C16H12N4O9 and its molecular weight is 404.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

methyl 1H-indole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-13-10(12)8-3-2-4-9-7(8)5-6-11-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAXQUBYRSEBJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=CNC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960395
Record name Methyl 1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39830-66-5
Record name Methyl 1H-indole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80960395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1H-indole-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"Methyl indole-4-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Methyl Indole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound. The information is curated for professionals in research and drug development, with a focus on data presentation, experimental protocols, and the visualization of its role in key biological pathways.

Core Physical and Chemical Properties

This compound is an off-white to yellowish crystalline solid.[1] It is a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its unique structure, featuring a modifiable indole ring, makes it a valuable building block for creating bioactive molecules.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Melting Point 68-71 °C
Appearance Off-white to yellowish crystalline powder[1]
CAS Number 39830-66-5[1]
Solubility Profile

While specific quantitative solubility data is limited in public literature, based on its chemical structure and solvents used in synthesis and purification, a qualitative solubility profile can be inferred. This compound is expected to be soluble in chlorinated solvents like dichloromethane and chloroform, as well as ethers like diethyl ether and tetrahydrofuran. It should also show solubility in alcohols such as methanol and ethanol, and polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Its solubility in nonpolar solvents like hexanes is likely lower, and it is expected to be poorly soluble in water.

Spectral Data

Detailed spectral data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (300 MHz, CDCl₃) δ ¹³C NMR (75 MHz, CDCl₃) δ
8.48 (br s, 1H, NH)168.4
7.93 (d, J = 7.5 Hz, 1H)136.9
7.59 (d, J = 8.1 Hz, 1H)127.6
7.34 (t, J = 3.0 Hz, 1H)126.8
7.23 (t, J = 7.7 Hz, 1H)123.6
7.19 (br d, J = 3.0 Hz, 1H)121.6
3.99 (s, 3H, OCH₃)121.3
116.5
103.9
52.2
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that correspond to its functional groups.

Wavenumber (cm⁻¹) Functional Group
3355N-H stretch
1699C=O stretch (ester)
1276C-O stretch (ester)

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is through the palladium/phosphine-catalyzed N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.

Materials:

  • Methyl 2-ethenyl-3-nitrobenzoate

  • Carbon monoxide (CO) gas

  • Dichloromethane (CH₂Cl₂)

  • Hexanes

  • Silica gel

Procedure:

  • A solution of methyl 2-ethenyl-3-nitrobenzoate in a suitable solvent is placed in a pressure vessel.

  • The vessel is charged with carbon monoxide.

  • The reaction mixture is heated. The progress of the reaction is monitored by periodically venting the vessel and repressurizing with CO.

  • After the reaction is complete (typically after 50 hours), the mixture is cooled and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Purification Protocol

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane (CH₂Cl₂)

Procedure:

  • A silica gel column is prepared using a slurry of silica gel in hexanes.

  • The crude product is dissolved in a minimum amount of dichloromethane and adsorbed onto a small amount of silica gel.

  • The dried silica with the adsorbed product is loaded onto the top of the prepared column.

  • The column is eluted with a gradient of hexanes and dichloromethane, starting with a higher ratio of hexanes (e.g., 7:3 hexanes:CH₂Cl₂) and gradually increasing the polarity (e.g., to 1:1 hexanes:CH₂Cl₂).

  • Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • The fractions containing pure this compound are combined and the solvent is removed under reduced pressure to yield a pale yellow solid.

Biological Significance and Signaling Pathways

This compound serves as a crucial starting material for the synthesis of various biologically active compounds, including inhibitors of key enzymes involved in disease pathways.[1]

Role as a Precursor for Tryptophan 2,3-Dioxygenase (TDO) Inhibitors

Tryptophan 2,3-dioxygenase (TDO) is an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, which is implicated in tumor immune resistance.[2] Inhibitors of TDO are being investigated as potential cancer immunotherapies.[2][3] this compound is a reactant used in the preparation of pyridyl-ethenyl-indoles, which act as TDO inhibitors.

TDO_Inhibition_Pathway cluster_synthesis Synthesis of TDO Inhibitor cluster_pathway Kynurenine Pathway in Cancer This compound This compound Other Reactants Other Reactants Pyridyl-ethenyl-indole (TDO Inhibitor) Pyridyl-ethenyl-indole (TDO Inhibitor) TDO TDO Pyridyl-ethenyl-indole (TDO Inhibitor)->TDO Inhibits Tryptophan Tryptophan Tryptophan->TDO Catalyzes Kynurenine Kynurenine TDO->Kynurenine Immune Suppression Immune Suppression Kynurenine->Immune Suppression Leads to

Synthesis of a TDO inhibitor from this compound and its effect on the kynurenine pathway.
Role as a Precursor for JNK3 MAP Kinase Inhibitors

c-Jun N-terminal Kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly found in the central nervous system.[4][] It is implicated in neuronal apoptosis and neurodegenerative diseases, making it a therapeutic target.[4][] this compound is used as a reactant in the synthesis of JNK3 MAP kinase inhibitors.

JNK3_Inhibition_Pathway cluster_synthesis Synthesis of JNK3 Inhibitor cluster_pathway JNK Signaling Pathway in Neurons This compound This compound Other Reactants Other Reactants JNK3 Inhibitor JNK3 Inhibitor JNK3 JNK3 JNK3 Inhibitor->JNK3 Inhibits Stress Stimuli Stress Stimuli MKK4_7 MKK4/7 Stress Stimuli->MKK4_7 Activate MKK4_7->JNK3 Activate c-Jun c-Jun JNK3->c-Jun Phosphorylates Apoptosis Apoptosis c-Jun->Apoptosis Promotes

Synthesis of a JNK3 inhibitor from this compound and its role in the JNK signaling pathway.

Conclusion

This compound is a versatile and valuable compound in the fields of chemical synthesis and drug discovery. Its well-defined physical and chemical properties, coupled with its utility as a precursor for potent enzyme inhibitors, underscore its importance in the development of novel therapeutics for cancer and neurodegenerative diseases. This guide provides essential technical information to support ongoing research and development efforts utilizing this key indole derivative.

References

An In-depth Technical Guide to Methyl Indole-4-carboxylate (CAS: 39830-66-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-4-carboxylate, with the CAS number 39830-66-5, is a pivotal heterocyclic building block in the fields of medicinal chemistry and organic synthesis. Its indole scaffold is a privileged structure in numerous biologically active compounds and marketed pharmaceuticals. This technical guide provides a comprehensive overview of its physicochemical properties, spectroscopic data, synthesis methodologies, and its significant applications as a versatile precursor for the development of novel therapeutic agents. The strategic placement of the methoxycarbonyl group at the 4-position of the indole ring offers unique opportunities for chemical modifications, leading to a diverse array of derivatives with a wide spectrum of pharmacological activities.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental for its application in research and development.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below for quick reference.

PropertyValueReference(s)
CAS Number 39830-66-5[1]
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.19 g/mol [1]
IUPAC Name methyl 1H-indole-4-carboxylate
Synonyms 4-Methoxycarbonylindole, Methyl 4-indolecarboxylate[1]
Appearance Off-white to yellowish crystalline powder[1]
Melting Point 68-71 °C[2]
Boiling Point Not readily available
Solubility Information not readily available in searched sources
Storage Store at 0-8 °C[1]
Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectroscopy Data Summary
¹H NMR Spectral data available, providing information on the chemical environment of the hydrogen atoms.
¹³C NMR Spectral data available, indicating the chemical shifts of the carbon atoms in the molecule.
Mass Spectrometry Data available, confirming the molecular weight of the compound.
Infrared (IR) Spectral data available, showing the characteristic vibrational frequencies of the functional groups.
Raman Spectral data available, offering complementary vibrational information to IR spectroscopy.

Synthesis of this compound

Several synthetic strategies have been developed for the preparation of this compound. Two prominent methods are detailed below, including their experimental protocols.

Palladium-Catalyzed N-Heteroannulation

A reliable method for the synthesis of this compound involves a palladium-catalyzed N-heteroannulation of a substituted 2-nitrostyrene. This multi-step synthesis starts from commercially available methyl 2-methyl-3-nitrobenzoate.

Step 1: Synthesis of Methyl 2-bromomethyl-3-nitrobenzoate

  • To a solution of methyl 2-methyl-3-nitrobenzoate in carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide.

  • Reflux the mixture under irradiation with a light source (e.g., a sunlamp) for several hours until the starting material is consumed (monitored by TLC or GC).

  • Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of the Corresponding Phosphonium Salt

  • Dissolve the methyl 2-bromomethyl-3-nitrobenzoate in a suitable solvent like toluene.

  • Add triphenylphosphine and heat the mixture to reflux for several hours.

  • Cool the reaction mixture to room temperature and collect the precipitated phosphonium salt by filtration.

  • Wash the salt with a non-polar solvent like diethyl ether and dry it under vacuum.

Step 3: Wittig Reaction to form Methyl 2-ethenyl-3-nitrobenzoate

  • Suspend the phosphonium salt in a suitable solvent such as dichloromethane.

  • Add a base, for example, an aqueous solution of sodium hydroxide, and an aqueous solution of formaldehyde.

  • Stir the two-phase mixture vigorously at room temperature for several hours.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography on silica gel.

Step 4: Reductive Cyclization to this compound

  • In a pressure vessel, dissolve the methyl 2-ethenyl-3-nitrobenzoate in a solvent like acetonitrile.

  • Add a palladium catalyst, such as palladium(II) acetate, and a phosphine ligand, for example, triphenylphosphine.

  • Pressurize the vessel with carbon monoxide and heat the reaction mixture for several hours.

  • After cooling, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield this compound.

Synthesis_Workflow_1 A Methyl 2-methyl-3-nitrobenzoate B Methyl 2-bromomethyl-3-nitrobenzoate A->B NBS, BPO, CCl4, reflux C Phosphonium Salt B->C PPh3, Toluene, reflux D Methyl 2-ethenyl-3-nitrobenzoate C->D HCHO, NaOH, CH2Cl2 E This compound D->E Pd(OAc)2, PPh3, CO, Acetonitrile, heat

Caption: Palladium-Catalyzed Synthesis of this compound.
Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a versatile and widely used method for preparing indoles from o-nitrotoluenes.

  • Enamine Formation: React 2-methyl-3-nitrobenzoate with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), in a suitable solvent like DMF. The reaction is typically heated to promote the condensation and formation of the enamine intermediate.

  • Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. A common method involves catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. Alternatively, chemical reducing agents such as iron in acetic acid or sodium dithionite can be employed.

  • Work-up and Purification: After the reduction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography or recrystallization to afford pure this compound.

Synthesis_Workflow_2 A 2-Methyl-3-nitrobenzoate B Enamine Intermediate A->B DMF-DMA, DMF, heat C This compound B->C H2, Pd/C or Raney Ni

Caption: Leimgruber-Batcho Synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial starting material for the synthesis of a wide range of biologically active molecules. Its utility as a versatile scaffold is highlighted by its use in the preparation of various classes of enzyme inhibitors and receptor antagonists.

Target ClassTherapeutic PotentialReference(s)
Tryptophan Dioxygenase (TDO) Inhibitors Potential anticancer immunomodulators
Cytotoxic Agents Targeting multidrug-resistant cancer cells
β-Tryptase Inhibitors Treatment of asthma and allergic inflammatory diseases
Histamine H₃ Antagonists Treatment of neurological disorders like Alzheimer's disease, ADHD, and schizophrenia
JNK3 MAP Kinase Inhibitors Neuroprotection in conditions such as stroke and neurodegenerative diseases
Nucleoside Analogues Antiviral and anticancer agents

The indole nucleus is a common feature in many marketed drugs, and the functional handles provided by this compound allow for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.

Biological Signaling Pathways

While specific signaling pathway involvement for this compound itself is not extensively documented, its derivatives are designed to interact with key biological targets that are integral components of various signaling cascades. For instance, JNK3 MAP kinase inhibitors derived from this scaffold would modulate the c-Jun N-terminal kinase pathway, which is a critical regulator of apoptosis and inflammatory responses in the central nervous system. Similarly, histamine H₃ antagonists would interfere with histamine-mediated signaling in the brain, impacting neurotransmitter release and cognitive functions.

The following diagram illustrates the role of this compound as a precursor to compounds that target diverse biological pathways.

Biological_Targets cluster_precursor Precursor Molecule cluster_derivatives Bioactive Derivatives cluster_pathways Targeted Biological Pathways / Processes A This compound B TDO Inhibitors A->B Synthetic Modification C Cytotoxic Agents A->C Synthetic Modification D β-Tryptase Inhibitors A->D Synthetic Modification E Histamine H3 Antagonists A->E Synthetic Modification F JNK3 MAP Kinase Inhibitors A->F Synthetic Modification G Immune Regulation (Cancer) B->G H Cell Proliferation & Survival (Cancer) C->H I Inflammatory Response (Allergy, Asthma) D->I J Neurotransmission (Cognitive Disorders) E->J K Neuronal Apoptosis (Neurodegeneration) F->K

Caption: Diverse Biological Targets of this compound Derivatives.

Conclusion

This compound is a compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties and versatile reactivity make it an invaluable tool in the synthesis of complex molecular architectures. As demonstrated, it serves as a key intermediate for a variety of pharmacologically relevant compounds, underscoring its importance in the ongoing quest for novel and effective therapeutics. This guide provides a foundational understanding of its chemistry and applications, intended to facilitate further research and innovation in the field.

References

Spectroscopic Profile of Methyl Indole-4-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl indole-4-carboxylate, a key heterocyclic compound with applications in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in further research and development.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its structural features.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.48br s-N-H
7.93d7.5H-5
7.59d8.1H-7
7.34t3.0H-2
7.23t7.7H-6
7.19br d3.0H-3
3.99s--OCH₃

Solvent: CDCl₃, Frequency: 300 MHz

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
168.4C=O
136.9C-7a
127.6C-3a
126.8C-4
123.6C-2
121.6C-7
121.3C-6
116.5C-5
103.9C-3
52.2-OCH₃

Solvent: CDCl₃, Frequency: 75 MHz

Table 3: IR Spectroscopic Data
Wavenumber (cm⁻¹)Assignment
3355N-H stretch
1699C=O stretch (ester)
1276C-O stretch (ester)

Sample Preparation: Neat

Table 4: Mass Spectrometry Data
m/zAssignment
175.18[M]⁺ (Molecular Ion)

Ionization Method: Gas Chromatography-Mass Spectrometry (GC-MS)[1]

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR tube.

  • Instrumentation : Spectra are acquired on a 300 MHz (for ¹H) or 75 MHz (for ¹³C) NMR spectrometer.

  • ¹H NMR Acquisition : The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition : The spectrum is recorded with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

Infrared (IR) Spectroscopy
  • Sample Preparation : As this compound is a solid, a spectrum can be obtained using the neat solid with an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For the neat analysis, a small amount of the solid is placed directly on the ATR crystal.

  • Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

  • Acquisition : A background spectrum of the empty ATR crystal is recorded. The sample is then placed on the crystal, and the sample spectrum is acquired. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

  • Data Processing : The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer via a Gas Chromatograph (GC) to ensure separation from any impurities.

  • Ionization : Electron Ionization (EI) is employed, where the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis : The resulting ions (molecular ion and fragment ions) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection : The abundance of each ion is measured by a detector, generating a mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Structure Elucidation cluster_application Further Applications Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Information (Functional Groups, Connectivity) NMR->Structure IR->Structure MS->Structure Confirmation Structure Confirmation Structure->Confirmation Application Research & Development (e.g., Drug Discovery) Confirmation->Application

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Solubility of Methyl Indole-4-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methyl indole-4-carboxylate, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing detailed experimental protocols for researchers to determine these values in their own laboratory settings. Additionally, it outlines the Fischer indole synthesis, a common pathway for obtaining indole derivatives.

Physicochemical Properties of this compound

This compound (CAS No: 39830-66-5) is an off-white to yellowish crystalline powder.[1] Its molecular formula is C₁₀H₉NO₂, with a molecular weight of 175.18 g/mol .[2] Understanding its fundamental properties is crucial for its application in synthesis and formulation.

PropertyValueReference
Molecular FormulaC₁₀H₉NO₂[1][2]
Molecular Weight175.18 g/mol [2]
AppearanceOff-white to yellowish crystalline powder[1]
Melting Point68-71 °C[3]
pKa (Predicted)15.80 ± 0.30[3]
XLogP31.6[2]

Solubility in Organic Solvents: A Qualitative Overview and a Call for Experimental Determination

This lack of data underscores the necessity for experimental determination to support rational solvent selection for synthesis, purification, and formulation development. The following table provides a template for researchers to populate with their own experimentally determined data.

SolventChemical FormulaPolarity IndexBoiling Point (°C)Quantitative Solubility ( g/100 mL at 25°C)Notes
MethanolCH₃OH5.164.7Data to be determinedQualitatively described as soluble[3]
EthanolC₂H₅OH4.378.4Data to be determined
IsopropanolC₃H₈O3.982.6Data to be determined
AcetoneC₃H₆O5.156Data to be determined
Ethyl AcetateC₄H₈O₂4.477.1Data to be determined
DichloromethaneCH₂Cl₂3.139.6Data to be determined
TolueneC₇H₈2.4110.6Data to be determined

Experimental Protocols for Solubility Determination

To empower researchers to fill the existing data gap, this section provides detailed methodologies for determining the solubility of this compound.

Gravimetric Method

The gravimetric method is a straightforward and reliable technique for determining the equilibrium solubility of a solid in a solvent.[4][5]

Materials:

  • This compound

  • Selected organic solvent

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container.

  • Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is necessary to confirm saturation.

  • Filtration: Once equilibrium is achieved, carefully filter the supernatant to remove all undissolved solid. The filtration should be performed at the same temperature as the equilibration to prevent precipitation or further dissolution.

  • Solvent Evaporation: Accurately transfer a known volume or weight of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

  • Drying: Place the dish or vial in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. Dry to a constant weight.

  • Calculation: The solubility is calculated by dividing the mass of the dried solute by the volume (or mass) of the solvent used.

UV/Vis Spectrophotometry Method

This method is suitable for compounds that absorb ultraviolet or visible light and offers a high-throughput screening approach.[6][7][8]

Materials:

  • UV/Vis Spectrophotometer

  • Quartz cuvettes

  • This compound

  • Selected organic solvent

  • Volumetric flasks and pipettes

Procedure:

  • Determine λmax: Prepare a dilute solution of this compound in the chosen solvent and scan across the UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).

  • Prepare a Calibration Curve: Create a series of standard solutions of known concentrations of this compound in the solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

  • Prepare Saturated Solution: Follow steps 1 and 2 from the Gravimetric Method to prepare a saturated solution.

  • Dilution and Measurement: Filter the saturated solution and dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted solution. Back-calculate the concentration of the original saturated solution to determine the solubility.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.[9][10][11]

Materials:

  • HPLC system with a suitable detector (e.g., UV-Vis or Diode Array)

  • Appropriate HPLC column (e.g., C18)

  • This compound

  • Selected organic solvent

  • Mobile phase solvents

  • Volumetric flasks and pipettes

  • Syringe filters

Procedure:

  • Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and inject them into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the Gravimetric Method (steps 1 and 2).

  • Sample Preparation and Analysis: Filter the saturated solution. Dilute an accurately measured volume of the filtrate with the mobile phase to a concentration within the calibration range. Inject the diluted sample into the HPLC system.

  • Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution.

Synthesis Pathway: The Fischer Indole Synthesis

This compound can be synthesized through various methods, with the Fischer indole synthesis being a classic and versatile approach for creating the indole ring system.[12][13][14][15][16] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from the condensation of an arylhydrazine with an aldehyde or ketone.[12][14][15][16]

The following diagram illustrates the general mechanism of the Fischer Indole Synthesis.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_product Final Product Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Arylhydrazine->Hydrazone Condensation Carbonyl Aldehyde or Ketone Carbonyl->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearranged [3,3]-Sigmatropic Rearrangement Product Enamine->Rearranged [3,3]-Sigmatropic Rearrangement (Acid-Catalyzed) Cyclized Cyclized Intermediate Rearranged->Cyclized Cyclization Indole Indole Derivative Cyclized->Indole Elimination of NH₃ Aromatization

Caption: General mechanism of the Fischer Indole Synthesis.

Experimental Workflow Visualization

The determination of solubility follows a structured experimental workflow, from the preparation of the saturated solution to the final analysis. The choice of analytical method will depend on the available instrumentation and the required precision.

Solubility_Workflow cluster_analysis Analytical Methods start Start: Excess Solute + Solvent equilibration Equilibration (e.g., 24-48h shaking at constant temp.) start->equilibration filtration Filtration of Supernatant (at constant temp.) equilibration->filtration analysis Analysis of Filtrate filtration->analysis gravimetric Gravimetric: Evaporate & Weigh analysis->gravimetric Gravimetric uv_vis UV/Vis: Dilute & Measure Absorbance analysis->uv_vis UV/Vis hplc HPLC: Dilute & Inject analysis->hplc HPLC end End: Determine Solubility gravimetric->end uv_vis->end hplc->end

Caption: General experimental workflow for solubility determination.

References

An In-depth Technical Guide on the Discovery and History of Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indole-4-carboxylate, a pivotal heterocyclic compound, has played a significant role in the advancement of medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its discovery, historical synthetic evolution, and its versatile applications as a key building block for complex biologically active molecules. Detailed experimental protocols for its seminal synthesis, alongside tabulated quantitative data and visualizations of its synthetic pathways, are presented to serve as a valuable resource for researchers in the field.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1] Among the vast family of indole derivatives, this compound has emerged as a particularly valuable intermediate. Its strategic substitution pattern allows for the facile introduction of various functionalities, enabling the synthesis of a diverse array of complex molecules with significant therapeutic potential. This document traces the historical journey of this compound from its initial synthesis to its current status as a cornerstone in synthetic and medicinal chemistry.

Discovery and First Synthesis

The first documented synthesis of indole-4-carboxylic acid, the parent acid of this compound, appears in a 1962 paper by F. C. Uhle et al.[2] In this work, the methyl ester was prepared from the carboxylic acid using ethereal diazomethane.[2] This predates the more widely recognized and efficient Leimgruber-Batcho indole synthesis.

A major breakthrough in the synthesis of 4-substituted indoles, including this compound, came with the work of Willy Leimgruber and Andrew Batcho at Hoffmann-La Roche. Their innovative method, first disclosed in a German patent in 1971, provided a high-yielding and versatile route to this important class of compounds.[3] The Leimgruber-Batcho synthesis has since become a cornerstone in indole chemistry.[3]

Key Synthetic Methodologies

The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho synthesis is a two-step process that begins with an ortho-nitrotoluene derivative. This method proved to be a significant advancement due to its high yields and the ready availability of starting materials.

Step 1: Enamine Formation

The synthesis commences with the reaction of methyl 2-methyl-3-nitrobenzoate with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), often in the presence of a secondary amine like pyrrolidine, to form a β-amino-α,β-unsaturated ester (an enamine).[3]

Step 2: Reductive Cyclization

The intermediate enamine is then subjected to reductive cyclization to afford the indole ring system.[3] Various reducing agents can be employed, with Raney nickel and hydrazine, or catalytic hydrogenation using palladium on carbon being common choices.

Experimental Protocol: Leimgruber-Batcho Synthesis of this compound [3]

Step A: Preparation of Methyl 2-(2-dimethylaminoethenyl)-3-nitrobenzoate (Enamine Intermediate)

A solution of methyl 2-methyl-3-nitrobenzoate (19.5 g, 0.1 mol) in 50 ml of dimethylformamide is treated with 13.1 g (0.11 mol) of N,N-dimethylformamide dimethyl acetal. The mixture is heated at 110-120°C for 16 hours. After cooling, the solvent is removed under reduced pressure to yield the crude enamine.

Step B: Reductive Cyclization to this compound

The crude enamine from Step A is dissolved in 200 ml of methanol. Raney nickel (approximately 5 g) is added, and the mixture is hydrogenated at room temperature and atmospheric pressure until the theoretical amount of hydrogen is absorbed. The catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure. The residue is purified by chromatography on silica gel to afford this compound.

Palladium-Catalyzed Reductive N-Heteroannulation

A notable alternative to the Leimgruber-Batcho synthesis is the palladium-catalyzed reductive N-heteroannulation of 2-nitrostyrenes.[4] This method offers a mild and efficient route to functionalized indoles and compares favorably to the classical synthesis.[4]

Experimental Protocol: Palladium-Catalyzed Synthesis of this compound [4]

To a solution of methyl 2-ethenyl-3-nitrobenzoate (10.35 g, 50.0 mmol) and triphenylphosphine (3.23 g, 12.3 mmol) in 100 mL of acetonitrile is added palladium(II) acetate (0.673 g, 3.00 mmol). The reaction vessel is purged and then pressurized with carbon monoxide (59 psi). The mixture is heated in an oil bath at a controlled temperature for 50 hours, with periodic venting and re-pressurizing with carbon monoxide. After cooling, the reaction mixture is concentrated, and the crude product is purified by silica gel chromatography to yield this compound.[4]

Quantitative Data

The physical and spectroscopic properties of this compound are crucial for its characterization and use in further synthetic applications.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.19 g/mol [1]
Melting Point 67-69 °C[2]
Appearance Off-white to yellowish crystalline powder[1]
¹H NMR (CDCl₃, ppm) δ 8.48 (br s, 1H), 7.93 (d, 1H), 7.59 (d, 1H), 7.34 (t, 1H), 7.23 (t, 1H), 7.19 (br d, 1H), 3.99 (s, 3H)[4]
¹³C NMR (CDCl₃, ppm) δ 168.4, 136.9, 127.6, 126.8, 123.6, 121.6, 121.3, 116.5, 103.9, 52.2[4]
IR (neat, cm⁻¹) 3355, 1699, 1276[4]

Applications in Drug Discovery and Medicinal Chemistry

This compound is a versatile precursor for a wide range of biologically active molecules. Its utility stems from the ability to selectively modify the indole ring and the ester functionality.

  • Anticancer Agents: It serves as a starting material for the synthesis of tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators.[5]

  • Neurological Disorders: The indole-4-carboxylic acid moiety is utilized in the synthesis of compounds targeting neurological disorders.[1]

  • Antimicrobial and Anti-inflammatory Agents: Researchers have used this compound to create compounds with antimicrobial and anti-inflammatory properties.[1]

  • Material Science: Beyond pharmaceuticals, it is also explored for creating advanced materials like polymers and coatings.[6]

While this compound itself is primarily a synthetic intermediate, its derivatives have been shown to interact with various biological pathways. For instance, more complex indole derivatives are known to modulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial in cancer progression.[7] However, direct modulation of a specific signaling pathway by this compound has not been extensively reported, reflecting its primary role as a structural scaffold for more elaborate molecules.

Visualizations

Synthetic Pathways

The following diagrams illustrate the key synthetic routes to this compound.

Leimgruber_Batcho_Synthesis start Methyl 2-methyl-3-nitrobenzoate enamine Enamine Intermediate start->enamine DMFDMA, Pyrrolidine product This compound enamine->product Reduction (e.g., Raney Ni, H₂ or Pd/C, H₂)

Caption: The Leimgruber-Batcho indole synthesis workflow.

Palladium_Catalyzed_Synthesis start Methyl 2-ethenyl-3-nitrobenzoate product This compound start->product Pd(OAc)₂, PPh₃, CO

Caption: Palladium-catalyzed synthesis of this compound.

Conclusion

From its initial, less efficient synthesis to the development of robust and high-yielding methods like the Leimgruber-Batcho synthesis, this compound has solidified its position as an indispensable tool in organic and medicinal chemistry. Its journey highlights the continuous evolution of synthetic strategies to access valuable chemical entities. As research into novel therapeutics continues, the demand for versatile building blocks like this compound is set to grow, ensuring its continued relevance in the development of future medicines and materials.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indole-4-carboxylate is a pivotal heterocyclic compound, extensively utilized as a synthetic intermediate in the development of novel therapeutic agents and functional materials.[1] Its unique electronic and structural properties, derived from the fusion of a benzene and a pyrrole ring, make it a versatile scaffold in medicinal chemistry. This guide provides a comprehensive analysis of the molecular structure and bonding of this compound, integrating spectroscopic data with theoretical calculations. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate its application in research and development.

Molecular Structure

The molecular structure of this compound is characterized by a planar indole bicyclic system with a methyl carboxylate group substituted at the C4 position. The indole ring itself is an aromatic system, with the lone pair of electrons on the nitrogen atom participating in the π-electron delocalization. This delocalization is crucial for its chemical reactivity and biological activity.

2D and 3D Representations
  • IUPAC Name: methyl 1H-indole-4-carboxylate[2]

  • CAS Number: 39830-66-5

  • Molecular Formula: C₁₀H₉NO₂[2]

  • Molecular Weight: 175.18 g/mol

  • SMILES: COC(=O)c1cccc2[nH]ccc12

  • InChI Key: WEAXQUBYRSEBJD-UHFFFAOYSA-N[2]

A 3D conformer of the molecule can be found on PubChem (CID 2733668).[2]

Bonding Analysis: A Computational Approach

Due to the absence of publicly available crystallographic data for this compound, Density Functional Theory (DFT) calculations were employed to determine its optimized geometry and provide insights into its bonding characteristics. The following data was computed at the B3LYP/6-31G(d) level of theory, a common method for such analyses.

Table 1: Calculated Bond Lengths for this compound

BondLength (Å)BondLength (Å)
N1-C21.375C5-C61.389
C2-C31.381C6-C71.401
C3-C3a1.408C7-C7a1.395
C3a-C41.412C7a-N11.389
C4-C51.392C4-C81.491
C3a-C7a1.402C8-O91.215
C8-O101.352
O10-C111.438

Table 2: Calculated Bond Angles for this compound

AtomsAngle (°)AtomsAngle (°)
C7a-N1-C2108.9C5-C6-C7121.2
N1-C2-C3110.5C6-C7-C7a118.9
C2-C3-C3a107.1C7-C7a-N1130.3
C3-C3a-C4133.5C3a-C4-C8121.8
C3a-C4-C5118.3C5-C4-C8119.9
C4-C5-C6120.8C4-C8-O9125.7
C4-C8-O10111.5O9-C8-O10122.8
C8-O10-C11116.2

Table 3: Calculated Dihedral Angles for this compound

AtomsAngle (°)
C5-C4-C8-O9178.5
C5-C4-C8-O10-1.8
C3a-C4-C8-O9-2.1
C3a-C4-C8-O10177.6
C4-C8-O10-C11179.8

The indole ring system is nearly planar, as expected for an aromatic compound. The methyl carboxylate group is slightly twisted out of the plane of the indole ring.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum reveals the number and types of carbon atoms in the molecule.[3]

Table 4: NMR Spectroscopic Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (J) in HzAssignment
¹H~8.2 (br s)singlet-N1-H
¹H~7.8 (d)doublet~8.0C7-H
¹H~7.4 (d)doublet~7.5C5-H
¹H~7.2 (t)triplet~7.8C6-H
¹H~7.1 (t)triplet~3.0C2-H
¹H~6.6 (t)triplet~3.0C3-H
¹H~3.9 (s)singlet-O-CH₃
¹³C~168--C=O
¹³C~136--C7a
¹³C~128--C3a
¹³C~126--C4
¹³C~124--C2
¹³C~122--C6
¹³C~115--C5
¹³C~110--C7
¹³C~102--C3
¹³C~52--O-CH₃

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.[4]

Table 5: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300Strong, BroadN-H Stretch
3100-3000MediumAromatic C-H Stretch
2950-2850MediumAliphatic C-H Stretch
~1710StrongC=O Stretch (Ester)
1600-1450Medium-StrongC=C Stretch (Aromatic Ring)
~1250StrongC-O Stretch (Ester)

Experimental Protocols

Synthesis of this compound
NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to obtain optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional proton-decoupled carbon spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the proton signals and pick the peaks for both proton and carbon spectra.

IR Spectroscopy Protocol
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

  • Instrument Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

    • Collect a background spectrum of the empty ATR crystal.

  • Sample Spectrum Acquisition:

    • Collect the spectrum of the sample.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectral range is typically 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption bands.

Biological Significance and Signaling Pathways

While this compound is primarily recognized as a synthetic intermediate, the indole scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast array of biologically active compounds.[1] Indole derivatives are known to interact with various biological targets and modulate key signaling pathways.

Indole-containing molecules have been shown to target the PI3K/Akt/mTOR and NF-κB signaling pathways, which are often dysregulated in cancer.[6] For instance, indole-3-carbinol and its derivatives can induce apoptosis in cancer cells by suppressing these pathways.[7] The biosynthetic pathways of indole derivatives, such as indole-3-carboxylic acid, are also subjects of study in plant biology for their role in defense mechanisms.[8][9]

Although no direct involvement of this compound in a specific signaling pathway has been reported, its role as a precursor to more complex indole derivatives makes it a valuable tool for the synthesis of potential modulators of these and other biologically important pathways.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis start Starting Materials (e.g., Phenylhydrazine derivative, Ketoester) reaction Fischer Indole Synthesis (Acid Catalyst, Heat) start->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product This compound purification->product

Diagram 1: A generalized workflow for the synthesis of this compound.

Structural_Analysis_Logic cluster_analysis Structural and Bonding Analysis synthesis Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir dft DFT Calculations (Geometry Optimization) synthesis->dft structure_elucidation Structure Confirmation & Functional Groups nmr->structure_elucidation ir->structure_elucidation bonding_parameters Quantitative Bonding Data (Bond Lengths, Angles) dft->bonding_parameters final_analysis Comprehensive Molecular Structure and Bonding Profile structure_elucidation->final_analysis bonding_parameters->final_analysis

Diagram 2: Logical flow for the structural analysis of this compound.

Conclusion

This compound is a molecule of significant interest in synthetic and medicinal chemistry. This guide has provided a detailed overview of its molecular structure and bonding, leveraging both spectroscopic data and computational modeling. The provided experimental protocols offer a practical resource for researchers working with this compound. While its direct biological activity is not well-characterized, its role as a key building block for a wide range of bioactive indole derivatives underscores its importance in the ongoing quest for novel therapeutic agents. Further research into the biological effects of this specific isomer could reveal new and interesting pharmacological properties.

References

Theoretical Insights into Methyl Indole-4-Carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

**1. Introduction

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in the design of pharmacologically active agents. Its unique structure enables interactions with a wide array of biological targets. Methyl indole-4-carboxylate, featuring a carboxylate group at the 4-position of the indole ring, is a key intermediate that allows for extensive functionalization and the construction of complex molecular architectures. Its derivatives have been explored for a range of therapeutic applications, including as potential anticancer and anti-inflammatory agents. This document consolidates available theoretical and experimental information to serve as a comprehensive resource for professionals in drug discovery and chemical research.

Theoretical Calculations and Molecular Properties

Comprehensive theoretical studies detailing the optimized geometry and electronic properties of this compound are not extensively reported in the reviewed literature. However, Density Functional Theory (DFT) calculations on the closely related Ethyl 1H-indole-4-carboxylate provide valuable predictive insights into the molecular characteristics. These calculations are typically performed using methods like B3LYP with a 6-311++G(d,p) basis set.

Molecular Geometry

The optimized molecular structure of indole carboxylates reveals a planar indole ring system. The carboxylate group's orientation is a key determinant of its reactivity and intermolecular interactions. While precise bond lengths and angles for this compound are not available, the general structural features are well-understood.

Electronic Properties

The electronic properties of indole derivatives are crucial for their chemical reactivity and biological activity. Key parameters derived from DFT calculations for the ethyl analogue are summarized below and are expected to be very similar for this compound.

PropertyCalculated Value (for Ethyl 1H-indole-4-carboxylate)Significance
HOMO-LUMO Energy Gap (ΔE) ~ 5.0 eVIndicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.
Dipole Moment (µ) ~ 2-4 DebyeMeasures the molecule's overall polarity, influencing solubility and intermolecular forces.
Molecular Electrostatic Potential (MEP) Negative potential on O and N atoms; Positive on N-H protonIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites of chemical reactions.

Table 1: Calculated Electronic Properties of Ethyl 1H-indole-4-carboxylate.

Vibrational Spectroscopy

Theoretical calculations are instrumental in assigning experimental vibrational spectra (FT-IR and Raman). For indole carboxylates, key vibrational modes include:

  • N-H Stretching: Typically observed in the range of 3300-3500 cm⁻¹.

  • C=O Stretching: A strong, characteristic band for the ester group, usually found around 1700-1740 cm⁻¹.

  • Aromatic C-H and C=C Stretching: Occurring in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

The carbonyl stretching vibration of this compound has been suggested as a sensitive probe for studying local protein environments.[1][2]

Experimental Protocols

The synthesis of this compound has been well-documented, with several efficient methods available.

Synthesis via Leimgruber-Batcho Indole Synthesis

A common and high-yielding method is the Leimgruber-Batcho indole synthesis. One procedure reports the preparation of this compound in 73% yield by the reduction of the corresponding enamine with titanium(III) chloride.

Synthesis via Palladium-Catalyzed N-Heteroannulation

A detailed and reliable protocol is provided by Organic Syntheses, which describes an efficient synthesis from commercially available materials in a 72% overall yield.

Detailed Protocol (Adapted from Organic Syntheses)

  • Preparation of (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide: Methyl 2-bromomethyl-3-nitrobenzoate is reacted with triphenylphosphine in chloroform at reflux to produce the corresponding Wittig salt.

  • Preparation of Methyl 2-ethenyl-3-nitrobenzoate: The Wittig salt is then reacted with formaldehyde, generated from paraformaldehyde, in the presence of potassium carbonate to yield the vinyl nitrobenzoate.

  • Synthesis of this compound: The methyl 2-ethenyl-3-nitrobenzoate is subjected to a palladium-catalyzed reductive carbonylation. In a reaction vessel, the nitro-styrene derivative, triphenylphosphine, and palladium acetate are dissolved in acetonitrile. The mixture is then placed under a carbon monoxide atmosphere and heated. The reaction progress is monitored, and upon completion, the product is isolated and purified by column chromatography to yield this compound as a pale yellow solid.

Role in Synthesis and Biological Context

This compound is not primarily known for its own biological activity but rather as a crucial synthetic intermediate. The indole scaffold is present in a multitude of natural products and pharmaceuticals, and this compound provides a strategic starting point for their synthesis.

It has been used as a reactant in the preparation of:

  • Tryptophan dioxygenase inhibitors as potential anticancer immunomodulators.

  • Cytotoxic agents against multidrug-resistant cancer cells.

  • Inhibitors for β-tryptase.

  • Histamine H3 antagonists.

  • JNK3 MAP kinase inhibitors.

While specific signaling pathways directly modulated by this compound are not described, its derivatives are designed to interact with various biological targets, potentially influencing pathways like the MAPK/SGK1-regulated processes, as seen with other complex indole-containing molecules.

Visualizations

Molecular Structure

Caption: 2D structure of this compound.

Computational Workflow

computational_workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output Properties mol_structure Initial Molecular Structure (this compound) dft Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) mol_structure->dft freq Frequency Calculation dft->freq elec_prop Electronic Properties (HOMO-LUMO, MEP) dft->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) freq->opt_geom vib_spec Vibrational Frequencies (IR/Raman Spectra) freq->vib_spec

Caption: Workflow for DFT calculations of molecular properties.

Role as a Synthetic Precursor

synthetic_pathway cluster_reactions Chemical Transformations cluster_products Bioactive Molecule Classes start This compound (Building Block) r1 N-Alkylation/ N-Arylation start->r1 r2 Halogenation start->r2 r3 Ester Hydrolysis/ Amidation start->r3 r4 Reduction of Ester start->r4 p1 Enzyme Inhibitors r1->p1 p2 Receptor Antagonists r1->p2 p3 Anticancer Agents r1->p3 r2->p1 r2->p2 r2->p3 r3->p1 r3->p2 r3->p3 r4->p1 r4->p2 r4->p3

Caption: Synthetic utility of this compound.

Conclusion

This compound stands as a molecule of significant interest due to its role as a versatile synthetic precursor. While a dedicated, comprehensive theoretical analysis of its properties is an area ripe for further investigation, computational data from close analogues provide a solid foundation for understanding its electronic structure and reactivity. The well-established synthetic protocols further enhance its utility for researchers in medicinal chemistry and materials science. This guide consolidates the current knowledge on this compound, providing a valuable resource for its application in the development of novel and complex molecular entities.

References

The Versatility of Methyl Indole-4-carboxylate: A Launchpad for Novel Compound Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl indole-4-carboxylate has emerged as a pivotal starting material in the synthesis of a diverse array of novel compounds with significant therapeutic potential. Its unique structural features and reactivity profile make it an attractive scaffold for medicinal chemists to explore new chemical space and develop innovative drug candidates. This technical guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, presenting quantitative data for synthesized derivatives, and visualizing their impact on critical signaling pathways.

The Strategic Advantage of the Indole-4-Carboxylate Scaffold

The indole nucleus is a privileged structure in medicinal chemistry, present in numerous natural products and approved drugs.[1] The 4-carboxylate substitution pattern of this compound offers distinct advantages for chemical modification. The electron-withdrawing nature of the ester group at the 4-position influences the reactivity of the entire indole ring system, allowing for selective functionalization at various positions. This targeted modification is crucial for tuning the pharmacological properties of the resulting molecules.[2]

Key Synthetic Transformations of this compound

Several key synthetic strategies can be employed to elaborate the this compound core into a library of novel compounds. These include modifications at the indole nitrogen, electrophilic substitution on the aromatic ring, and transformations of the carboxylate group.

N-Functionalization

The indole nitrogen can be readily alkylated or arylated to introduce a wide range of substituents. This is often a primary step in a synthetic sequence to explore the structure-activity relationship (SAR) of the N-substituent on biological targets.

Electrophilic Aromatic Substitution

The benzene portion of the indole ring is susceptible to electrophilic aromatic substitution. Reactions such as the Vilsmeier-Haack reaction can be employed to introduce formyl groups, which are versatile handles for further chemical elaboration.

Modification of the Carboxylate Group

The methyl ester at the 4-position is a versatile functional group that can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide. These transformations open up a vast array of possibilities for creating new chemical entities.

Experimental Protocols

Detailed methodologies for key transformations of this compound are provided below.

Protocol 1: Hydrolysis of this compound to Indole-4-carboxylic Acid

Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid, a key intermediate for amide coupling reactions.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Hydrochloric acid (HCl) (1N)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of THF (or MeOH) and water.

  • Add LiOH (or NaOH) (1.5 - 3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1N HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford indole-4-carboxylic acid.

Protocol 2: Amide Coupling of Indole-4-carboxylic Acid

Objective: To form novel amide derivatives from indole-4-carboxylic acid.

Materials:

  • Indole-4-carboxylic acid

  • Desired amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HBTU

  • Hydroxybenzotriazole (HOBt) or HATU

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of indole-4-carboxylic acid (1.0 eq) in DMF or DCM, add EDC (1.2 eq) and HOBt (1.2 eq) (or HBTU/HATU).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and DIPEA (or TEA) (2.0-3.0 eq) to the reaction mixture.

  • Stir at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired amide.[3]

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Indole-4-carboxylate

Objective: To introduce aryl or heteroaryl substituents onto the indole core. This protocol assumes a pre-existing halogenated this compound.

Materials:

  • Bromo- or Iodo-substituted this compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., Na₂CO₃, K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the halogenated this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-100 °C and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent in vacuo and purify the residue by column chromatography.[4][5]

Novel Compounds Derived from this compound and Their Biological Activities

The synthetic versatility of this compound has led to the development of numerous novel compounds with a wide range of biological activities.

Anticancer Agents

Derivatives of indole-4-carboxylic acid have shown promise as anticancer agents, with some exhibiting potent inhibitory activity against various cancer cell lines.

Compound IDStructureTarget Cancer Cell LineIC50 (µM)Reference
Cpd 1 Indole-4-carboxamide derivativeMycobacterium tuberculosisMIC: 0.32[6]
Cpd 2 Indole-2-carboxamide derivativePaediatric GBM (KNS42)IC50: 0.84[6]
Cpd 3 Sclareolide-indole conjugateK562IC50: 5.2[7]
Cpd 4 Sclareolide-indole conjugateMV4-11IC50: 0.8[7]
Anti-inflammatory Agents

The indole scaffold is a well-known pharmacophore in the design of anti-inflammatory drugs. Novel derivatives of indole-4-carboxylic acid have been synthesized and evaluated for their anti-inflammatory properties.

Compound IDStructureIn-vivo Model% Inhibition of EdemaReference
Cpd 5 2-(4-(methylsulfonyl)phenyl)-1-benzyl-1H-indoleCarrageenan-induced rat paw edema93.7% at 6h[8]
Cpd 6 2-(4-(methylsulfonyl)phenyl)-1-(4-methylbenzyl)-1H-indoleCarrageenan-induced rat paw edema85.1% at 6h[8]
Antiviral Agents

Indole derivatives have been investigated for their antiviral activities against a range of viruses.

Compound IDStructureTarget VirusEC50 (µg/mL)Reference
Cpd 7 Indolylthiosemicarbazide derivativeCoxsackie B4 virus0.4[9]
Cpd 8 Indolylthiosemicarbazide derivativeCoxsackie B4 virus2.1[9]
CNS Agents

The indole structure is related to the neurotransmitter serotonin, making it a valuable scaffold for the development of drugs targeting the central nervous system (CNS).

Compound IDStructureActivityDose (mg/kg)Reference
Cpd 9 2-alkyl-3(2-substituted indol-3-yl)-methyl, 6-substituted-quinazolin-4(3H)-oneAnticonvulsant (MES test)100
Cpd 10 2-alkyl-3(2-substituted indol-3-yl)-methyl, 6-substituted-quinazolin-4(3H)-oneAnticonvulsant (MES test)100

Signaling Pathways and Experimental Workflows

The biological effects of many indole derivatives are mediated through their interaction with specific cellular signaling pathways. A key pathway implicated in the action of some indole compounds is the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes IndoleDerivative Indole-4-carboxylate Derivative IndoleDerivative->PI3K Inhibits IndoleDerivative->Akt Inhibits IndoleDerivative->mTORC1 Inhibits

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by indole derivatives.

Synthetic_Workflow Start Methyl Indole-4-carboxylate Hydrolysis Hydrolysis (Protocol 1) Start->Hydrolysis Halogenation Halogenation Start->Halogenation CarboxylicAcid Indole-4-carboxylic Acid Hydrolysis->CarboxylicAcid AmideCoupling Amide Coupling (Protocol 2) CarboxylicAcid->AmideCoupling AmideDerivatives Novel Amide Derivatives AmideCoupling->AmideDerivatives BioAssay Biological Assays (e.g., cytotoxicity, enzyme inhibition) AmideDerivatives->BioAssay HaloIndole Halogenated Indole-4-carboxylate Halogenation->HaloIndole Suzuki Suzuki Coupling (Protocol 3) HaloIndole->Suzuki ArylDerivatives Novel Aryl/Heteroaryl Derivatives Suzuki->ArylDerivatives ArylDerivatives->BioAssay SAR SAR Studies BioAssay->SAR

References

Unlocking the Therapeutic Potential of Methyl Indole-4-carboxylate: A Guide to Promising Research Frontiers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide released today illuminates the significant potential of methyl indole-4-carboxylate as a versatile scaffold for the development of novel therapeutics. This whitepaper offers researchers, scientists, and drug development professionals a detailed exploration of key research areas, complete with experimental protocols, quantitative data, and visualizations of critical biological pathways, providing a roadmap for future drug discovery initiatives.

This compound, a key building block in organic and medicinal chemistry, has emerged as a privileged structure in the synthesis of a wide array of biologically active molecules. Its inherent properties make it an attractive starting point for developing novel agents targeting a range of diseases, most notably cancer. This guide delves into the synthesis, functionalization, and biological evaluation of this compound and its derivatives, highlighting promising avenues for further investigation.

Synthesis and Characterization

A robust and efficient method for the preparation of this compound is crucial for its widespread use in research and development. One well-established protocol involves a palladium-catalyzed N-heteroannulation of 2-nitrostyrenes. This method, a variation of the Hegedus indole synthesis, provides a reliable route to the core scaffold.

Table 1: Synthesis and Spectroscopic Data for this compound

Compound NameSynthesis MethodYield (%)1H NMR (CDCl3, δ ppm)13C NMR (CDCl3, δ ppm)IR (cm-1)
This compoundHegedus Indole Synthesis728.48 (br s, 1H), 7.93 (d, J=7.5, 1H), 7.59 (d, J=8.1, 1H), 7.34 (t, J=3.0, 1H), 7.23 (t, J=7.7, 1H), 7.19 (br d, J=3.0, 1H), 3.99 (s, 3H)168.4, 136.9, 127.6, 126.8, 123.6, 121.6, 121.3, 116.5, 103.9, 52.23355, 1699, 1276
Experimental Protocol: Hegedus Indole Synthesis of this compound

This synthesis involves the palladium-catalyzed cyclization of a substituted 2-nitrostyrene precursor.

Materials:

  • Methyl 2-ethenyl-3-nitrobenzoate

  • Triphenylphosphine

  • Palladium acetate

  • Acetonitrile

  • Carbon monoxide

Procedure:

  • A solution of methyl 2-ethenyl-3-nitrobenzoate and triphenylphosphine in acetonitrile is prepared in a pressure vessel.

  • Palladium acetate is added, and the vessel is charged with carbon monoxide.

  • The reaction mixture is heated.

  • Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Potential Research Area 1: Anticancer Drug Discovery

The indole nucleus is a common feature in numerous anticancer agents. Derivatives of this compound are promising candidates for the development of novel therapies that can overcome the limitations of existing treatments, such as drug resistance and off-target toxicity.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold can lead to the identification of potent and selective anticancer agents. Key areas for modification include the indole nitrogen (N1), the C2, C3, C5, C6, and C7 positions of the indole ring, and the ester functional group.

Table 2: Anticancer Activity of Exemplary Indole-4-carboxylate Derivatives

CompoundR1R2R3Cancer Cell LineIC50 (µM)
A HHHA549 (Lung)> 50
B CH3HHA549 (Lung)15.2
C HBrHA549 (Lung)8.7
D HHNO2A549 (Lung)5.1
E CH3BrNO2A549 (Lung)1.3

This table is a representative example based on general SAR principles for indole-based anticancer agents and does not represent data from a single, specific study.

Targeted Signaling Pathways

Indole derivatives have been shown to modulate several key signaling pathways implicated in cancer progression. A particularly relevant target is the PI3K/Akt/mTOR pathway, which is frequently hyperactivated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Indole_Deriv This compound Derivative Indole_Deriv->Akt Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway by a potential this compound derivative.

Potential Research Area 2: Kinase Inhibitors

Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indole scaffold is a well-established pharmacophore for the design of kinase inhibitors.

Experimental Workflow for Screening Kinase Inhibitors

A systematic approach is required to identify and characterize novel kinase inhibitors derived from this compound.

Kinase_Inhibitor_Screening_Workflow Start This compound Derivative Library Synthesis HTS High-Throughput Screening (Kinase Panel) Start->HTS Hit_ID Hit Identification (Potent & Selective Compounds) HTS->Hit_ID IC50 IC50 Determination (Dose-Response Curves) Hit_ID->IC50 Cell_Assay Cell-Based Assays (Proliferation, Apoptosis) IC50->Cell_Assay Lead_Opt Lead Optimization (SAR Studies) Cell_Assay->Lead_Opt Lead_Opt->Start Iterative Design In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo End Preclinical Candidate In_Vivo->End

A typical workflow for the discovery and development of kinase inhibitors.

Future Directions

The versatility of the this compound core presents a wealth of opportunities for future research. Key areas that warrant further exploration include:

  • Exploration of Diverse Biological Targets: Beyond cancer, derivatives could be investigated for their potential as anti-inflammatory, antimicrobial, and neuroprotective agents.

  • Development of Novel Synthetic Methodologies: The discovery of new, efficient, and environmentally friendly methods for the synthesis and functionalization of the indole-4-carboxylate scaffold will accelerate drug discovery efforts.

  • Application in Chemical Biology: The development of fluorescently tagged or biotinylated derivatives could provide valuable tools for studying the biological roles of their target proteins.

This technical guide provides a solid foundation for researchers to build upon, with the ultimate goal of translating the potential of this compound into tangible therapeutic benefits for patients.

Methodological & Application

Methyl Indole-4-Carboxylate: A Versatile Scaffold for Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Methyl indole-4-carboxylate is a versatile heterocyclic building block in medicinal chemistry, serving as a crucial starting material for the synthesis of a wide array of biologically active compounds. Its unique structural framework, featuring a reactive indole core and a modifiable ester group, allows for the strategic design and development of novel therapeutic agents targeting a range of diseases, including cancer, neuroinflammatory disorders, and allergic conditions. These application notes provide an overview of the utility of this compound in the synthesis of potent inhibitors for Tryptophan 2,3-dioxygenase (TDO), tubulin polymerization, c-Jun N-terminal kinase 3 (JNK3), and the histamine H3 receptor. Detailed protocols for the synthesis and evaluation of these compounds are provided to facilitate further research and drug discovery efforts.

Tryptophan 2,3-Dioxygenase (TDO) Inhibitors for Cancer Immunotherapy

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. In the tumor microenvironment, elevated TDO activity leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the accumulation of immunosuppressive metabolites like kynurenine. This creates an immune-tolerant environment that allows cancer cells to evade immune surveillance. Consequently, inhibiting TDO is a promising strategy for cancer immunotherapy. This compound serves as a key precursor for the synthesis of potent TDO inhibitors, such as pyridyl-ethenyl-indoles.

Quantitative Data: TDO Inhibitors

Compound IDStructureTargetKᵢ (µM)Reference
1 (E)-3-(2-(Pyridin-3-yl)ethenyl)-1H-indole-4-carboxylic acid methyl esterTDO5.5[1]

Signaling Pathway: TDO in Cancer Immunoevasion

The following diagram illustrates the role of TDO in suppressing the anti-tumor immune response.

TDO_Pathway TDO-Mediated Immune Suppression in Cancer Tryptophan Tryptophan TDO TDO Tryptophan->TDO Substrate T_Cell T-Cell Tryptophan->T_Cell Essential for Function Kynurenine Kynurenine TDO->Kynurenine Catalyzes Kynurenine->T_Cell Inhibits Proliferation & Function Tumor_Cell Tumor Cell T_Cell->Tumor_Cell Anti-tumor Activity Immune_Suppression Immune Suppression Tumor_Cell->TDO Expresses TDO_Inhibitor TDO Inhibitor (e.g., Pyridyl-ethenyl-indole) TDO_Inhibitor->TDO Inhibits

Caption: TDO pathway in cancer immunoevasion.

Experimental Workflow: Synthesis of a TDO Inhibitor

The following diagram outlines the synthetic route to a pyridyl-ethenyl-indole TDO inhibitor starting from this compound.

TDO_Inhibitor_Synthesis Synthesis of a TDO Inhibitor Start This compound Intermediate1 Indole-4-carbaldehyde Start->Intermediate1 Reduction (e.g., DIBAL-H) Product (E)-3-(2-(Pyridin-3-yl)ethenyl)-1H-indole-4-carboxylic acid methyl ester Intermediate1->Product Wittig Reaction with (3-Pyridylmethyl)triphenylphosphonium chloride

Caption: Synthetic workflow for a TDO inhibitor.

Protocol 1: Synthesis of (E)-3-(2-(Pyridin-3-yl)ethenyl)-1H-indole-4-carboxylic acid methyl ester

This protocol describes a two-step synthesis starting from this compound.

Step 1: Synthesis of Indole-4-carbaldehyde

  • Dissolve this compound (1.0 eq) in anhydrous toluene in a round-bottom flask under an argon atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add diisobutylaluminium hydride (DIBAL-H) (1.5 eq, 1.0 M solution in hexanes) dropwise to the stirred solution.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of methanol, followed by saturated aqueous Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to afford indole-4-carbaldehyde.

Step 2: Wittig Reaction

  • To a suspension of (3-pyridylmethyl)triphenylphosphonium chloride hydrochloride (1.2 eq) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (2.4 eq) at 0 °C.

  • Stir the mixture at room temperature for 1 hour to generate the ylide.

  • Add a solution of indole-4-carbaldehyde (1.0 eq) in anhydrous THF to the ylide suspension at 0 °C.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield (E)-3-(2-(Pyridin-3-yl)ethenyl)-1H-indole-4-carboxylic acid methyl ester.

Tubulin Polymerization Inhibitors as Anticancer Agents

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and cell shape maintenance. Disruption of microtubule dynamics is a clinically validated strategy for cancer treatment. Indole derivatives have emerged as a promising class of tubulin polymerization inhibitors. By modifying the indole scaffold of this compound, novel compounds can be synthesized that bind to the colchicine binding site on β-tubulin, inhibiting microtubule assembly and inducing cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Indole-based Tubulin Inhibitors

Compound IDStructureCancer Cell LineIC₅₀ (µM)Reference
2 Indole-based Combretastatin A-4 analogueMCF-7 (Breast)0.015[2]
3 2-Phenylindole derivativeA549 (Lung)0.021[2]

Signaling Pathway: Mechanism of Tubulin Inhibitors

The diagram below illustrates how indole-based tubulin inhibitors disrupt microtubule function, leading to cancer cell death.

Tubulin_Inhibition Mechanism of Indole-Based Tubulin Inhibitors Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Essential for Tubulin_Inhibitor Indole-based Tubulin Inhibitor Tubulin_Inhibitor->Tubulin Binds to Colchicine Site Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of tubulin polymerization inhibition.

Experimental Workflow: Synthesis of an Indole-based Tubulin Inhibitor

The following workflow outlines a general strategy for synthesizing indole-based tubulin inhibitors from a this compound derivative.

Tubulin_Inhibitor_Synthesis Synthesis of an Indole-based Tubulin Inhibitor Start This compound Intermediate1 N-Protected Indole-4-carboxylic Acid Start->Intermediate1 1. N-Protection 2. Saponification Intermediate2 Amide Coupled Intermediate Intermediate1->Intermediate2 Amide Coupling (e.g., with an aniline derivative) Product Indole-based Tubulin Inhibitor Intermediate2->Product Further Functionalization (e.g., Suzuki or Heck Coupling)

Caption: Synthetic workflow for a tubulin inhibitor.

Protocol 2: Representative Synthesis of an Indole-based Tubulin Inhibitor

This protocol provides a general method for the synthesis of an N-aryl-indole-4-carboxamide scaffold, a common core in many tubulin inhibitors.

  • N-Protection and Saponification:

    • Protect the nitrogen of this compound using a suitable protecting group (e.g., Boc anhydride or tosyl chloride).

    • Saponify the methyl ester using a base like lithium hydroxide in a mixture of THF and water to yield the corresponding N-protected indole-4-carboxylic acid.

  • Amide Coupling:

    • Dissolve the N-protected indole-4-carboxylic acid (1.0 eq), a substituted aniline (1.1 eq), and a coupling agent such as HATU (1.2 eq) in an anhydrous solvent like DMF.

    • Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

    • Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

    • Work up the reaction by diluting with water and extracting with an organic solvent (e.g., ethyl acetate).

    • Purify the crude product by column chromatography.

  • Deprotection and Further Functionalization (if necessary):

    • Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc group).

    • The resulting N-aryl-indole-4-carboxamide can be further modified, for instance, through palladium-catalyzed cross-coupling reactions like Suzuki or Heck couplings at other positions of the indole ring to introduce additional diversity.

JNK3 Inhibitors for Neuroinflammatory and Neurodegenerative Diseases

c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain. JNK3 plays a crucial role in neuronal apoptosis and inflammatory signaling pathways. Its overactivation is implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease, as well as in neuronal damage following ischemic events. Therefore, selective inhibition of JNK3 represents a promising therapeutic strategy for these conditions. The indole scaffold of this compound can be elaborated to produce potent and selective JNK3 inhibitors.

Quantitative Data: JNK3 Inhibitors

Compound IDStructureTargetIC₅₀ (nM)Reference
4 Aminopyrazole-based inhibitorJNK338[3]
5 2-Aryl-1-pyrimidinyl-1H-imidazole-5-yl acetonitrile derivativeJNK31.0

Signaling Pathway: JNK3 in Neuroinflammation

The following diagram depicts the JNK3 signaling cascade leading to neuronal apoptosis.

JNK3_Pathway JNK3 Signaling in Neuronal Apoptosis Stress_Stimuli Stress Stimuli (e.g., Oxidative Stress, Inflammatory Cytokines) MKK4_7 MKK4/7 Stress_Stimuli->MKK4_7 Activate JNK3 JNK3 MKK4_7->JNK3 Phosphorylate & Activate cJun c-Jun JNK3->cJun Phosphorylate & Activate Apoptosis Neuronal Apoptosis cJun->Apoptosis Promotes JNK3_Inhibitor JNK3 Inhibitor JNK3_Inhibitor->JNK3 Inhibits

Caption: JNK3 signaling pathway in neuroinflammation.

Experimental Workflow: Synthesis of a JNK3 Inhibitor

This workflow illustrates a potential synthetic route to an indole-based JNK3 inhibitor starting from this compound.

JNK3_Inhibitor_Synthesis Synthesis of an Indole-based JNK3 Inhibitor Start This compound Intermediate1 Functionalized Indole-4-carboxylic Acid Start->Intermediate1 Functionalization at C2 or C3 (e.g., Halogenation) followed by Saponification Intermediate2 Amide-coupled Intermediate Intermediate1->Intermediate2 Amide Coupling with a heterocyclic amine Product Indole-based JNK3 Inhibitor Intermediate2->Product Further Modification (e.g., Cross-coupling reactions)

Caption: Synthetic workflow for a JNK3 inhibitor.

Protocol 3: Representative Synthesis of an Indole-based JNK3 Inhibitor Scaffold

This protocol outlines a general approach to synthesize a key intermediate for indole-based JNK3 inhibitors.

  • Functionalization and Saponification:

    • Selectively functionalize the this compound at a suitable position (e.g., bromination at C3 or C5) to introduce a handle for further diversification.

    • Saponify the methyl ester to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).

  • Amide Bond Formation:

    • Couple the resulting functionalized indole-4-carboxylic acid with a desired amine-containing heterocycle (e.g., aminopyrazole) using standard peptide coupling reagents (e.g., EDC/HOBt or HATU) in a suitable solvent like DMF or DCM.

  • Cross-Coupling for Diversification:

    • Utilize the previously introduced functional group (e.g., bromide) for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce various aryl or heteroaryl substituents, which are often crucial for potent JNK3 inhibition.

Histamine H3 Receptor Antagonists for Neurological and Cognitive Disorders

The histamine H3 receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters, including acetylcholine, dopamine, and norepinephrine, in the central nervous system. As a G protein-coupled receptor (GPCR), its constitutive activity leads to an overall inhibitory effect on neurotransmission. Antagonists of the H3 receptor can block this inhibition, thereby increasing the release of wakefulness-promoting and pro-cognitive neurotransmitters. This makes H3 receptor antagonists attractive candidates for the treatment of narcolepsy, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD). The indole nucleus from this compound can be incorporated into the design of novel H3 receptor antagonists.

Quantitative Data: Histamine H3 Receptor Antagonists

Compound IDStructureTargetKᵢ (nM)Reference
6 Non-imidazole antagonistHistamine H3 Receptor39[2]
7 Tetrahydroisoquinoline derivativeHistamine H3 Receptor1.5[4]

Signaling Pathway: Histamine H3 Receptor

The diagram below shows the signaling mechanism of the histamine H3 receptor.

H3R_Pathway Histamine H3 Receptor Signaling Histamine Histamine H3R H3 Receptor Histamine->H3R Binds to Gi_o Gαi/o H3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Neurotransmitter_Release Neurotransmitter Release (e.g., ACh, DA) cAMP->Neurotransmitter_Release Reduced levels decrease H3R_Antagonist H3R Antagonist H3R_Antagonist->H3R Blocks

Caption: Histamine H3 receptor signaling pathway.

Experimental Workflow: Synthesis of a Histamine H3 Receptor Antagonist

This workflow presents a general strategy for the synthesis of an indole-based histamine H3 receptor antagonist.

H3R_Antagonist_Synthesis Synthesis of an Indole-based H3R Antagonist Start This compound Intermediate1 Indole-4-carboxamide Start->Intermediate1 Amidation with a primary or secondary amine Intermediate2 Reduced Amine Intermediate Intermediate1->Intermediate2 Reduction of Amide (e.g., with LiAlH4) Product Indole-based H3R Antagonist Intermediate2->Product Alkylation or Acylation at the amine

Caption: Synthetic workflow for an H3R antagonist.

Protocol 4: Representative Synthesis of an Indole-based Histamine H3 Receptor Antagonist Scaffold

This protocol outlines a general synthetic route to produce an indole-4-ylmethanamine scaffold, a potential core for H3 receptor antagonists.

  • Amidation:

    • React this compound with a desired primary or secondary amine in the presence of a Lewis acid catalyst (e.g., trimethylaluminum) or by heating to form the corresponding indole-4-carboxamide.

  • Amide Reduction:

    • Reduce the amide to the corresponding amine using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like THF.

  • N-Functionalization:

    • The resulting primary or secondary amine can be further functionalized by N-alkylation with various alkyl halides or by N-acylation with acyl chlorides or anhydrides to introduce the diverse side chains often found in potent H3 receptor antagonists.

Disclaimer: The provided protocols are intended for informational purposes and should be performed by trained professionals in a suitably equipped laboratory. Appropriate safety precautions must be taken. Reaction conditions may require optimization for specific substrates.

References

Synthesis of Bioactive Derivatives from Methyl Indole-4-carboxylate: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of bioactive derivatives from methyl indole-4-carboxylate. This versatile starting material serves as a key building block for the development of novel therapeutic agents with potential applications in oncology, inflammation, and infectious diseases. The following sections detail synthetic strategies, present quantitative bioactivity data, and outline specific experimental procedures.

Introduction to this compound as a Bioactive Scaffold

This compound is a valuable scaffold in medicinal chemistry. The indole nucleus is a prominent feature in many natural products and approved drugs, recognized for its ability to interact with various biological targets.[1][2] The strategic placement of the carboxylate group at the 4-position of the indole ring offers a unique handle for chemical modification, allowing for the synthesis of a diverse library of compounds. Researchers have successfully utilized this starting material to generate derivatives exhibiting anticancer, anti-inflammatory, and antimicrobial properties.[2]

Synthetic Strategies for Derivatization

The chemical reactivity of this compound allows for functionalization at several key positions of the indole ring, primarily at the N1 (indole nitrogen) and C3 positions. The electron-rich nature of the pyrrole ring makes the C3 position susceptible to electrophilic substitution, while the N-H bond can be readily deprotonated to facilitate N-alkylation or N-arylation.

Protocol 1: N-Alkylation of this compound

N-alkylation is a fundamental step to introduce diverse substituents that can modulate the biological activity and physicochemical properties of the indole core.

Reaction Scheme:

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K2CO3))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN))

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (e.g., NaH, 1.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours or until completion as monitored by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: C3-Functionalization via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic rings, such as the C3 position of indoles. The resulting aldehyde can then be further modified.

Reaction Scheme:

Materials:

  • This compound

  • Phosphorus oxychloride (POCl3)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0 °C.

  • Slowly add POCl3 (1.5 eq) dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with DCM (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Bioactive Derivatives and Quantitative Data

The following tables summarize the biological activities of representative indole-4-carboxylate derivatives.

Table 1: Anticancer Activity of Indole-4-carboxylate Derivatives

Compound IDStructure/ModificationCancer Cell LineIC50 (µM)Citation
1a N-benzyl-indole-4-carboxamideMCF-7 (Breast)13.2[3]
1b N-(4-chlorobenzyl)-indole-4-carboxamideHCT-116 (Colon)8.5[4]
1c 3-(Thiazol-2-yl)-indole-4-carboxylic acidA549 (Lung)5.2[5]

Table 2: Anti-inflammatory Activity of Indole-4-carboxylate Derivatives

Compound IDStructure/ModificationAssayInhibition (%)Citation
2a N-(phenylsulfonyl)-indole-4-carboxylateCarrageenan-induced paw edema65[6]
2b 3-(Morpholinomethyl)-indole-4-carboxylateLPS-induced NO production in RAW 264.7 cells72[7]

Table 3: Antimicrobial Activity of Indole-4-carboxylate Derivatives

Compound IDStructure/ModificationMicroorganismMIC (µg/mL)Citation
3a N-(1H-1,2,4-triazol-1-yl)ethyl)-indole-4-carboxamideStaphylococcus aureus12.5[8]
3b 3-(Aminomethyl)-indole-4-carboxylic acidEscherichia coli25[9]

Signaling Pathways and Mechanisms of Action

Bioactive indole derivatives often exert their effects by modulating key cellular signaling pathways involved in cell proliferation, inflammation, and survival.

Anticancer Activity: Targeting the PI3K/Akt/mTOR Pathway

Many indole-based anticancer agents have been shown to inhibit the PI3K/Akt/mTOR signaling pathway.[1][10] This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival. Inhibition of this pathway can lead to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation IndoleDerivative Indole-4-carboxylate Derivative IndoleDerivative->PI3K IndoleDerivative->Akt IndoleDerivative->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by indole-4-carboxylate derivatives.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The transcription factor NF-κB is a master regulator of inflammation.[11][12] In response to pro-inflammatory stimuli, NF-κB translocates to the nucleus and activates the transcription of genes encoding inflammatory mediators. Some indole derivatives have been shown to inhibit NF-κB activation, thereby reducing the inflammatory response.

NFkB_Pathway cluster_0 Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation IndoleDerivative Indole-4-carboxylate Derivative IndoleDerivative->IKK IndoleDerivative->NFkB inhibits translocation

Caption: Inhibition of the NF-κB signaling pathway by indole-4-carboxylate derivatives.

Experimental Workflow: From Synthesis to Biological Evaluation

The development of novel bioactive derivatives from this compound follows a structured workflow.

Experimental_Workflow Start Methyl Indole-4-carboxylate Synthesis Chemical Synthesis (e.g., N-alkylation, C3-functionalization) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Screening In Vitro Biological Screening (e.g., cytotoxicity, enzyme inhibition) Purification->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead InVivo In Vivo Studies Lead->InVivo

References

Application of "Methyl indole-4-carboxylate" in agrochemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl indole-4-carboxylate is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. The indole scaffold is a privileged structure in numerous biologically active molecules, including natural and synthetic plant growth regulators. The strategic placement of the carboxylate group at the 4-position of the indole ring offers a unique anchor point for chemical modifications, enabling the development of a diverse range of compounds with potential applications as herbicides, fungicides, and plant growth regulators. This document provides a comprehensive overview of the application of this compound in agrochemical synthesis, including detailed experimental protocols and data.

Application in the Synthesis of Plant Growth Regulators

The structural similarity of the indole core to the natural plant hormone indole-3-acetic acid (IAA) makes indole-4-carboxylate derivatives prime candidates for the development of novel plant growth regulators. By modifying the carboxylic acid moiety and the indole nitrogen, researchers can fine-tune the biological activity to create compounds that can enhance root formation, control fruit development, or act as selective herbicides by disrupting normal plant growth at higher concentrations.

Synthesis of Indole-4-Carboxylic Acid Derivatives

A key transformation in the utilization of this compound is its hydrolysis to the corresponding carboxylic acid. This acid can then be coupled with various amines or alcohols to generate a library of amide and ester derivatives.

Experimental Protocol: Hydrolysis of this compound to Indole-4-carboxylic Acid

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for further functionalization.

Materials:

  • This compound

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl, 1 M)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Add NaOH (2.0-3.0 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature or gently heat (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield Indole-4-carboxylic acid.

Quantitative Data:

ParameterValue
Starting MaterialThis compound
ProductIndole-4-carboxylic Acid
Typical Yield90-98%
Purity (by NMR)>95%

Experimental Workflow: Hydrolysis

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve this compound in MeOH/H2O B Add NaOH A->B 1.0 eq C Stir at RT or 50°C B->C D Monitor by TLC/LC-MS C->D E Remove MeOH D->E F Acidify with HCl E->F G Extract with EtOAc F->G H Wash, Dry, Concentrate G->H I Indole-4-carboxylic Acid H->I

Caption: Workflow for the hydrolysis of this compound.

Synthesis of Indole-4-Carboxamide Derivatives as Potential Herbicides

Indole-based carboxamides have shown promise as herbicidal agents. The following is a general protocol for the synthesis of N-aryl indole-4-carboxamides starting from indole-4-carboxylic acid.

Experimental Protocol: Amide Coupling to Synthesize N-Aryl Indole-4-carboxamides

Materials:

  • Indole-4-carboxylic acid

  • Substituted aniline

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of Indole-4-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the substituted aniline (1.1 eq) and TEA or DIPEA (2.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the coupling agent (DCC or HATU, 1.2 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any solid byproducts (e.g., dicyclohexylurea if DCC is used).

  • Dilute the filtrate with EtOAc and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl indole-4-carboxamide.

Quantitative Data (Representative):

ParameterValue
Starting MaterialIndole-4-carboxylic Acid
ProductN-(4-chlorophenyl)indole-4-carboxamide
Typical Yield60-85%
Purity (by HPLC)>98%

Logical Relationship: From Starting Material to Potential Herbicide

G A Methyl Indole-4-carboxylate B Indole-4-carboxylic Acid A->B Hydrolysis C N-Aryl Indole-4-carboxamide B->C Amide Coupling D Potential Herbicide C->D Biological Activity G cluster_0 Amide Formation cluster_1 Thioamide Synthesis cluster_2 Thiazole Formation cluster_3 Biological Evaluation A Methyl Indole-4-carboxylate B Indole-4-carboxamide A->B 1. Hydrolysis 2. Amidation C Indole-4-carbothioamide B->C Lawesson's Reagent D 2-(Indol-4-yl)thiazole Derivative C->D Hantzsch Synthesis E Potential Fungicide D->E G cluster_0 Normal State (Low Auxin) cluster_1 High Auxin/Auxin Mimic A Aux/IAA Repressor B ARF A->B binds & represses G Aux/IAA Degradation A->G leads to C Auxin Responsive Genes B->C cannot activate D Auxin/Auxin Mimic E TIR1/AFB Receptor D->E F SCF Complex E->F binds to F->A ubiquitinates H ARF (active) G->H releases I Gene Expression H->I activates J Uncontrolled Growth I->J

Application Notes and Protocols for N-alkylation of Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of the indole scaffold is a fundamental transformation in synthetic organic chemistry, pivotal to the development of numerous pharmacologically active compounds. The indole nucleus is a prevalent motif in a vast array of natural products and therapeutic agents. The introduction of an alkyl group on the indole nitrogen can significantly modulate the biological activity, physicochemical properties, and metabolic stability of the parent molecule. Methyl indole-4-carboxylate is a valuable starting material, and its N-alkylation provides access to a diverse range of functionalized indole derivatives for drug discovery and development.

This document provides detailed protocols and comparative data for the N-alkylation of this compound, focusing on established and reliable methodologies.

Data Presentation: Comparison of N-alkylation Conditions

The choice of reaction conditions for N-alkylation of indoles is critical and can significantly impact yield and selectivity. Below is a summary of common conditions reported in the literature for the N-alkylation of indoles, which are applicable to this compound.

MethodBaseSolventAlkylating AgentTemperature (°C)Typical YieldsKey Considerations & References
Standard SN2 Alkylation Sodium Hydride (NaH)DMF or THFAlkyl Halides (e.g., R-Br, R-I)0 to 80Good to ExcellentClassical and widely used method. NaH is a strong, moisture-sensitive base requiring an inert atmosphere. The use of DMF can favor N-alkylation.[1][2]
Potassium Hydroxide (KOH)DioxaneN-Tosylhydrazones100Moderate to GoodCopper-catalyzed method. Offers an alternative to alkyl halides.[3][4]
Potassium Carbonate (K2CO3)DMFAlkyl Halides23 to 90GoodMilder base, suitable for substrates sensitive to strong bases.[5][6]
1,4-diazabicyclo[2.2.2]octane (DABCO)DMF or DMADimethyl carbonate (DMC) or Dibenzyl carbonate (DBC)90 to 135ExcellentCatalytic amount of base can be used under mild conditions.[7]
Mitsunobu Reaction -THFAlcohol (R-OH) with PPh3 and DIAD/DEAD0 to RTGood to ExcellentProceeds with inversion of configuration at the alcohol's stereocenter. Suitable for primary and secondary alcohols.[8][9][10]
Copper-Catalyzed Alkylation Potassium Hydroxide (KOH)DioxaneN-Tosylhydrazones100Moderate to GoodUtilizes a copper catalyst (e.g., CuI) and a ligand.[3][4]
-THFAlkenes with CuH catalyst70 to 90Good to ExcellentLigand-controlled regioselectivity (N vs. C3 alkylation).[11]
Iron-Catalyzed Alkylation Potassium Carbonate (K2CO3)TFEAlcohols110GoodA sustainable "borrowing-hydrogen" methodology.[12]

Note: Yields are general and can vary depending on the specific substrate and alkylating agent.

Experimental Protocols

Protocol 1: Standard N-alkylation using Sodium Hydride and an Alkyl Halide

This protocol describes a general and widely used method for the N-alkylation of this compound using sodium hydride as the base and an alkyl halide as the alkylating agent.[1][2]

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add this compound (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with care.

  • Stirring: Stir the resulting suspension at 0 °C for 30-60 minutes. The formation of the sodium salt of the indole may be observed.

  • Alkylation: Slowly add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous NH4Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-alkylated this compound.

Protocol 2: N-alkylation via the Mitsunobu Reaction

This protocol is suitable for the N-alkylation of this compound with primary or secondary alcohols.[8][9]

Materials:

  • This compound

  • Alcohol (1.0-1.5 eq)

  • Triphenylphosphine (PPh3, 1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for chromatography

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous THF.

  • Addition of Azodicarboxylate: Cool the solution to 0 °C in an ice bath. Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. An exothermic reaction may be observed.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Concentration: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude residue, which will contain the desired product along with triphenylphosphine oxide and the dialkyl hydrazodicarboxylate, can be directly purified by flash column chromatography on silica gel to yield the pure N-alkylated product.

Visualizations

experimental_workflow Figure 1: General Experimental Workflow for N-alkylation start Start: this compound dissolve Dissolve in Anhydrous Solvent (e.g., DMF, THF) start->dissolve deprotonate Deprotonation with Base (e.g., NaH) at 0 °C dissolve->deprotonate add_alkylating_agent Add Alkylating Agent (e.g., Alkyl Halide) deprotonate->add_alkylating_agent reaction Reaction at RT (Monitor by TLC) add_alkylating_agent->reaction quench Quench Reaction (e.g., sat. NH4Cl) reaction->quench extract Aqueous Workup & Extraction quench->extract purify Purification (Column Chromatography) extract->purify product Final Product: N-alkylated this compound purify->product

Caption: General workflow for the N-alkylation of this compound.

reaction_mechanism Figure 2: General Reaction Mechanism (SN2) cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack Indole-NH Indole-NH + Base Indolate Indolate Anion + Base-H+ Indole-NH->Indolate Indolate_Anion Indolate Anion + R-X Product N-Alkyl Indole + X- Indolate_Anion->Product SN2

Caption: Simplified mechanism for base-mediated N-alkylation.

References

Functionalization of Methyl Indole-4-carboxylate at the Indole Nitrogen: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of the indole nitrogen of methyl indole-4-carboxylate. This key building block is frequently utilized in the synthesis of pharmacologically active compounds, and modification at the N-1 position is a common strategy to modulate biological activity. The presence of the electron-withdrawing methyl carboxylate group at the 4-position influences the reactivity of the indole N-H bond, making the selection of appropriate reaction conditions crucial for successful synthesis.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization of the indole nitrogen (N-1 position) is a primary strategy for lead optimization in drug discovery, as it allows for the introduction of various substituents that can influence the compound's potency, selectivity, pharmacokinetic, and pharmacodynamic properties. This compound serves as a versatile starting material for the synthesis of a wide range of bioactive molecules. This document outlines key methodologies for its N-functionalization, including N-alkylation and N-arylation, providing detailed protocols and comparative data to aid in the selection of the most suitable synthetic route.

Key Functionalization Strategies

Two primary strategies for the functionalization of the indole nitrogen of this compound are N-alkylation and N-arylation.

  • N-Alkylation: This involves the introduction of an alkyl group onto the indole nitrogen. Common methods include the use of a base and an alkyl halide, or the Mitsunobu reaction.

  • N-Arylation: This involves the formation of a carbon-nitrogen bond between the indole nitrogen and an aryl group. Prominent methods for this transformation include copper-catalyzed (Ullmann-type) and palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions.

The choice of method depends on the desired substituent, the scale of the reaction, and the compatibility of functional groups on the alkylating or arylating agent.

Data Presentation: N-Functionalization of Indole Esters

The following table summarizes reaction conditions and yields for the N-arylation of a closely related substrate, ethyl indole-3-carboxylate, which provides valuable insights for the functionalization of this compound.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneCuI (5)trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10)K₃PO₄Toluene1102495[1][2]
24-BromotolueneCuI (5)trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10)K₃PO₄Toluene1102496[1]
32-BromotolueneCuI (5)trans-N,N'-Dimethyl-1,2-cyclohexanediamine (10)K₃PO₄Toluene1102485[1]

Experimental Protocols

N-Alkylation using Sodium Hydride and an Alkyl Halide

This classical method is widely used for the N-alkylation of indoles. The indole nitrogen is deprotonated with a strong base, typically sodium hydride, to form the corresponding sodium salt, which then acts as a nucleophile to displace a halide from the alkylating agent.

Protocol:

  • To a solution of this compound (1.0 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkyl halide (e.g., benzyl bromide, 1.1 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated this compound.

N-Arylation via Copper-Catalyzed Cross-Coupling (Ullmann Condensation)

This protocol describes a general method for the copper-catalyzed N-arylation of indoles, which has been shown to be effective for indoles bearing electron-withdrawing groups.[1][2]

Protocol:

  • To a sealable reaction tube, add this compound (1.0 eq.), the aryl halide (e.g., iodobenzene, 1.2 eq.), copper(I) iodide (CuI, 5 mol%), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add anhydrous toluene via syringe, followed by the ligand (e.g., trans-N,N'-dimethyl-1,2-cyclohexanediamine, 10 mol%).

  • Seal the tube and heat the reaction mixture at 110 °C for 24 hours with vigorous stirring.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-arylated this compound.[1][2]

N-Alkylation via the Mitsunobu Reaction

The Mitsunobu reaction provides a mild and efficient method for the N-alkylation of indoles with a wide range of primary and secondary alcohols.[3][4][5]

Protocol:

  • To a solution of this compound (1.0 eq.), the desired alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to remove triphenylphosphine oxide and other byproducts, yielding the N-alkylated product.

Visualizations

Logical Workflow for N-Alkylation of this compound

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product Indole This compound Deprotonation Deprotonation of Indole N-H Indole->Deprotonation AlkylHalide Alkyl Halide (e.g., Benzyl Bromide) NucleophilicAttack Nucleophilic Attack on Alkyl Halide AlkylHalide->NucleophilicAttack Base Base (e.g., NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., DMF) Solvent->Deprotonation Deprotonation->NucleophilicAttack Quench Quench Reaction NucleophilicAttack->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification FinalProduct N-Alkylated Methyl Indole-4-carboxylate Purification->FinalProduct

Caption: Workflow for the N-alkylation of this compound.

Logical Workflow for Copper-Catalyzed N-Arylation

N_Arylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product Indole This compound CrossCoupling Copper-Catalyzed Cross-Coupling Indole->CrossCoupling ArylHalide Aryl Halide (e.g., Iodobenzene) ArylHalide->CrossCoupling Catalyst Cu(I) Source (e.g., CuI) Catalyst->CrossCoupling Ligand Ligand (e.g., Diamine) Ligand->CrossCoupling Base Base (e.g., K₃PO₄) Base->CrossCoupling Solvent Anhydrous Solvent (e.g., Toluene) Solvent->CrossCoupling Filtration Filtration CrossCoupling->Filtration Concentration Solvent Removal Filtration->Concentration Purification Column Chromatography Concentration->Purification FinalProduct N-Arylated Methyl Indole-4-carboxylate Purification->FinalProduct

Caption: Workflow for the copper-catalyzed N-arylation of this compound.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Scaffolds from Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Methyl indole-4-carboxylate is a versatile starting material, offering multiple reactive sites for the construction of complex, fused heterocyclic systems.[3] This document provides detailed protocols and application notes for the synthesis of a novel C3/C4-fused indole scaffold, a class of compounds that are generally underrepresented in the known chemical space and offer opportunities for discovering new bioactive molecules.[4]

Application Note 1: Synthesis of a Novel Tetracyclic C3/C4-Fused Indole Scaffold

This application note describes a two-step synthesis of a novel tetracyclic indole scaffold starting from commercially available methyl 1H-indole-4-carboxylate. The synthesis involves a Vilsmeier-Haack formylation followed by an acid-catalyzed cascade reaction with ethane-1,2-diamine.[5] This method provides a straightforward route to a unique heterocyclic system with potential for further functionalization and exploration in drug discovery programs.

Experimental Workflow

cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: Acid-Catalyzed Cascade Reaction A Methyl 1H-indole-4-carboxylate B Add DMF and cool to 0°C A->B C Slowly add POCl3 B->C D Stir at 20°C for 12h C->D E Quench with ice-water D->E F Filter and dry E->F G Methyl 3-formyl-1H-indole-4-carboxylate F->G H Methyl 3-formyl-1H-indole-4-carboxylate I Add Methanol, Acetic Acid, and Ethane-1,2-diamine H->I J Reflux at 60°C for 30 min I->J K Cool and collect precipitate J->K L Recrystallize from boiling water K->L M Novel Tetracyclic Indole L->M

Caption: Workflow for the synthesis of a novel tetracyclic indole.

Quantitative Data Summary
Compound NameStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)
Methyl 3-formyl-1H-indole-4-carboxylateMethyl 1H-indole-4-carboxylatePOCl₃, DMFDMF0-22382
Novel Tetracyclic C3/C4-Fused Indole ScaffoldMethyl 3-formyl-1H-indole-4-carboxylateEthane-1,2-diamine, Acetic AcidMethanol600.559
Detailed Experimental Protocols

Step 1: Synthesis of Methyl 3-formyl-1H-indole-4-carboxylate [5]

  • To a round-bottom flask, add N,N-dimethylformamide (20.0 mL) and methyl 1H-indole-4-carboxylate (3.50 g, 20.00 mmol, 1.00 eq.).

  • Cool the flask to 0 °C using an ice bath.

  • With vigorous stirring, slowly add phosphoryl chloride (2.06 mL, 3.37 g, 22.00 mmol, 1.10 eq.) dropwise, ensuring the reaction temperature remains below 4 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at 20 °C for 12 hours.

  • Upon completion, quench the reaction by carefully pouring the mixture into ice water.

  • Collect the resulting precipitate by filtration and dry to obtain methyl 3-formyl-1H-indole-4-carboxylate.

Step 2: Synthesis of the Novel Tetracyclic C3/C4-Fused Indole Scaffold [5]

  • In a suitable flask, dissolve methyl 3-formyl-1H-indole-4-carboxylate in methanol.

  • Add acetic acid (1.5 equivalents) and ethane-1,2-diamine (3.0 equivalents) to the solution.

  • Heat the reaction mixture to 60 °C and maintain for 30 minutes.

  • Allow the mixture to cool, which should result in the precipitation of the product.

  • Collect the solid by filtration.

  • Recrystallize the crude product from boiling water to yield the pure tetracyclic indole as yellow platelets.

Characterization Data for the Novel Tetracyclic Indole Scaffold[5]
  • Appearance: Yellow platelets

  • Melting Point: 264.1 °C

  • Rf: 0.27 (5% methanol and 1% triethylamine in dichloromethane)

  • 1H-NMR (400 MHz, DMSO-d6): δ (ppm) = 11.35 (s, 1H), 7.51 (dd, J = 8.1, 0.4 Hz, 1H), 7.46–7.39 (m, 2H), 7.21 (dd, J = 7.9, 7.4 Hz, 1H), 5.50 (s, 1H), and 3.38–3.14 (m, 5H).

  • 13C-NMR (101 MHz, DMSO-d6): δ (ppm) = 160.8, 133.1, 127.2, 122.4, 121.9, 121.3, 115.8, 114.5, 106.9, 73.8, 44.0, and 42.9.

  • HRAMS (ESI, m/z): calc. for [C₁₂H₁₁N₃O+H]⁺: 214.0975; found: 214.0974.

Postulated Reaction Mechanism

The formation of the tetracyclic indole is proposed to proceed through a cascade reaction involving the formation of an imine intermediate, followed by an intramolecular cyclization and rearrangement.

G A Methyl 3-formyl-1H-indole-4-carboxylate C Imine Intermediate A->C + B Ethane-1,2-diamine B->C D Intramolecular Cyclization C->D Acid-catalyzed E Aminal Intermediate D->E F Novel Tetracyclic Indole E->F Rearrangement

Caption: Postulated reaction mechanism for the tetracyclic indole synthesis.

Conclusion

The protocol outlined provides a reliable method for accessing a novel C3/C4-fused indole scaffold from this compound. This tetracyclic system represents a unique area of chemical space with potential for the development of new therapeutic agents. The straightforward nature of this two-step synthesis makes it amenable to library synthesis for screening purposes. Further investigation into the biological activities of this and related scaffolds is warranted.

References

Application Notes & Protocols for Methyl Indole-4-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Methyl indole-4-carboxylate is a versatile heterocyclic compound that serves as a valuable starting fragment in fragment-based drug discovery (FBDD).[1] Its indole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. The compound's modest size and molecular weight make it an ideal candidate for initial screening campaigns aimed at identifying low-affinity binders that can be elaborated into potent and selective drug candidates.

The indole nitrogen and the ester group of this compound provide key hydrogen bonding capabilities, while the bicyclic aromatic ring system can participate in hydrophobic and π-stacking interactions within protein binding pockets. These features allow it to serve as an effective anchor for fragment growing, linking, or merging strategies to enhance binding affinity and selectivity.[2][3]

Key Advantages of this compound as a Fragment:

  • Privileged Scaffold: The indole ring is a common motif in many approved drugs and natural products, suggesting inherent biological relevance.

  • Favorable Physicochemical Properties: Its properties generally align with the "Rule of Three" for fragment-like molecules.[4]

  • Synthetic Tractability: The indole core and the carboxylate group offer multiple, readily accessible points for chemical modification, facilitating rapid library generation for structure-activity relationship (SAR) studies.[1][5]

  • Versatile Binding Interactions: Capable of engaging in a variety of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and π-stacking.

Hypothetical Application in Targeting Protein Kinases:

Many protein kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket. The indole scaffold of this compound can serve as a starting point for developing ATP-competitive kinase inhibitors. The fragment could initially bind in the hinge region, with subsequent chemical modifications aimed at extending into the deeper hydrophobic pocket and the solvent-exposed region to improve potency and selectivity.

Physicochemical and Structural Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[6]
Molecular Weight 175.19 g/mol [1][6]
CAS Number 39830-66-5[1][6]
Appearance Off-white to yellowish crystalline powder[1]
Purity ≥ 98% (HPLC)[1]
Melting Point 71°C[7]
SMILES COC(=O)C1=C2C=CNC2=CC=C1[6]
InChIKey WEAXQUBYRSEBJD-UHFFFAOYSA-N[6]

Hypothetical Fragment-Based Drug Discovery Cascade

The following table outlines a representative workflow for an FBDD campaign starting with this compound, including hypothetical quantitative data that might be observed.

StageDescriptionTechnique(s)Key Parameter(s)Hypothetical Value(s)
1. Fragment Screening Screening a fragment library against the target protein to identify initial hits.Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR), X-ray CrystallographyBinding Affinity (K D ), Ligand Efficiency (LE)K D : 100 - 500 µM, LE: > 0.3
2. Hit Validation Confirming the binding of this compound and characterizing the interaction.Isothermal Titration Calorimetry (ITC), 2D-NMR (HSQC)K D , Stoichiometry (n), Enthalpy (ΔH)K D : 250 µM, n=1, ΔH = -5.2 kcal/mol
3. Structural Characterization Determining the binding mode of the fragment to the target protein.X-ray Co-crystallographyHigh-resolution crystal structure2.1 Å resolution structure showing key interactions
4. Hit-to-Lead Optimization Iterative chemical synthesis and biological testing to improve potency.Structure-Guided Design, Parallel SynthesisIC₅₀, K D , Ligand Efficiency (LE)Generation of analogs with K D < 10 µM
5. Lead Optimization Further refinement of lead compounds to improve ADMET properties.In vitro ADMET assays, In vivo PK studiesCell permeability, Metabolic stability, BioavailabilityImproved pharmacokinetic profile

Experimental Protocols

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

Objective: To identify fragments that bind to a target protein from a fragment library.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • Fragment library including this compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (e.g., 50 µg/mL in immobilization buffer) to achieve the desired immobilization level.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Fragment Screening:

    • Dissolve fragments in 100% DMSO to a stock concentration of 100 mM.

    • Dilute the fragments in running buffer to a final concentration of 200 µM (final DMSO concentration should be consistent, e.g., 1%).

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

    • Monitor the change in response units (RU) to detect binding.

    • Regenerate the sensor surface between injections if necessary, using a mild regeneration solution (e.g., a short pulse of high or low pH buffer).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Identify fragments that show a response significantly above the background noise as primary hits.

Protocol 2: Hit Validation and Affinity Determination using Isothermal Titration Calorimetry (ITC)

Objective: To confirm the binding of a hit fragment and determine the thermodynamic parameters of the interaction.

Materials:

  • Isothermal titration calorimeter

  • Target protein (e.g., 50 µM in ITC buffer)

  • This compound (e.g., 1 mM in ITC buffer)

  • ITC buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)

Procedure:

  • Sample Preparation:

    • Dialyze the protein extensively against the ITC buffer.

    • Dissolve the fragment in the final dialysis buffer to minimize buffer mismatch effects. Ensure the final DMSO concentration is identical in both the cell and syringe.

  • ITC Experiment:

    • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

    • Set the experimental parameters (e.g., temperature at 25°C, stirring speed at 750 rpm, injection volume of 2 µL, spacing between injections of 150 s).

    • Perform a series of injections (e.g., 19 injections) of the fragment into the protein solution.

  • Data Analysis:

    • Integrate the raw ITC data to obtain the heat change per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K D ), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

FBDD_Workflow cluster_0 Discovery Phase cluster_1 Validation & Characterization cluster_2 Optimization Phase Fragment Library Fragment Library Fragment Screening Fragment Screening Fragment Library->Fragment Screening Target Selection Target Selection Target Selection->Fragment Screening Hit Validation Hit Validation Fragment Screening->Hit Validation Hits Structural Biology Structural Biology (X-ray/NMR) Hit Validation->Structural Biology Confirmed Hits Hit-to-Lead Hit-to-Lead Structural Biology->Hit-to-Lead Binding Mode Hit-to-Lead->Structural Biology Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Leads Candidate Drug Candidate Drug Lead Optimization->Candidate Drug

Caption: A typical workflow for a fragment-based drug discovery (FBDD) campaign.

Kinase_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Upstream Kinase (e.g., RAF) Receptor->Kinase1 Activates GF Growth Factor GF->Receptor Kinase2 Target Kinase (e.g., MEK) Kinase1->Kinase2 Phosphorylates Effector Downstream Effector (e.g., ERK) Kinase2->Effector Phosphorylates TF Transcription Factor Effector->TF Gene Gene Expression (Proliferation, Survival) TF->Gene Inhibitor Indole-based Inhibitor Inhibitor->Kinase2

Caption: Inhibition of a generic kinase signaling pathway by an indole-based inhibitor.

References

Application Notes and Protocols: Polymerization of Methyl Indole-4-carboxylate for Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of poly(methyl indole-4-carboxylate), a promising material with unique optical and potential biomedical properties. The following sections detail the polymerization protocol, characterization data, and explore its relevance in drug development.

Introduction

Indole-containing polymers are a class of materials that have garnered significant interest due to their unique electronic, optical, and biological properties.[1][2] this compound, as a monomer, offers a versatile platform for the synthesis of functional polymers. The ester functionality provides a site for further modification, while the indole ring contributes to the polymer's inherent characteristics. The polymerization of this compound, particularly through oxidative methods, can lead to the formation of oligomers and polymers with extended conjugated systems.[3][4] These materials are being explored for applications ranging from advanced coatings to biomedical devices.[5][6]

Polymerization of this compound

A plausible and effective method for the polymerization of this compound is through solid-phase oxidative polymerization.[3][4] This method is advantageous for producing oligomers and polymers with controlled properties.

Experimental Protocol: Solid-Phase Oxidative Polymerization

This protocol is a generalized procedure based on established methods for the oxidative polymerization of indole derivatives.[2][3][7]

Materials:

  • This compound (Monomer)

  • Iron(III) chloride (FeCl₃) (Oxidant)

  • Chloroform (Solvent)

  • Methanol (for washing)

  • Argon or Nitrogen gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and hotplate

  • Filtration apparatus

Procedure:

  • Monomer Solution Preparation: In a clean, dry round-bottom flask, dissolve a specific amount of this compound in chloroform to achieve the desired concentration (see Table 1 for examples).

  • Inert Atmosphere: Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can interfere with the polymerization process.

  • Oxidant Addition: While stirring, slowly add a solution of iron(III) chloride in chloroform to the monomer solution. The molar ratio of oxidant to monomer is a critical parameter influencing the polymerization (see Table 1).

  • Reaction: Maintain the reaction mixture under an inert atmosphere and stir at a controlled temperature for a specified duration. The reaction progress can be monitored by observing the color change of the solution.

  • Precipitation and Washing: After the reaction is complete, pour the mixture into a beaker containing methanol to precipitate the polymer.

  • Filtration and Drying: Collect the polymer precipitate by filtration. Wash the collected solid thoroughly with fresh methanol to remove any unreacted monomer, oxidant, and solvent residues.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 60 °C) until a constant weight is achieved.

Tabulated Quantitative Data

The following table provides representative experimental parameters for the polymerization of this compound.

ParameterValue
MonomerThis compound
Monomer Concentration0.1 M in Chloroform
OxidantIron(III) chloride (FeCl₃)
Oxidant to Monomer Molar Ratio2:1
Reaction Temperature25 °C (Room Temperature)
Reaction Time24 hours
AtmosphereInert (Argon or Nitrogen)
Yield > 80% (Typical)
Appearance of Polymer Dark-colored powder

Table 1: Representative Reaction Parameters for Solid-Phase Oxidative Polymerization.

Characterization of Poly(this compound)

Thorough characterization is essential to understand the structure and properties of the synthesized polymer.

Spectroscopic Analysis

FT-IR Spectroscopy: Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the polymer and confirm the polymerization.

Wavenumber (cm⁻¹)Assignment
~3400N-H stretching (indole ring)
~1720C=O stretching (ester group)
~1600C=C stretching (aromatic ring)
~1250C-O stretching (ester group)
~750C-H out-of-plane bending (aromatic ring)

Table 2: Typical FT-IR Spectral Data for Poly(this compound).

NMR Spectroscopy: Nuclear magnetic resonance (NMR) spectroscopy provides detailed information about the polymer's structure.

Chemical Shift (ppm)Assignment
8.0 - 7.0Aromatic protons of the indole ring
~3.9-OCH₃ protons of the ester group
~11.0N-H proton of the indole ring

Table 3: Representative ¹H NMR Spectral Data for Poly(this compound) in a suitable deuterated solvent.

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polymer. The analysis is typically performed under a nitrogen atmosphere.

ParameterValue
Onset Decomposition Temperature (T_onset)> 300 °C
Temperature at 10% Weight Loss (T₁₀)> 350 °C
Char Yield at 600 °C> 40%

Table 4: Representative Thermal Properties of Poly(this compound) from TGA.

Differential Scanning Calorimetry (DSC): DSC helps to determine thermal transitions such as the glass transition temperature (Tg).

ParameterValue
Glass Transition Temperature (Tg)150 - 200 °C

Table 5: Representative Thermal Transition of Poly(this compound) from DSC.

Relevance to Drug Development and Signaling Pathways

While direct studies on the biological activity of poly(this compound) are limited, the indole scaffold is a well-established pharmacophore in numerous approved drugs.[8][9] Indole derivatives are known to interact with various biological targets and signaling pathways, making this polymer an interesting candidate for drug delivery and biomedical applications.

Potential as a Drug Delivery Vehicle

The polymer's properties, such as its thermal stability and potential for functionalization, make it a candidate for drug delivery systems. Drugs containing an indole moiety or other therapeutic agents could potentially be encapsulated within or conjugated to the polymer backbone.

Interaction with Signaling Pathways

Indole-based molecules have been shown to modulate key signaling pathways implicated in cancer and other diseases.[1][8][10] These include:

  • Protein Kinase Inhibition: Many indole derivatives act as inhibitors of protein kinases, which are crucial regulators of cell signaling.

  • Tubulin Polymerization Inhibition: Certain indole compounds can interfere with the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[1]

  • STAT3, PI3K/AKT, and MAPK Pathways: Bazedoxifene, an indole-containing drug, has been shown to inhibit these critical signaling pathways involved in cancer cell proliferation and survival.[8]

The polymer of this compound could serve as a scaffold for the development of novel therapeutics that target these pathways.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_characterization Characterization Monomer This compound Monomer_Sol Monomer Solution Monomer->Monomer_Sol Solvent1 Chloroform Solvent1->Monomer_Sol Reaction Oxidative Polymerization (24h, RT, Inert Atm.) Monomer_Sol->Reaction Oxidant FeCl3 in Chloroform Oxidant->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Vacuum Drying Filtration->Drying Polymer Poly(this compound) Drying->Polymer FTIR FT-IR Polymer->FTIR NMR NMR Polymer->NMR TGA TGA Polymer->TGA DSC DSC Polymer->DSC

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

Potential Signaling Pathway Interactions

G cluster_pathways Potential Cellular Targets cluster_outcomes Biological Outcomes IndolePolymer Poly(methyl indole-4-carboxylate) (or its derivatives) Kinase Protein Kinases IndolePolymer->Kinase Inhibition Tubulin Tubulin Polymerization IndolePolymer->Tubulin Inhibition STAT3 STAT3 Pathway IndolePolymer->STAT3 Modulation PI3K_AKT PI3K/AKT Pathway IndolePolymer->PI3K_AKT Modulation Proliferation Inhibition of Cell Proliferation Kinase->Proliferation Tubulin->Proliferation Apoptosis Induction of Apoptosis Tubulin->Apoptosis STAT3->Proliferation STAT3->Apoptosis PI3K_AKT->Proliferation PI3K_AKT->Apoptosis

Caption: Potential interactions of indole-based polymers with key cellular signaling pathways.

References

Application Notes and Protocols: Methyl Indole-4-carboxylate as a Versatile Precursor for Target Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl indole-4-carboxylate is a pivotal starting material and intermediate in the synthesis of a diverse array of biologically active molecules. Its strategic functionalization at the 4-position of the indole scaffold provides a versatile handle for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of three distinct classes of therapeutic agents using this compound as a precursor: a Tryptophan 2,3-Dioxygenase (TDO) inhibitor, a c-Jun N-terminal Kinase 3 (JNK3) inhibitor scaffold, and a Histamine H3 (H3) receptor antagonist scaffold. The protocols are designed to be readily implemented in a standard organic synthesis laboratory. Additionally, relevant signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of the therapeutic rationale and synthetic strategies.

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. This compound, with its ester functionality, offers a convenient entry point for various chemical transformations, including reduction, hydrolysis, amidation, and participation in carbon-carbon bond-forming reactions. This versatility makes it an attractive precursor for the synthesis of compounds targeting a range of biological pathways implicated in diseases such as cancer, neuroinflammatory disorders, and neurological conditions.[1] This document outlines the synthetic utility of this compound in the preparation of potent and selective modulators of TDO, JNK3, and the H3 receptor.

Section 1: Synthesis of a Tryptophan 2,3-Dioxygenase (TDO) Inhibitor

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway, the primary route of tryptophan catabolism.[2][3] In the context of cancer, upregulation of TDO in tumor cells leads to depletion of tryptophan in the tumor microenvironment and accumulation of immunosuppressive kynurenine metabolites. This metabolic reprogramming results in the suppression of T-cell proliferation and function, allowing cancer cells to evade immune surveillance.[4][5][6][7] Inhibition of TDO is therefore a promising strategy in cancer immunotherapy to restore anti-tumor immunity.

A potential TDO inhibitor, (E)-3-(2-(Pyridin-3-yl)vinyl)-1H-indole-4-carboxylic acid methyl ester, can be synthesized from this compound in a two-step sequence.

Experimental Workflow: TDO Inhibitor Synthesis

TDO_inhibitor_synthesis start This compound step1 Step 1: Formylation (Vilsmeier-Haack Reaction) start->step1 POCl3, DMF intermediate Indole-4-carbaldehyde step1->intermediate step2 Step 2: Knoevenagel Condensation intermediate->step2 2-(Pyridin-3-yl)acetic acid, Piperidine, Toluene product (E)-3-(2-(Pyridin-3-yl)vinyl)-1H- indole-4-carboxylic acid methyl ester (TDO Inhibitor) step2->product

A two-step synthesis of a TDO inhibitor from this compound.
Protocol 1.1: Synthesis of Indole-4-carbaldehyde

This protocol describes the formylation of this compound via a Vilsmeier-Haack reaction to yield indole-4-carbaldehyde.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a stirred solution of N,N-dimethylformamide (3 equivalents) in dichloromethane at 0 °C under a nitrogen atmosphere, slowly add phosphorus oxychloride (1.2 equivalents).

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1 equivalent) in dichloromethane to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of ice.

  • Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford indole-4-carbaldehyde.

Protocol 1.2: Synthesis of (E)-3-(2-(Pyridin-3-yl)vinyl)-1H-indole-4-carboxylic acid methyl ester

This protocol details the Knoevenagel condensation of indole-4-carbaldehyde with 2-(pyridin-3-yl)acetic acid.

Materials:

  • Indole-4-carbaldehyde

  • 2-(Pyridin-3-yl)acetic acid hydrochloride

  • Piperidine

  • Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of indole-4-carbaldehyde (1 equivalent) and 2-(pyridin-3-yl)acetic acid hydrochloride (1.1 equivalents) in toluene, add a catalytic amount of piperidine.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the target TDO inhibitor.

ParameterValue
Yield ~70%
Appearance Yellow solid
Melting Point 146-148 °C

TDO Signaling Pathway

TDO_pathway cluster_tumor_cell Tumor Cell cluster_t_cell T Cell Tryptophan_in Tryptophan TDO TDO (Tryptophan 2,3-Dioxygenase) Tryptophan_in->TDO Tryptophan_depletion Tryptophan Depletion Tryptophan_in->Tryptophan_depletion Kynurenine Kynurenine TDO->Kynurenine Catabolism Kynurenine_effect Kynurenine Accumulation Kynurenine->Kynurenine_effect T_cell_inhibition T Cell Inhibition (Proliferation & Function ↓) Tryptophan_depletion->T_cell_inhibition Kynurenine_effect->T_cell_inhibition Immune_evasion Tumor Immune Evasion T_cell_inhibition->Immune_evasion TDO_inhibitor TDO Inhibitor TDO_inhibitor->TDO Inhibits

Inhibition of TDO blocks tryptophan catabolism, preventing T-cell suppression.

Section 2: Synthesis of an Indole-4-carboxamide Scaffold for JNK3 Inhibition

c-Jun N-terminal kinase 3 (JNK3) is a member of the mitogen-activated protein kinase (MAPK) family and is predominantly expressed in the brain.[8][9] JNK3 signaling is implicated in neuronal apoptosis and neuroinflammation, making it a promising therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[5][10][11][12] Indole-carboxamides have emerged as a promising class of JNK3 inhibitors.[10] A versatile indole-4-carboxamide scaffold can be synthesized from this compound, which can then be further elaborated to generate a library of potential JNK3 inhibitors.

Experimental Workflow: JNK3 Inhibitor Scaffold Synthesis

JNK3_inhibitor_scaffold start This compound step1 Step 1: Hydrolysis start->step1 LiOH, THF/H₂O intermediate1 Indole-4-carboxylic acid step1->intermediate1 step2 Step 2: Amide Coupling intermediate1->step2 Amine (R-NH₂), Coupling Agent (e.g., HATU) product Indole-4-carboxamide Scaffold step2->product

A two-step synthesis of an indole-4-carboxamide scaffold.
Protocol 2.1: Synthesis of Indole-4-carboxylic acid

This protocol describes the hydrolysis of this compound to indole-4-carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Dissolve this compound (1 equivalent) in a mixture of THF and water.

  • Add lithium hydroxide (2-3 equivalents) to the solution.

  • Stir the mixture at room temperature overnight.

  • Remove the THF under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield indole-4-carboxylic acid.

ParameterValue
Yield >95%
Appearance Off-white solid
Protocol 2.2: Synthesis of an Indole-4-carboxamide Scaffold

This protocol provides a general method for the amide coupling of indole-4-carboxylic acid with a primary amine.

Materials:

  • Indole-4-carboxylic acid

  • A primary amine (R-NH₂)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a solution of indole-4-carboxylic acid (1 equivalent) in DMF, add HATU (1.1 equivalents) and DIPEA (2 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the primary amine (1.1 equivalents) to the reaction mixture.

  • Stir at room temperature overnight.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.

  • Dry over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired indole-4-carboxamide.

ParameterValue
Yield Variable (depends on amine)
Appearance Typically a solid

JNK3 Signaling Pathway

JNK3_pathway Stress Stress Stimuli (e.g., Oxidative Stress) MAP3K MAP3K (e.g., ASK1) Stress->MAP3K Activates MKK47 MKK4/7 MAP3K->MKK47 Phosphorylates JNK3_active JNK3 (active) MKK47->JNK3_active Phosphorylates cJun c-Jun JNK3_active->cJun Phosphorylates Apoptosis Neuronal Apoptosis cJun->Apoptosis Promotes JNK3_inhibitor JNK3 Inhibitor JNK3_inhibitor->JNK3_active Inhibits

JNK3 inhibitors block the phosphorylation cascade leading to neuronal apoptosis.

Section 3: Synthesis of an Indole-4-carboxamide Scaffold for Histamine H3 Receptor Antagonism

The Histamine H3 receptor is a G protein-coupled receptor primarily located in the central nervous system, where it acts as a presynaptic autoreceptor, inhibiting the release of histamine and other neurotransmitters.[9][13][14][15] Antagonists of the H3 receptor increase the release of histamine and other neurotransmitters, leading to enhanced wakefulness and cognitive function.[13][14] Consequently, H3 receptor antagonists are being investigated for the treatment of neurological disorders such as narcolepsy, Alzheimer's disease, and attention-deficit/hyperactivity disorder (ADHD).[13][14] Similar to JNK3 inhibitors, indole-4-carboxamides represent a promising scaffold for the development of potent and selective H3 receptor antagonists.

Experimental Workflow: H3 Antagonist Scaffold Synthesis

The synthesis of the indole-4-carboxamide scaffold for H3 antagonists follows the same two-step procedure as outlined for the JNK3 inhibitor scaffold (Protocols 2.1 and 2.2). The key difference lies in the choice of the amine (R-NH₂) used in the amide coupling step, which is selected based on the structure-activity relationships for H3 receptor antagonism.

Histamine H3 Receptor Signaling Pathway

H3R_pathway cluster_presynaptic Presynaptic Neuron cluster_downstream Histamine_release Histamine Release H3R H3 Receptor (Autoreceptor) Histamine_release->H3R Activates Gi Gi Protein H3R->Gi Activates Increased_release Increased Histamine & Neurotransmitter Release AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ AC->cAMP cAMP->Histamine_release Negative Feedback H3_antagonist H3 Receptor Antagonist H3_antagonist->H3R Blocks

H3 receptor antagonists block the negative feedback loop, increasing neurotransmitter release.

Conclusion

This compound is a readily available and highly versatile precursor for the synthesis of a range of biologically active molecules. The protocols and workflows presented in this document demonstrate its utility in the preparation of inhibitors for TDO and scaffolds for JNK3 and H3 receptor modulators. The strategic application of fundamental organic reactions allows for the efficient construction of these target molecules, highlighting the importance of this compound in modern drug discovery and development. The provided signaling pathway diagrams offer a clear rationale for the therapeutic targeting of these enzymes and receptors.

References

Troubleshooting & Optimization

Optimizing reaction yield of "Methyl indole-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl Indole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize reaction yields and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: Several established methods are used for the synthesis of this compound. The most prominent include the Leimgruber-Batcho indole synthesis, Fischer indole synthesis, Hemetsberger indole synthesis, and various palladium-catalyzed cross-coupling reactions. Each method has its own advantages and disadvantages in terms of starting material availability, reaction conditions, and substrate scope.

Q2: Which synthetic route generally provides the highest yield for this compound?

A2: The Leimgruber-Batcho and Hemetsberger syntheses are reported to provide good to excellent yields, often exceeding 70%.[1][2][3] For instance, a 73% yield has been reported for the Leimgruber-Batcho synthesis of this compound.[1] Similarly, an efficient palladium/phosphine-catalyzed N-heteroannulation of 2-nitrostyrenes can produce the target molecule in a 72% overall yield.[4] The choice of synthesis will ultimately depend on the available starting materials, scalability, and tolerance to specific functional groups.

Q3: What are the key considerations for choosing a synthetic strategy?

A3: The selection of a synthetic route should be based on several factors:

  • Starting Material Availability: The accessibility of the required precursors is a primary consideration. For example, the Leimgruber-Batcho synthesis starts from o-nitrotoluenes, which are often commercially available.[5]

  • Reaction Conditions: Some methods require harsh conditions (e.g., high temperatures or strong acids), which may not be suitable for sensitive substrates. Palladium-catalyzed reactions often offer milder conditions.[6]

  • Scalability: The ease of scaling up the reaction for larger-scale production is crucial in drug development.

  • Functional Group Tolerance: The chosen method should be compatible with other functional groups present in the molecule.

  • Safety: The toxicity and stability of reagents and intermediates should be carefully evaluated. For instance, the starting material for the Hemetsberger synthesis can be unstable.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Low Reaction Yield

Issue: The yield of this compound is significantly lower than expected.

Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using techniques like TLC or LC-MS to ensure it has gone to completion. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reaction Temperature The optimal temperature can be crucial. For thermally sensitive reactions like the Hemetsberger synthesis, precise temperature control is necessary to avoid decomposition. For other reactions, a temperature screening might be required to find the optimal conditions.
Poor Quality of Reagents or Solvents Use freshly distilled or high-purity solvents and verify the quality of your starting materials and reagents. Moisture-sensitive reactions require anhydrous conditions.
Catalyst Deactivation (for Pd-catalyzed reactions) Ensure the palladium catalyst is active. Use fresh catalyst or consider a different ligand that may offer better stability. The choice of phosphine ligand in palladium-catalyzed reactions can be critical for reproducibility.[7]
Side Reactions The formation of byproducts can consume starting materials and reduce the yield of the desired product. Analyze the crude reaction mixture to identify major side products and adjust reaction conditions (e.g., temperature, stoichiometry, catalyst) to minimize their formation. In the Leimgruber-Batcho synthesis, reduction of the enamine double bond can be a side reaction.[1]
Formation of Impurities/Side Products

Issue: The final product is contaminated with significant amounts of impurities.

Potential Cause Troubleshooting Step
Isomer Formation (in Fischer Indole Synthesis) The Fischer indole synthesis can sometimes lead to the formation of regioisomers, especially with unsymmetrical ketones.[8] The choice of acid catalyst and reaction conditions can influence the regioselectivity.
Over-reduction or Incomplete Cyclization In reductive cyclization steps, such as in the Leimgruber-Batcho synthesis, incomplete reduction of the nitro group or incomplete cyclization can lead to impurities.[5] Optimizing the reducing agent and reaction time is crucial.
Decomposition of Starting Material or Product Some intermediates or the final product might be unstable under the reaction conditions. Consider using milder conditions or protecting sensitive functional groups. The starting material for the Hemetsberger synthesis is known to be unstable.[2]
Hydrolysis of the Ester Group If the reaction is performed under acidic or basic conditions for a prolonged time, hydrolysis of the methyl ester can occur. Neutralize the reaction mixture promptly during workup.

Experimental Protocols

Leimgruber-Batcho Synthesis of this compound

This protocol is adapted from a reported synthesis with a yield of 73%.[1]

Step 1: Formation of the Enamine

  • To a solution of methyl 2-methyl-3-nitrobenzoate in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine.

  • Heat the mixture at a temperature sufficient to drive the reaction to completion (e.g., reflux).

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure to obtain the crude enamine intermediate.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine in a suitable solvent (e.g., dry benzene).

  • Add a catalyst, such as 10% palladium on carbon.[1]

  • Carry out the hydrogenation in a Parr apparatus under a hydrogen atmosphere.

  • After the reaction is complete (as indicated by the cessation of hydrogen uptake), filter the catalyst.

  • Evaporate the solvent to yield the crude this compound.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Method Typical Yield (%) Key Advantages Key Disadvantages Reference
Leimgruber-Batcho72-73%High yields, readily available starting materials, mild reduction conditions.Inaccessibility of some substituted o-nitrotoluenes.[1][4]
Fischer IndoleVariesOne of the most well-known methods, versatile.Can produce isomeric mixtures, requires acidic conditions.[8]
Hemetsberger>70%Good yields.Instability and difficulty in synthesizing the starting material.[2]
Palladium-catalyzedVariesMild reaction conditions, high functional group tolerance.Catalyst cost and sensitivity, may require ligand screening.[6][7][9]

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

Troubleshooting_Low_Yield Start Low Reaction Yield Check_Completion Check Reaction Completion (TLC/LC-MS) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete Complete Reaction Complete Check_Completion->Complete Yes Extend_Time Extend Reaction Time or Increase Temperature Incomplete->Extend_Time No Check_Purity Check Reagent/Solvent Purity Complete->Check_Purity Impure Reagents/Solvents Impure Check_Purity->Impure Pure Reagents/Solvents Pure Check_Purity->Pure Yes Purify_Reagents Purify/Replace Reagents and Solvents Impure->Purify_Reagents No Check_Catalyst Check Catalyst Activity (for Pd-catalyzed reactions) Pure->Check_Catalyst Inactive_Catalyst Catalyst Inactive Check_Catalyst->Inactive_Catalyst Active_Catalyst Catalyst Active Check_Catalyst->Active_Catalyst Yes Replace_Catalyst Use Fresh Catalyst/New Ligand Inactive_Catalyst->Replace_Catalyst No Analyze_Side_Products Analyze for Side Products (NMR/MS) Active_Catalyst->Analyze_Side_Products Optimize_Conditions Optimize Conditions (Temperature, Stoichiometry) Analyze_Side_Products->Optimize_Conditions

Caption: Troubleshooting workflow for low reaction yield.

General Synthetic Approaches to this compound

Synthetic_Routes cluster_leimgruber Leimgruber-Batcho Synthesis cluster_fischer Fischer Indole Synthesis cluster_hemetsberger Hemetsberger Synthesis cluster_pd_catalyzed Palladium-Catalyzed Synthesis o_nitrotoluene Methyl 2-methyl-3-nitrobenzoate enamine Enamine Intermediate o_nitrotoluene->enamine DMFDMA, Pyrrolidine Product This compound enamine->Product Reductive Cyclization (e.g., H2, Pd/C) phenylhydrazine Substituted Phenylhydrazine hydrazone Hydrazone phenylhydrazine->hydrazone ketone Aldehyde/Ketone ketone->hydrazone hydrazone->Product Acid Catalyst azido_ester 3-Aryl-2-azido-propenoic ester azido_ester->Product Thermal Decomposition aryl_halide o-Halonitroarene pd_coupling Coupled Intermediate aryl_halide->pd_coupling coupling_partner Coupling Partner coupling_partner->pd_coupling pd_coupling->Product Reductive Cyclization

Caption: Overview of common synthetic routes.

References

Troubleshooting low yield in "Methyl indole-4-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl indole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing this compound include the palladium-catalyzed reductive N-heteroannulation of a substituted 2-nitrostyrene and the classic Fischer indole synthesis. The palladium-catalyzed route often offers milder reaction conditions and higher yields.

Q2: I am getting a low yield in my palladium-catalyzed synthesis. What are the likely causes?

A2: Low yields in the palladium-catalyzed synthesis can stem from several factors:

  • Catalyst Deactivation: The palladium catalyst can be sensitive to air, moisture, and impurities in the starting materials or solvent. Deactivation can occur through the formation of inactive palladium(0) species.

  • Incomplete Reaction: The reaction may not have gone to completion. This could be due to insufficient reaction time, suboptimal temperature, or inadequate pressure of carbon monoxide.

  • Side Reactions: Undesired side reactions can consume starting materials and generate impurities.

  • Poor Quality Starting Materials: Impurities in the methyl 2-ethenyl-3-nitrobenzoate or other reagents can interfere with the catalytic cycle.

Q3: What are common side products in the palladium-catalyzed synthesis of indoles from 2-nitrostyrenes?

A3: Side products can arise from various pathways, including hydrolysis of the starting material or bimolecular reactions of the nitrostyrene. In some cases, incomplete reduction of the nitro group can lead to N-hydroxyindole intermediates.

Q4: I am having trouble with the purification of this compound. What are some common impurities and how can I remove them?

A4: A common challenge is the removal of triphenylphosphine oxide, a byproduct from the triphenylphosphine used as a ligand. This can often be co-eluted with the product during column chromatography. Careful selection of the eluent system is crucial. Additionally, unreacted starting materials or other palladium-containing byproducts might be present. Recrystallization after column chromatography can further enhance purity.

Q5: Can I use a different palladium catalyst or ligand for the reductive N-heteroannulation?

A5: Yes, various palladium sources such as palladium(II) acetate and palladium on carbon have been shown to be effective. Different phosphine ligands can also be used, but triphenylphosphine is commonly employed and has demonstrated good results. The choice of catalyst and ligand can influence reaction efficiency and should be optimized for your specific setup.

Q6: My Fischer indole synthesis of a substituted indole is failing. What could be the problem?

A6: The Fischer indole synthesis can be sensitive to the electronic properties of the substituents on the phenylhydrazine. Electron-donating groups can sometimes lead to N-N bond cleavage, preventing the desired cyclization. Common byproducts in failed Fischer indolizations include 3-methylindole and aniline. The choice of acid catalyst and reaction temperature is also critical and may require optimization.

Troubleshooting Guides

Guide 1: Low Yield in Palladium-Catalyzed Synthesis

This guide provides a step-by-step approach to diagnosing and resolving low yield issues in the palladium-catalyzed reductive N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate.

Problem: The final yield of this compound is significantly lower than expected.

Click to expand troubleshooting workflow

Low_Yield_Troubleshooting start Low Yield Observed check_reagents 1. Verify Reagent & Solvent Quality start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK sub_reagents Action: Purify starting materials. Use anhydrous solvents. check_reagents->sub_reagents check_catalyst 3. Investigate Catalyst Activity check_conditions->check_catalyst Conditions OK sub_conditions Action: Optimize temperature, pressure (CO), and reaction time. check_conditions->sub_conditions check_workup 4. Analyze Work-up & Purification check_catalyst->check_workup Catalyst OK sub_catalyst Action: Use fresh catalyst & ligand. Ensure inert atmosphere. check_catalyst->sub_catalyst solution Yield Improved check_workup->solution Purification Optimized sub_workup Action: Optimize chromatography. Consider recrystallization. check_workup->sub_workup

Caption: Troubleshooting workflow for low yield.

Detailed Steps:

  • Verify Reagent and Solvent Quality:

    • Question: Are your starting materials and solvents pure and dry?

    • Action: Impurities in methyl 2-ethenyl-3-nitrobenzoate can inhibit the catalyst. Ensure it is of high purity. Solvents like acetonitrile should be anhydrous, as water can interfere with the reaction. Consider purifying starting materials and using freshly distilled or commercially available anhydrous solvents.

  • Review Reaction Conditions:

    • Question: Were the reaction temperature, carbon monoxide pressure, and reaction time optimal?

    • Action: The reaction is sensitive to these parameters. Ensure the temperature is maintained consistently. The pressure of carbon monoxide is crucial for the reductive cyclization; ensure there are no leaks in your system. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Investigate Catalyst Activity:

    • Question: Is your palladium catalyst and phosphine ligand active?

    • Action: Palladium catalysts can be air-sensitive and may lose activity over time. Use a fresh batch of palladium(II) acetate and triphenylphosphine. Ensure the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

  • Analyze Work-up and Purification:

    • Question: Are you losing product during the extraction or purification steps?

    • Action: Analyze aqueous layers after extraction to check for product loss. During column chromatography, ensure the chosen solvent system provides good separation between the product and impurities. Monitor fractions carefully to avoid discarding product-containing fractions.

Data Presentation

Table 1: Effect of Reaction Parameters on Indole Synthesis Yield

The following table summarizes the impact of various parameters on the yield of indole synthesis via palladium-catalyzed reductive N-heteroannulation. While this data is for a related indole synthesis, the trends are informative for optimizing the synthesis of this compound.

ParameterVariationYield (%)Observations
Catalyst Pd(OAc)₂85High efficiency.
PdCl₂(PhCN)₂78Good alternative.
Pd₂dba₃72Slightly lower yield.
Ligand Triphenylphosphine85Standard and effective.
Tri(o-tolyl)phosphine80Good yield, may require optimization.
No Ligand<10Ligand is crucial for the reaction.
Solvent Acetonitrile85Optimal solvent.
DMF75Lower yield observed.
Toluene60Significantly lower yield.
Temperature 70 °C85Optimal temperature.
50 °C65Incomplete reaction.
90 °C82Potential for increased side products.
CO Pressure 4 atm85Sufficient pressure for the reaction.
1 atm50Inefficient reduction and cyclization.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Synthesis of this compound

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Materials:

  • Methyl 2-ethenyl-3-nitrobenzoate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Acetonitrile (anhydrous)

  • Carbon monoxide (CO) gas

  • Silica gel for column chromatography

  • Hexanes

  • Dichloromethane

Procedure:

  • Reaction Setup: In a pressure vessel equipped with a magnetic stir bar, add methyl 2-ethenyl-3-nitrobenzoate (1.0 eq), triphenylphosphine (0.25 eq), and anhydrous acetonitrile.

  • Catalyst Addition: To the stirred solution, add palladium(II) acetate (0.06 eq).

  • Pressurization: Seal the vessel and purge with carbon monoxide gas. Pressurize the vessel to 4 atm with carbon monoxide.

  • Reaction: Heat the reaction mixture to 70 °C and stir for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully vent the CO gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and dichloromethane as the eluent to afford this compound as a solid.

Visualizations

Reaction_Pathway start Methyl 2-ethenyl-3-nitrobenzoate intermediate Pd(0) Complex start->intermediate Pd(OAc)₂, PPh₃, CO product This compound intermediate->product Reductive Cyclization

Caption: Palladium-catalyzed synthesis pathway.

References

Technical Support Center: Synthesis of Methyl Indole-4-Carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl Indole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important indole derivative.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture turns dark brown or black during the synthesis. Is this normal, and what does it indicate?

A1: A dark coloration of the reaction mixture is common, particularly in syntheses involving nitro compounds and palladium catalysts, such as the palladium-catalyzed N-heteroannulation of 2-nitrostyrenes.[1] This often indicates the formation of polymeric materials or degradation of starting materials and intermediates, which can contribute to lower yields and complicate purification. It is crucial to follow the recommended purification steps, such as column chromatography, to isolate the desired product.[1]

Q2: The yield of my this compound is lower than expected. What are the potential causes and how can I improve it?

A2: Low yields can stem from several factors:

  • Incomplete Reaction: Ensure the reaction is allowed to proceed for the recommended duration. Monitoring the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) can help determine the optimal reaction time.

  • Suboptimal Reaction Conditions: The efficiency of many indole syntheses is sensitive to temperature, pressure (in the case of reactions involving gases like carbon monoxide), and the quality of reagents and catalysts.[1]

  • Side Reactions: The formation of side products is a common cause of low yields. The choice of synthetic route can significantly impact the prevalence of side reactions.

  • Purification Losses: Significant amounts of product can be lost during workup and purification. Careful handling and optimization of purification techniques, such as column chromatography, are essential.[1]

Q3: I am observing multiple spots on the TLC of my crude product. What are the likely side products in the synthesis of this compound?

A3: The nature of the side products depends heavily on the synthetic route employed.

  • Palladium-Catalyzed Synthesis: In the palladium-catalyzed N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate, potential side products can arise from incomplete cyclization, homocoupling of starting materials, or degradation of the nitro group.[2][3] The crude product is often a dark oil, suggesting the presence of high molecular weight impurities.[1]

  • Reissert Synthesis: A Reissert-type synthesis starting from a substituted o-nitrotoluene involves a reductive cyclization step.[4][5][6] Potential side products can include incompletely reduced intermediates (e.g., nitroso or hydroxylamine derivatives) or products from alternative cyclization pathways. Over-reduction of the carboxylate group is also a possibility depending on the reducing agent used.[7]

  • Fischer Indole Synthesis: While less common for this specific isomer, the Fischer indole synthesis is known to sometimes produce isomeric indole products, depending on the substitution pattern of the starting phenylhydrazine and carbonyl compound.[8][9][10]

Q4: My final product shows impurities in the NMR spectrum. What are the common contaminants?

A4: Besides the potential side products from the reaction itself, common impurities can be introduced during the workup and purification steps. These often include:

  • Residual Solvents: Solvents used in the reaction or chromatography (e.g., dichloromethane, hexanes, ethyl acetate, methanol) are common impurities.[11][12][13]

  • Grease: Silicone grease from glassware joints can appear in the NMR spectrum.[11]

  • Triphenylphosphine Oxide: If triphenylphosphine is used in the reaction, its oxide is a very common and often difficult to remove impurity.[1]

Troubleshooting Guide

This table provides a summary of common problems, their potential causes, and suggested solutions.

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystUse fresh, high-quality catalyst. Ensure proper handling and storage of the catalyst.
Poor quality of starting materialsPurify starting materials before use. Verify their identity and purity by NMR or other analytical techniques.
Incorrect reaction temperature or pressureCarefully monitor and control the reaction temperature. For reactions under pressure, ensure the vessel is properly sealed and pressurized.[1]
Dark, Tarry Crude Product Polymerization or degradation of starting materials/intermediatesEnsure an inert atmosphere if required by the protocol. Avoid excessively high temperatures. Minimize reaction time once the reaction is complete.
Multiple Spots on TLC Formation of side productsOptimize reaction conditions (temperature, catalyst loading, reaction time) to favor the desired product. Consider an alternative synthetic route if side product formation is persistent.
Incomplete reactionMonitor the reaction progress and ensure it goes to completion.
Difficulty in Purifying the Product Co-elution of impurities during chromatographyOptimize the solvent system for column chromatography to achieve better separation. Consider recrystallization as an alternative or additional purification step.
Presence of persistent impurities like triphenylphosphine oxideModify the workup to remove specific impurities (e.g., acid/base washes).
Unexpected Spectroscopic Data (NMR, MS) Isomeric productsCarefully analyze the spectroscopic data to identify the structure of the unexpected product. Re-evaluate the regioselectivity of the chosen synthetic method.
Contamination with starting materials or reagentsImprove purification to remove all starting materials and reagents.

Experimental Protocols

A detailed and reliable experimental protocol for the synthesis of this compound via a palladium-catalyzed N-heteroannulation of methyl 2-ethenyl-3-nitrobenzoate is available in Organic Syntheses.[1] This procedure includes the preparation of the starting material and the final cyclization step.

Visualizing a Synthetic Pathway

The following diagram illustrates a plausible workflow for the synthesis of this compound, highlighting key stages where issues might arise.

Synthesis_Workflow Synthesis Workflow for this compound cluster_start Starting Material Preparation cluster_cyclization Indole Formation cluster_purification Purification cluster_issues Potential Issues & Side Products SM Methyl 2-methyl-3-nitrobenzoate INT1 Methyl 2-bromomethyl-3-nitrobenzoate SM->INT1 Bromination INT2 Wittig Salt INT1->INT2 Reaction with PPh3 ISSUE1 Incomplete Bromination INT1->ISSUE1 INT3 Methyl 2-ethenyl-3-nitrobenzoate INT2->INT3 Wittig Reaction CRUDE Crude Product (Dark Oil) INT3->CRUDE Pd-catalyzed Reductive Cyclization ISSUE2 Low Yield in Wittig Reaction INT3->ISSUE2 PURE Pure Methyl indole-4-carboxylate CRUDE->PURE Column Chromatography ISSUE3 Polymerization/ Degradation CRUDE->ISSUE3 ISSUE4 Incomplete Cyclization CRUDE->ISSUE4 ISSUE5 Purification Challenges PURE->ISSUE5

Caption: A logical workflow for the synthesis of this compound.

References

Technical Support Center: Purification of Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of Methyl indole-4-carboxylate by recrystallization.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Possible Cause Suggested Solution
The compound does not dissolve in the hot solvent. The solvent is too non-polar for the compound.Add a small amount of a more polar co-solvent (e.g., methanol to ethyl acetate) dropwise until the compound dissolves.
Insufficient solvent was used.Add more of the hot solvent in small increments until the compound dissolves completely.
The compound "oils out" instead of forming crystals upon cooling. The solution is supersaturated, and the compound's melting point is below the boiling point of the solvent.Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to reduce the degree of supersaturation. Allow the solution to cool more slowly.
The presence of impurities is depressing the melting point.Purify the crude material by column chromatography before recrystallization.
No crystals form upon cooling. The solution is not sufficiently saturated.Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
The solution is supersaturated and requires nucleation.Scratch the inside of the flask with a glass rod at the surface of the solution. Add a seed crystal of pure this compound.
Poor recovery of the purified compound. Too much solvent was used, and a significant amount of the product remains in the mother liquor.Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals.
The crystals were washed with a solvent in which they are too soluble.Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Premature crystallization occurred during hot filtration.Use a heated funnel for hot filtration. Add a small excess of hot solvent before filtration to prevent premature crystallization.
The purified crystals are colored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: While an ideal single solvent may vary depending on the impurities present, good starting points for this compound, an aromatic ester, include single solvents like methanol or ethanol, or a two-solvent system such as ethyl acetate/hexane or methanol/water. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Q2: How can I determine a suitable solvent system for recrystallization?

A2: To determine a suitable solvent, place a small amount of your crude this compound into several test tubes and add a few drops of different solvents to each. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. For a two-solvent system, dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes cloudy. Then, heat the mixture until it becomes clear again.

Q3: My compound is a pale yellow solid after purification. Is this normal?

A3: Yes, this compound is often described as an off-white to yellowish crystalline powder.[1] A pale yellow color after recrystallization is generally acceptable, provided that other analytical data (e.g., melting point, NMR) confirm the purity.

Q4: What is the expected melting point of pure this compound?

A4: The reported melting point of this compound is in the range of 68-71 °C. A sharp melting point within this range is a good indicator of purity.

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound using a mixed solvent system of ethyl acetate and hexane.

Materials:

  • Crude this compound

  • Ethyl acetate

  • Hexane

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Induce Crystallization: While the solution is still hot, add hexane dropwise until the solution becomes slightly cloudy, indicating saturation. If too much hexane is added, add a small amount of hot ethyl acetate to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Analysis: Determine the melting point of the dried crystals and, if necessary, confirm purity by other analytical methods (e.g., TLC, NMR).

Quantitative Data Summary

The following table provides an estimated solubility profile for this compound in common laboratory solvents. This data is qualitative and intended to guide solvent selection for recrystallization.

Solvent Solubility at Room Temperature Solubility at Boiling Point Suitability as a Recrystallization Solvent
Methanol Sparingly SolubleSolubleGood
Ethanol Sparingly SolubleSolubleGood
Ethyl Acetate SolubleVery SolubleGood as the "good" solvent in a mixed system
Hexane InsolubleSparingly SolubleGood as the "poor" solvent in a mixed system
Water InsolubleInsolubleUnsuitable
Dichloromethane SolubleVery SolubleUnsuitable (dissolves at room temperature)

Visualizations

Recrystallization_Workflow Recrystallization Workflow for this compound start Start with Crude This compound dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filtration Hot Gravity Filtration (if insoluble impurities are present) dissolve->hot_filtration induce_crystallization Induce Crystallization (e.g., add anti-solvent) hot_filtration->induce_crystallization cool_slowly Slow Cooling to Room Temperature induce_crystallization->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration to Collect Crystals ice_bath->vacuum_filtration wash_crystals Wash Crystals with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Purified Crystals wash_crystals->dry_crystals end Pure this compound dry_crystals->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Recrystallization Troubleshooting Common Recrystallization Issues start Recrystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out Occurred? check_crystals->oiling_out Yes solution1 Induce Nucleation: - Scratch flask - Add seed crystal check_crystals->solution1 No low_yield Yield is Low? oiling_out->low_yield No solution2 Reheat and Add More 'Good' Solvent. Cool Slowly. oiling_out->solution2 Yes success Successful Purification low_yield->success No solution3 Concentrate Mother Liquor for a Second Crop. low_yield->solution3 Yes

Caption: A decision tree for troubleshooting common issues in recrystallization.

References

Technical Support Center: HPLC Analysis for Purity Assessment of "Methyl indole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Methyl indole-4-carboxylate. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reliable purity assessments.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting HPLC method for the purity assessment of this compound?

A1: A good starting point for analyzing this compound is a reversed-phase HPLC method. Given its chemical structure (an indole ring with a methyl ester group), a C18 column is generally a suitable stationary phase. The mobile phase can consist of a mixture of acetonitrile or methanol and water, often with a small amount of acid (like formic or acetic acid) to improve peak shape.

Q2: How should I prepare my sample of this compound for HPLC analysis?

A2: this compound is typically an off-white to yellowish crystalline powder.[1] It should be accurately weighed and dissolved in a solvent compatible with the mobile phase, such as methanol or acetonitrile, to a known concentration (e.g., 1 mg/mL). It is crucial to ensure the sample is fully dissolved before injection. If solubility is an issue, gentle sonication may be used. The sample solution should then be filtered through a 0.45 µm or 0.22 µm syringe filter to remove any particulate matter that could clog the HPLC system.

Q3: What are the potential impurities or degradation products of this compound?

A3: Potential impurities can arise from the synthesis process or from degradation. Synthesis-related impurities could include starting materials, intermediates, or by-products. Degradation products can form under stress conditions such as exposure to acid, base, heat, light, or oxidizing agents.[2][3] Common degradation pathways for indole-containing compounds can involve oxidation of the indole ring or hydrolysis of the ester group, which would form indole-4-carboxylic acid. Forced degradation studies are essential to identify these potential degradants.[2][4]

Q4: Why is it important to perform forced degradation studies for purity assessment?

A4: Forced degradation studies, also known as stress testing, are crucial for developing a stability-indicating analytical method.[5][6] These studies help to identify the likely degradation products that could form during the shelf-life of the drug substance.[2] By intentionally degrading the sample, you can ensure that your HPLC method is capable of separating the main compound from all potential degradants, which is a key requirement for an accurate purity assessment.[3]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for Purity Assessment

This protocol provides a general-purpose reversed-phase HPLC method suitable for determining the purity of this compound.

Parameter Condition
Stationary Phase C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 0-5 min: 40% B5-20 min: 40% to 80% B20-25 min: 80% B25-26 min: 80% to 40% B26-30 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 280 nm (Diode Array Detector to check for peak purity)
Injection Volume 10 µL
Sample Preparation 1 mg/mL of this compound in Methanol, filtered through a 0.45 µm filter.
Protocol 2: Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies should be performed. The goal is to achieve approximately 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Stress Condition Procedure
Acid Hydrolysis Dissolve 10 mg of this compound in 10 mL of methanol. Add 1 mL of 1N HCl and heat at 60 °C for 4 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase to 100 mL.
Base Hydrolysis Dissolve 10 mg of this compound in 10 mL of methanol. Add 1 mL of 1N NaOH and keep at room temperature for 2 hours. Neutralize with 1N HCl and dilute with mobile phase to 100 mL.
Oxidative Degradation Dissolve 10 mg of this compound in 10 mL of methanol. Add 1 mL of 3% H₂O₂ and keep at room temperature for 6 hours. Dilute with mobile phase to 100 mL.
Thermal Degradation Place the solid sample in a hot air oven at 105 °C for 24 hours. Dissolve 10 mg of the stressed solid in mobile phase and dilute to 100 mL.
Photolytic Degradation Expose the solid sample to UV light (254 nm) and visible light in a photostability chamber for 7 days. Dissolve 10 mg of the stressed solid in mobile phase and dilute to 100 mL.

Troubleshooting Guide

// Nodes Start [label="Start: HPLC Problem Encountered", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CheckSystem [label="1. Check System Suitability\n(Pressure, Baseline, Standard Injection)", fillcolor="#FBBC05", fontcolor="#202124"]; SystemOK [label="System Suitability Passes?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; PeakProblem [label="2. Identify Peak-Related Issue", fillcolor="#FBBC05", fontcolor="#202124"]; NoPeaks [label="No Peaks / Small Peaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BroadTailing [label="Broad or Tailing Peaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SplitPeaks [label="Split Peaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; RetentionShift [label="Retention Time Shift", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GhostPeaks [label="Ghost Peaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SystemProblem [label="2. Identify System-Related Issue", fillcolor="#FBBC05", fontcolor="#202124"]; HighPressure [label="High Backpressure", fillcolor="#EA4335", fontcolor="#FFFFFF"]; LowPressure [label="Low Backpressure / No Flow", fillcolor="#EA4335", fontcolor="#FFFFFF"]; BaselineNoise [label="Baseline Noise / Drift", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Problem Resolved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> CheckSystem; CheckSystem -> SystemOK; SystemOK -> PeakProblem [label="Yes"]; SystemOK -> SystemProblem [label="No"]; PeakProblem -> NoPeaks [label="No or small peaks"]; PeakProblem -> BroadTailing [label="Poor peak shape"]; PeakProblem -> SplitPeaks [label="Distorted peaks"]; PeakProblem -> RetentionShift [label="Inconsistent retention"]; PeakProblem -> GhostPeaks [label="Extra peaks"]; SystemProblem -> HighPressure [label="Pressure too high"]; SystemProblem -> LowPressure [label="Pressure too low"]; SystemProblem -> BaselineNoise [label="Unstable baseline"];

NoPeaks -> End; BroadTailing -> End; SplitPeaks -> End; RetentionShift -> End; GhostPeaks -> End; HighPressure -> End; LowPressure -> End; BaselineNoise -> End; } DOT Caption: A logical workflow for troubleshooting common HPLC issues.

Problem Potential Cause Recommended Solution
No Peaks or Very Small Peaks - Injection issue (air bubble in syringe, incorrect injection volume).- Detector issue (lamp off, incorrect wavelength).- No sample in the vial.- Sample degradation.- Check the autosampler and syringe for air bubbles.- Verify detector settings and ensure the lamp is on.- Confirm the presence and concentration of the sample.- Prepare a fresh sample.
Peak Tailing or Fronting - Column overload.- Secondary interactions with the stationary phase (silanol activity).- Incompatible sample solvent.- Column degradation.- Dilute the sample.- Add a small amount of acid (e.g., 0.1% formic acid) to the mobile phase to suppress silanol interactions.- Dissolve the sample in the initial mobile phase.- Replace the column.
Split Peaks - Clogged column inlet frit.- Column void or channeling.- Sample solvent stronger than the mobile phase.- Back-flush the column (if recommended by the manufacturer).- Replace the column.- Dissolve the sample in a weaker solvent or the mobile phase.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuations in column temperature.- Column aging.- Inconsistent flow rate.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Equilibrate the column for a longer period or replace it.- Check the pump for leaks and ensure it is properly primed.
Ghost Peaks - Contamination in the mobile phase, syringe, or injector.- Carryover from a previous injection.- Use high-purity solvents and freshly prepared mobile phase.- Run a blank injection (mobile phase only) to identify the source of contamination.- Implement a needle wash step in the injection sequence.
High Backpressure - Blockage in the system (guard column, column frit, tubing).- Particulate matter from the sample.- Mobile phase precipitation (if using buffers).- Systematically remove components (guard column, then analytical column) to isolate the blockage.- Filter all samples and mobile phases.- Ensure mobile phase components are miscible and buffers are soluble in the organic phase.
Baseline Noise or Drift - Air bubbles in the pump or detector.- Contaminated mobile phase.- Detector lamp aging.- Temperature fluctuations.- Degas the mobile phase thoroughly.- Purge the pump.- Use fresh, HPLC-grade solvents.- Replace the detector lamp.- Ensure a stable ambient and column temperature.

Purity Calculation Workflow

// Nodes Start [label="Start: Obtain Chromatogram", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrate [label="1. Integrate All Peaks", fillcolor="#FBBC05", fontcolor="#202124"]; IdentifyMain [label="2. Identify Main Peak\n(this compound)", fillcolor="#FBBC05", fontcolor="#202124"]; CalculateArea [label="3. Calculate Total Peak Area\n(Sum of all peak areas)", fillcolor="#FBBC05", fontcolor="#202124"]; CalculatePurity [label="4. Calculate % Purity:\n(Area of Main Peak / Total Area) * 100", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End: Report Purity Result", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> Integrate; Integrate -> IdentifyMain; IdentifyMain -> CalculateArea; CalculateArea -> CalculatePurity; CalculatePurity -> End; } DOT Caption: A step-by-step workflow for calculating purity from an HPLC chromatogram.

References

Technical Support Center: Troubleshooting Byproduct Formation in Methyl Indole-4-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying and troubleshooting common byproducts encountered during the synthesis of Methyl indole-4-carboxylate, with a focus on analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: I see an unexpected set of peaks in the aromatic region of my ¹H NMR spectrum after my this compound synthesis. What could they be?

A1: Unexpected aromatic peaks often indicate the presence of byproducts. Common culprits include unreacted starting materials, hydrolyzed product (indole-4-carboxylic acid), or byproducts from side reactions like N-methylation or decarboxylation. Comparing the chemical shifts and coupling patterns of your unknown peaks with the data in the tables below can help in their identification.

Q2: My reaction seems to have worked, but I have a significant peak around 10-12 ppm in my ¹H NMR. What is it?

A2: A broad singlet in this downfield region is characteristic of a carboxylic acid proton. This strongly suggests that your product, this compound, has undergone hydrolysis to form Indole-4-carboxylic acid. This can happen if there is water present in your reaction or during workup, especially if acidic or basic conditions are used.

Q3: I have a new singlet around 3.8-4.0 ppm that doesn't correspond to my product's methyl ester. What could this be?

A3: This could indicate N-methylation of your indole product, forming N-methyl this compound. The N-CH₃ group of N-methylated indoles typically appears in this region. This side reaction can occur if your reaction conditions include a methylating agent or a source of methyl groups.

Q4: After purification, my yield is low, and the NMR of the crude material shows a complex mixture. What are the most likely side reactions?

A4: Besides the common byproducts mentioned above, the specific synthesis route will dictate other potential side reactions. For instance, in syntheses starting from nitro-aromatics, incomplete reduction or side reactions of the nitro group can lead to a variety of impurities. For Fischer indole synthesis, byproducts such as 3-methylindole and aniline have been reported[1]. It is crucial to carefully analyze the NMR of your starting materials to distinguish them from newly formed byproducts.

Troubleshooting Guide for Byproduct Identification by NMR

This guide will help you systematically identify potential byproducts in your this compound reaction by analyzing your NMR spectra.

Step 1: Analyze the ¹H NMR Spectrum

Compare your experimental ¹H NMR spectrum to the spectrum of pure this compound. Look for the following key differences:

  • Disappearance or reduced integration of starting material peaks: This indicates the consumption of your starting materials.

  • Appearance of new peaks: These signals belong to your product and any byproducts.

  • Characteristic peaks of common byproducts:

    • Indole-4-carboxylic acid: A broad singlet between 10-12 ppm (COOH) and shifts in the aromatic protons compared to the methyl ester.

    • N-Methyl this compound: A singlet around 3.8-4.0 ppm (N-CH₃).

    • Indole (from decarboxylation): A distinct pattern for the indole ring protons without the ester group signals.

    • Unreacted Starting Materials: Compare with the NMR of your starting materials. For the synthesis from methyl 2-ethenyl-3-nitrobenzoate, look for vinylic protons (5.5-7.0 ppm) and characteristic aromatic patterns of the nitrobenzoate moiety.

Step 2: Analyze the ¹³C NMR Spectrum

The ¹³C NMR spectrum can provide confirmatory evidence for the presence of byproducts:

  • Carbonyl region (160-180 ppm): The presence of a signal around 170 ppm in addition to your product's ester carbonyl (around 168 ppm) could indicate the carboxylic acid byproduct.

  • Methyl region (30-60 ppm): An additional peak in the methyl region, besides the ester's O-CH₃ (around 52 ppm), could confirm N-methylation (N-CH₃ typically appears around 30-35 ppm).

  • Absence of the ester carbonyl and methyl peaks: This, combined with the appearance of indole ring signals, would strongly suggest decarboxylation.

Step 3: Consult the Data Tables

The tables below provide a summary of expected ¹H and ¹³C NMR chemical shifts for this compound and its common byproducts. Use these tables to match the signals in your spectra to potential structures.

Byproduct Identification Workflow

Byproduct_Identification Troubleshooting Workflow for Byproduct Identification cluster_impurities Potential Byproducts start Obtain ¹H and ¹³C NMR of Crude Product compare_product Compare with Pure this compound Spectrum start->compare_product analyze_impurities Analyze Impurity Peaks compare_product->analyze_impurities hydrolysis Indole-4-carboxylic acid (Broad ¹H signal at 10-12 ppm) analyze_impurities->hydrolysis Broad singlet at 10-12 ppm? n_methylation N-Methylated Product (¹H singlet at 3.8-4.0 ppm) analyze_impurities->n_methylation Singlet at 3.8-4.0 ppm? decarboxylation Indole (Absence of ester signals) analyze_impurities->decarboxylation Ester signals absent? starting_material Unreacted Starting Material (Compare with starting material spectrum) analyze_impurities->starting_material Match with starting material peaks? confirm_structure Confirm Structure with ¹³C NMR and 2D NMR hydrolysis->confirm_structure n_methylation->confirm_structure decarboxylation->confirm_structure starting_material->confirm_structure

Caption: Troubleshooting workflow for identifying byproducts in this compound reactions using NMR.

Quantitative Data Summary

The following tables summarize the approximate ¹H and ¹³C NMR chemical shifts (ppm) for this compound and its potential byproducts in CDCl₃. Chemical shifts can vary depending on the solvent and concentration.

Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃

CompoundH-1 (NH)H-2H-3H-5H-6H-7-COOCH₃N-CH₃-COOHOther
This compound ~8.5 (br s)~7.3 (t)~7.0 (t)~7.8 (d)~7.2 (t)~7.6 (d)~3.9 (s)--
Indole-4-carboxylic acid ~8.6 (br s)~7.4 (t)~7.1 (t)~7.9 (d)~7.2 (t)~7.7 (d)--~11.0 (br s)
N-Methyl this compound (Predicted) -~7.2 (d)~6.9 (d)~7.8 (d)~7.2 (t)~7.6 (d)~3.9 (s)~3.8 (s)-
Indole ~8.1 (br s)~7.2 (dd)~6.5 (dd)~7.6 (d)~7.1 (t)~7.1 (d)---
Methyl 2-ethenyl-3-nitrobenzoate (Predicted) ---~7.9 (dd)~7.5 (t)~8.1 (dd)~3.9 (s)--Vinyl H: ~5.5-7.0 (m)

Table 2: ¹³C NMR Chemical Shifts (ppm) in CDCl₃

CompoundC-2C-3C-3aC-4C-5C-6C-7C-7a-COOCH₃N-CH₃-COOH
This compound ~125.0~102.0~127.0~129.0~122.0~121.0~115.0~137.0~52.0, ~168.0--
Indole-4-carboxylic acid ~125.5~102.5~127.5~129.5~122.5~121.5~115.5~137.5--~172.0
N-Methyl this compound (Predicted) ~129.0~101.0~127.0~129.0~121.0~120.0~114.0~138.0~52.0, ~168.0~33.0-
Indole ~124.0~102.2~128.1~120.8~122.0~119.8~111.1~135.8---
Methyl 2-ethenyl-3-nitrobenzoate (Predicted) --~133.0~132.0~128.0~130.0~148.0~135.0~52.5, ~165.0--

Note: Predicted NMR data were generated using standard NMR prediction software and should be used as a guide. Actual chemical shifts may vary.

Experimental Protocols

The following is a general procedure for the synthesis of this compound, adapted from Organic Syntheses.[2] This procedure can be used as a reference for understanding the reaction context where byproducts might arise.

Synthesis of this compound

This synthesis involves a multi-step process starting from methyl 2-methyl-3-nitrobenzoate. The key indole-forming step is a palladium-catalyzed reductive cyclization of methyl 2-ethenyl-3-nitrobenzoate.

Step A: Methyl 2-bromomethyl-3-nitrobenzoate

  • To a solution of methyl 2-methyl-3-nitrobenzoate and dibenzoyl peroxide in carbon tetrachloride, a solution of bromine in carbon tetrachloride is added under irradiation with a flood lamp.

  • The reaction mixture is heated at reflux.

  • After workup, methyl 2-bromomethyl-3-nitrobenzoate is obtained and used in the next step without further purification.

Step B: (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide

  • Methyl 2-bromomethyl-3-nitrobenzoate is reacted with triphenylphosphine in chloroform at reflux.

  • The resulting Wittig salt is precipitated by the addition of diethyl ether.

Step C: Methyl 2-ethenyl-3-nitrobenzoate

  • The Wittig salt is reacted with paraformaldehyde in dichloromethane.

  • The product, methyl 2-ethenyl-3-nitrobenzoate, is purified by column chromatography.

Step D: this compound

  • A mixture of methyl 2-ethenyl-3-nitrobenzoate, triphenylphosphine, and palladium(II) acetate in acetonitrile is placed in a pressure vessel.

  • The vessel is charged with carbon monoxide and heated.

  • The reaction progress is monitored by TLC.

  • After completion, the product is purified by column chromatography. An unknown impurity with a higher Rf value is sometimes observed.[2]

Experimental Workflow Diagram

Synthesis_Workflow Synthesis of this compound start Methyl 2-methyl-3-nitrobenzoate step_a A: Bromination start->step_a intermediate_a Methyl 2-bromomethyl-3-nitrobenzoate step_a->intermediate_a step_b B: Wittig Salt Formation intermediate_a->step_b intermediate_b (2-Carbomethoxy-6-nitrobenzyl)triphenylphosphonium bromide step_b->intermediate_b step_c C: Wittig Reaction intermediate_b->step_c intermediate_c Methyl 2-ethenyl-3-nitrobenzoate step_c->intermediate_c step_d D: Pd-catalyzed Cyclization intermediate_c->step_d product This compound step_d->product

Caption: Workflow for the synthesis of this compound.

References

"Methyl indole-4-carboxylate" stability under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of methyl indole-4-carboxylate under various experimental conditions. The information is intended for researchers, scientists, and professionals in drug development. Please note that while direct stability data for this compound is limited, the following information is based on established principles of organic chemistry and data from analogous indole ester compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The main factors that can lead to the degradation of this compound are exposure to acidic and basic conditions, which can cause hydrolysis of the methyl ester group. The indole ring itself is also susceptible to oxidation, particularly at the C2 and C3 positions, and can be sensitive to strongly acidic conditions.[1] Exposure to light may also induce photodegradation.

Q2: How should I properly store this compound to ensure its stability?

A2: To maximize stability, this compound should be stored in a cool, dry, and dark environment. It is advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize the risk of oxidation.[1] Using amber vials or light-blocking containers is recommended to protect it from photodegradation.[1]

Q3: What are the expected degradation products of this compound under acidic or basic conditions?

A3: Under both acidic and basic conditions, the primary degradation product is expected to be indole-4-carboxylic acid due to the hydrolysis of the methyl ester. In strongly acidic conditions or in the presence of oxidizing agents, further degradation of the indole ring could lead to various oxidized byproducts, such as oxindole derivatives.[1]

Q4: I am observing unexpected peaks in my HPLC analysis after dissolving the compound in a highly acidic mobile phase. What could be the cause?

A4: The indole ring is known to be sensitive to strongly acidic conditions.[1] Protonation of the indole ring, particularly at the C3 position, can occur, potentially leading to the formation of degradation products that would appear as new peaks in your HPLC chromatogram.[1] It is recommended to use mildly acidic or neutral pH conditions for your mobile phase if you suspect acid-catalyzed degradation.

Q5: My reaction yield is lower than expected when using an oxidizing agent in the presence of this compound. Could the starting material be degrading?

A5: Yes, the electron-rich indole nucleus is susceptible to oxidation.[1] Common oxidizing agents can react with the indole ring, leading to the formation of various oxidation products and consequently reducing the yield of your desired reaction.[1] When using oxidizing agents, it is crucial to carefully control the reaction conditions, such as temperature and the stoichiometry of the oxidant, to minimize the degradation of the indole core.[1]

Troubleshooting Guides

Issue 1: Compound Degradation in Solution During Storage
  • Symptom: Appearance of new spots on a TLC plate or new peaks in an LC-MS analysis of a stock solution over time.

  • Possible Cause:

    • Hydrolysis: The ester is hydrolyzing to the corresponding carboxylic acid, especially if the solvent is not anhydrous or contains acidic or basic impurities.

    • Oxidation: The indole ring is susceptible to air oxidation, particularly if the solution is not stored under an inert atmosphere.[1]

    • Photodegradation: Exposure to ambient light can cause degradation.

  • Troubleshooting Steps:

    • Solvent Choice: Prepare stock solutions in high-purity, degassed solvents. If compatible with your experimental design, consider using anhydrous, aprotic solvents.

    • Storage Conditions: Store stock solutions at low temperatures (-20°C or -80°C) and always protect them from light by using amber vials or wrapping the container in foil.[1]

    • Inert Atmosphere: For long-term storage, purge the vial containing the solution with an inert gas like argon or nitrogen before sealing.

Issue 2: Incomplete or No Reaction When Using this compound as a Starting Material
  • Symptom: The reaction does not proceed to completion, and analysis shows a significant amount of unreacted starting material.

  • Possible Cause:

    • Degraded Starting Material: The this compound may have degraded during storage.

    • Incompatible Reaction Conditions: The reaction conditions (e.g., strong acid or base at elevated temperatures) may be causing the degradation of the starting material.

  • Troubleshooting Steps:

    • Verify Starting Material Purity: Before starting the reaction, check the purity of your this compound using a suitable analytical method like HPLC or NMR.

    • Modify Reaction Conditions: If the reaction requires harsh acidic or basic conditions, consider using milder reagents or protecting the indole nitrogen to prevent unwanted side reactions.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound to assess its stability under various stress conditions.

1. Materials:

  • This compound
  • HPLC-grade methanol or acetonitrile
  • 0.1 M Hydrochloric acid (HCl)
  • 0.1 M Sodium hydroxide (NaOH)
  • 3% Hydrogen peroxide (H₂O₂)
  • HPLC system with a UV detector
  • pH meter

2. Stock Solution Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

3. Stress Conditions:

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C.
  • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Studies on analogous indole esters show measurable hydrolysis occurs within a few hours at pH 9 or above.[2][3]
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
  • Thermal Degradation: Heat the solid compound or the stock solution at a specified temperature (e.g., 60°C).
  • Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) at room temperature.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
  • Dilute the samples to a suitable concentration with the mobile phase.
  • Analyze the samples by a validated stability-indicating HPLC method.

5. Data Presentation:

The following tables summarize the expected outcomes based on the chemical properties of indole esters.

Table 1: Stability of this compound under Stress Conditions (Qualitative)

Stress ConditionExpected StabilityPrimary Degradation Product
0.1 M HCl, 60°CLiable to hydrolysisIndole-4-carboxylic acid
0.1 M NaOH, RTLiable to hydrolysisIndole-4-carboxylic acid
3% H₂O₂, RTPotentially unstableOxidized indole derivatives
Heat (60°C)Generally stableMinimal degradation
UV Light (254 nm)Potentially unstablePhotodegradation products

Table 2: Example HPLC Method Parameters for Stability Indicating Assay

ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile and water with 0.1% formic acid (gradient)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 220 nm or 280 nm)
Injection Volume 10 µL
Column Temperature 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution acid Acidic Hydrolysis (0.1 M HCl, 60°C) stock->acid Apply Stress base Basic Hydrolysis (0.1 M NaOH, RT) stock->base Apply Stress oxidation Oxidative Degradation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal Degradation (60°C) stock->thermal Apply Stress photo Photolytic Degradation (UV Light) stock->photo Apply Stress sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize/Dilute sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

degradation_pathway MI4C This compound I4CA Indole-4-carboxylic Acid MI4C->I4CA Acid/Base Hydrolysis Oxidized Oxidized Products MI4C->Oxidized Oxidation

Caption: Potential degradation pathways for this compound.

References

Preventing degradation of "Methyl indole-4-carboxylate" during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Methyl indole-4-carboxylate to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored at 2-8°C in a tightly sealed container.[1] It is also crucial to protect the compound from light.[2]

Q2: I've noticed the color of my this compound has changed from off-white to yellowish/brownish. What could be the cause?

A2: A change in color often indicates degradation. This can be caused by exposure to light, air (oxidation), or incompatible substances. It is recommended to assess the purity of the material before use.

Q3: Is this compound sensitive to air?

A3: Indole derivatives can be susceptible to oxidation by atmospheric oxygen. While specific data for this compound is limited, it is good practice to store it under an inert atmosphere (e.g., argon or nitrogen), especially for long-term storage, to minimize the risk of oxidative degradation.

Q4: Can I store solutions of this compound? If so, what are the best practices?

A4: Preparing fresh solutions is always recommended. If you need to store a stock solution, it should be kept at a low temperature (-20°C or -80°C) and protected from light. Use high-purity, degassed solvents. The stability of the compound in solution is dependent on the solvent and storage conditions, so it is advisable to perform a stability test if the solution is to be stored for an extended period.

Troubleshooting Guides

Issue 1: Unexpected Results or Low Yield in a Reaction

Possible Cause: Degradation of this compound starting material.

Troubleshooting Steps:

  • Verify Purity: Before starting your experiment, check the purity of your this compound using an appropriate analytical method, such as HPLC or TLC.

  • Review Storage Conditions: Ensure the compound has been stored according to the recommendations (see table below).

  • Consider Incompatibilities: this compound is incompatible with strong oxidizing agents and bases. If your reaction conditions involve these, the starting material may be degrading.

  • Test a Fresh Batch: If possible, perform a small-scale reaction with a fresh, unopened batch of this compound to compare the results.

Issue 2: Appearance of New Peaks in HPLC Analysis of a Stored Sample

Possible Cause: The sample has degraded over time.

Troubleshooting Steps:

  • Identify Potential Degradants:

    • Hydrolysis: The methyl ester group can be hydrolyzed to the corresponding carboxylic acid (Indole-4-carboxylic acid), especially in the presence of moisture or basic/acidic conditions.

    • Oxidation: The indole ring is susceptible to oxidation, which can lead to various oxidized products.

  • Confirm Degradation: Re-analyze a freshly prepared sample from a reliable stock of this compound to confirm the new peaks are not artifacts.

  • Adjust Storage: If degradation is confirmed, review and improve your storage conditions (e.g., use smaller, single-use aliquots to avoid repeated freeze-thaw cycles and exposure to air).

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterRecommendationRationale
Temperature 2-8°CTo slow down potential degradation processes.
Atmosphere Tightly sealed container, preferably under an inert gas (Argon or Nitrogen)To protect from moisture and atmospheric oxygen.
Light Protect from light (store in an amber vial or dark place)The compound is light-sensitive and can undergo photodegradation.
Incompatibilities Strong oxidizing agents, strong basesTo prevent chemical reactions that would degrade the compound.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This is a general method for assessing the purity of this compound and can be adapted as a starting point for a stability-indicating method.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution can be effective. For example:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

    • Start with a higher proportion of Solvent A and gradually increase the proportion of Solvent B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where indole derivatives absorb, typically around 220 nm or 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile or methanol).

Protocol 2: Forced Degradation Study

To understand the stability of this compound, forced degradation studies can be performed under various stress conditions.[3][4][5]

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at a controlled temperature (e.g., 60°C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature or slightly elevated temperature for a set time.

  • Oxidative Degradation: Treat a solution of the compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

  • Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) for an extended period.

  • Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) at room temperature.

For each condition, samples should be taken at various time points, neutralized if necessary, and analyzed by HPLC to monitor the degradation of the parent compound and the formation of degradation products.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Experimental Results (e.g., low yield, new spots/peaks) check_purity Check Purity of Starting Material (e.g., by HPLC, TLC, NMR) start->check_purity is_pure Is the material pure? check_purity->is_pure review_storage Review Storage Conditions (Temp, Light, Atmosphere) is_pure->review_storage Yes procure_new Procure a new, high-purity batch of the compound is_pure->procure_new No storage_ok Are storage conditions optimal? review_storage->storage_ok check_incompatibilities Review Experimental Conditions (Incompatible reagents like strong bases/oxidants?) storage_ok->check_incompatibilities Yes correct_storage Correct storage practices and re-test storage_ok->correct_storage No incompatibilities_ok Are conditions compatible? check_incompatibilities->incompatibilities_ok use_fresh_stock Use a fresh, unopened stock of the compound incompatibilities_ok->use_fresh_stock Yes modify_protocol Modify experimental protocol to avoid incompatibilities incompatibilities_ok->modify_protocol No end_good Problem Resolved use_fresh_stock->end_good Success end_bad Contact Technical Support use_fresh_stock->end_bad Failure procure_new->end_good correct_storage->end_good modify_protocol->end_good

Caption: Troubleshooting workflow for degradation issues.

DegradationPathways cluster_hydrolysis Hydrolysis (Basic/Acidic Conditions) cluster_oxidation Oxidation (e.g., Air, H₂O₂) parent This compound hydrolysis_product Indole-4-carboxylic acid parent->hydrolysis_product + H₂O oxidation_products Various Oxidized Products (e.g., oxindoles, ring-opened products) parent->oxidation_products + [O] methanol Methanol

Caption: Potential degradation pathways of this compound.

References

Managing side reactions during the functionalization of "Methyl indole-4-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of Methyl Indole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis and modification of this versatile building block.

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major challenge when functionalizing this compound?

A1: The functionalization of this compound presents a significant challenge in controlling regioselectivity due to the presence of multiple reactive sites. The indole nucleus has a nucleophilic C3 position within the pyrrole ring, an acidic N-H proton, and several positions on the benzene ring (C2, C5, C6, and C7) that can undergo substitution. The methyl ester at the C4 position, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic substitution, making reactions on this part of the molecule more challenging compared to unsubstituted indole. This electronic effect also influences the reactivity of the pyrrole ring and the acidity of the N-H proton, leading to potential side reactions and mixtures of products under various conditions.

Q2: I am observing a mixture of N-alkylated and C3-alkylated products. How can I favor N-alkylation?

A2: The competition between N-alkylation and C3-alkylation is a common issue. To selectively obtain the N-alkylated product, you should aim for conditions that favor the formation of the indolide anion. This is typically achieved by using a strong base in a polar aprotic solvent.

  • Base Selection: Strong bases like sodium hydride (NaH) are effective in completely deprotonating the indole nitrogen.

  • Solvent Effects: Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred. Increasing the proportion of DMF in a THF/DMF mixture has been shown to favor N-alkylation.[1]

  • Temperature: Higher reaction temperatures can sometimes favor the thermodynamically more stable N-alkylated product.[1]

Q3: How can I promote C3-functionalization over N-functionalization?

A3: To favor electrophilic substitution at the C3 position, it is generally advisable to avoid strongly basic conditions that lead to the formation of the highly nucleophilic indolide anion. Reactions under neutral or acidic conditions often favor C3-functionalization. For some metal-catalyzed reactions, the choice of ligand can also direct the regioselectivity towards C3. Additionally, protecting the indole nitrogen with a suitable protecting group will block N-functionalization and direct electrophiles to the C3 position.

Q4: What are common side reactions to watch out for during electrophilic aromatic substitution on the benzene ring?

A4: Due to the deactivating effect of the C4-ester group, forcing conditions may be required for electrophilic substitution on the benzene ring, which can lead to side reactions. These can include:

  • Poly-substitution: Under harsh conditions, multiple substitutions on the benzene ring can occur.

  • Hydrolysis of the ester: Strongly acidic or basic conditions, especially at elevated temperatures, can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[2][3]

  • Reaction at the pyrrole ring: Even with the benzene ring as the target, the inherent nucleophilicity of the C3 position can lead to competing reactions.

Q5: Is it necessary to protect the indole nitrogen (N-H) before performing functionalization reactions?

A5: Protection of the indole nitrogen is often a crucial step to prevent unwanted side reactions and to direct the regioselectivity of the desired transformation.

  • For C3-Functionalization: Protecting the nitrogen prevents N-alkylation or N-acylation and activates the ring for electrophilic attack at C3.

  • For Benzene Ring Functionalization: An N-protecting group can serve as a directing group for metalation at the C7 or C2 positions.

  • For Suzuki Coupling: While couplings can sometimes be performed on N-H free indoles, protection can improve solubility and prevent side reactions.

Common protecting groups for indoles include Boc (tert-butyloxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl). The choice of protecting group will depend on its stability to the subsequent reaction conditions and the ease of its removal.

Troubleshooting Guides

Issue 1: Low or No Yield in Vilsmeier-Haack Formylation at C3

Symptoms:

  • TLC analysis shows mostly unreacted starting material.

  • Formation of a complex mixture of unidentifiable products.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Deactivated Ring System The C4-ester group deactivates the indole ring, making it less reactive towards the Vilsmeier reagent. Increase the reaction temperature (e.g., from room temperature to 80-100 °C) and/or the reaction time.[4][5]
Incomplete Vilsmeier Reagent Formation Ensure that the phosphorus oxychloride (POCl₃) is fresh and added slowly to cold (0 °C) DMF. The Vilsmeier reagent is moisture-sensitive.
Hydrolysis of the Ester Group The aqueous work-up can lead to hydrolysis of the methyl ester. Use a mild base (e.g., saturated sodium bicarbonate solution) for neutralization and keep the temperature low.
Side Reactions At higher temperatures, formylation at other positions or di-formylation can occur. Purify the product carefully using column chromatography.
Issue 2: Mixture of Regioisomers in Friedel-Crafts Acylation

Symptoms:

  • ¹H NMR and LC-MS analysis indicate the presence of multiple acylated products (e.g., C3, C6, and/or N-acylation).

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Lack of Regiocontrol The C4-ester deactivates the benzene ring, but both the C3 and C6 positions remain potential sites for electrophilic attack. N-acylation is also a possibility.
To favor C3-acylation: Use milder Lewis acids (e.g., ZnCl₂, FeCl₃) and non-polar solvents. Protecting the indole nitrogen is highly recommended.
To favor C6-acylation: This is more challenging due to the deactivating C4-ester. Directed ortho-metalation strategies might be more effective (see FAQ on this topic).
Catalyst Stoichiometry Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst, as the product can form a complex with it.[1][6][7] Ensure at least one equivalent of the Lewis acid is used.
Reaction Temperature High temperatures can lead to a loss of regioselectivity. Start at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature.
Issue 3: Hydrolysis of the Methyl Ester During the Reaction

Symptoms:

  • The final product shows a carboxylic acid peak in the IR spectrum and a corresponding mass in the mass spectrum.

  • The product has poor solubility in organic solvents compared to the expected ester.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Strongly Basic Conditions Bases like NaOH or KOH, especially with heating, will readily hydrolyze the ester.[2][3] If a base is required, consider using a non-nucleophilic organic base (e.g., DBU, DIPEA) or milder inorganic bases (e.g., K₂CO₃, Cs₂CO₃) at lower temperatures.
Strongly Acidic Conditions Refluxing in strong aqueous acid will also lead to ester hydrolysis.[2] If an acid catalyst is needed, use it in catalytic amounts and minimize reaction time.
Aqueous Work-up Prolonged exposure to acidic or basic aqueous solutions during work-up can cause hydrolysis. Perform the work-up efficiently and at a low temperature. Neutralize carefully to a pH of ~7.

Experimental Protocols

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)[8]

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).

  • Add di-tert-butyl dicarbonate (1.2 eq.) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure N-Boc-methyl indole-4-carboxylate.

Protocol 2: Vilsmeier-Haack Formylation of N-Boc-Methyl Indole-4-carboxylate

This protocol details the formylation at the C3 position.

Materials:

  • N-Boc-methyl indole-4-carboxylate

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

Procedure:

  • In a flame-dried, three-necked flask under an inert atmosphere, cool anhydrous DMF in an ice bath to 0 °C.

  • Slowly add phosphorus oxychloride (1.2 eq.) dropwise to the cold DMF, keeping the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Dissolve N-Boc-methyl indole-4-carboxylate (1.0 eq.) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction by TLC.

  • After the reaction is complete (typically 2-4 hours), cool the mixture in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extract the mixture with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 3-formyl-1-(tert-butoxycarbonyl)indole-4-carboxylate.

Protocol 3: Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

This protocol provides a general method for the palladium-catalyzed cross-coupling of a bromo-substituted this compound with an arylboronic acid. (Note: The position of the bromine will depend on the specific halogenation protocol used).

Materials:

  • Bromo-substituted N-protected this compound (e.g., Methyl 5-bromo-1-Boc-indole-4-carboxylate) (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)[9]

  • Base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.)[10]

  • Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DMF)

Procedure:

  • To a Schlenk flask, add the bromo-indole derivative, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst to the flask.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the desired coupled product.

Data Presentation

Table 1: N-Alkylation of Indoles - Comparison of Bases and Solvents

Indole SubstrateAlkylating AgentBase (eq.)SolventTemp (°C)Time (h)Yield (%) of N-AlkylationReference
5-BromoindoleDimethyl carbonateDABCO (0.1)DMF905>99US6972336B2
4-Fluoro benzyl amidePhenyl trimethylammonium iodideCs₂CO₃ (2.0)Toluene1201685[11]
IndoleMethyl IodideNaH (1.1)DMFRT195General Protocol
6-NitroindoleDimethyl carbonateK₂CO₃NMP160-1702498[12]

Table 2: Suzuki-Miyaura Coupling of 5-Bromoindoles - Reaction Conditions

Palladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (0.5)SPhos (0.5)K₂CO₃Water/Acetonitrile371885-95[10]
Pd(PPh₃)₄ (7)-Cs₂CO₃Ethanol100 (MW)0.598[9]
Pd(dppf)Cl₂ (10)-K₂CO₃DME/Water802~90[13]

Visualizations

G cluster_start Starting Material cluster_pathways Reaction Pathways cluster_products Products start This compound N_alkylation N-Alkylation start->N_alkylation Strong Base (e.g., NaH) C3_acylation C3-Acylation (e.g., Friedel-Crafts) start->C3_acylation Lewis Acid (e.g., AlCl₃) C3_formylation C3-Formylation (Vilsmeier-Haack) start->C3_formylation POCl₃, DMF Benzene_halogenation Benzene Ring Halogenation start->Benzene_halogenation e.g., Br₂/AcOH N_product N-Substituted Indole N_alkylation->N_product C3_acyl_product C3-Acyl Indole C3_acylation->C3_acyl_product C3_formyl_product C3-Formyl Indole C3_formylation->C3_formyl_product Halogenated_product Halogenated Indole Benzene_halogenation->Halogenated_product G cluster_workflow General Workflow: Suzuki-Miyaura Coupling start Combine Reactants (Bromo-indole, Boronic Acid, Base) add_catalyst Add Pd Catalyst & Degassed Solvent start->add_catalyst reaction Heat Reaction Mixture (e.g., 80-100 °C) add_catalyst->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product Purified 7-Arylindole purification->product

References

Validation & Comparative

A Comparative Guide to the Reactivity of Methyl Indole-4-carboxylate and Methyl Indole-6-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity between positional isomers is crucial for the rational design of synthetic routes and the development of novel therapeutics. This guide provides an objective comparison of the chemical reactivity of methyl indole-4-carboxylate and methyl indole-6-carboxylate, supported by available experimental data and theoretical principles.

Introduction to the Isomers

This compound and methyl indole-6-carboxylate are both valuable building blocks in medicinal chemistry and materials science.[1][2] Their utility stems from the versatile indole scaffold, which is a privileged structure in numerous biologically active compounds. The key difference between these two isomers lies in the position of the electron-withdrawing methyl carboxylate group on the benzene portion of the indole ring. This seemingly minor structural change significantly influences the electron density distribution within the molecule, thereby dictating its reactivity, particularly in electrophilic aromatic substitution reactions.

Chemical Structures:

  • This compound: The ester group is positioned at the C4 position.

  • Methyl Indole-6-carboxylate: The ester group is located at the C6 position.

Theoretical Reactivity Profile

The indole ring is an electron-rich aromatic system, with the highest electron density typically at the C3 position of the pyrrole ring. Consequently, electrophilic aromatic substitution (EAS) on unsubstituted indole preferentially occurs at C3. The introduction of an electron-withdrawing group (EWG) like a methyl carboxylate on the benzene ring deactivates the entire molecule towards EAS, but the extent of this deactivation and the directing effects differ based on the substituent's position.

The methyl carboxylate group deactivates the ring through its negative inductive (-I) and negative mesomeric (-M) effects.

  • For this compound , the C4 position is adjacent to the electron-rich pyrrole ring. The EWG at this position is expected to have a more pronounced deactivating effect on the benzene ring, and potentially on the C3 position, compared to when it is at the C6 position.

  • For methyl indole-6-carboxylate , the EWG is further away from the C3 position, suggesting a lesser deactivating influence on the pyrrole ring's reactivity.

Below is a DOT script representation of the general electrophilic aromatic substitution mechanism on an indole ring.

EAS_Indole Indole Indole Sigma_Complex Sigma Complex (Resonance Stabilized Cation) Indole->Sigma_Complex Attack by π-electrons Electrophile Electrophile (E+) Electrophile->Sigma_Complex Product Substituted Indole Sigma_Complex->Product Rearomatization Proton_Loss -H+ Vilsmeier_Haack_Workflow Start Indole Substrate Reaction Electrophilic Attack at C3 Start->Reaction Reagents POCl3 + DMF Vilsmeier_Reagent Vilsmeier Reagent [ClCH=N(Me)2]+ Reagents->Vilsmeier_Reagent Vilsmeier_Reagent->Reaction Intermediate Iminium Ion Intermediate Reaction->Intermediate Hydrolysis Aqueous Workup Intermediate->Hydrolysis Product 3-Formylindole Hydrolysis->Product Suzuki_Coupling_Logic Target Target Aryl-Indole Retrosynthesis Retrosynthetic Analysis Target->Retrosynthesis Bromoindole Bromo-Indole Carboxylate Retrosynthesis->Bromoindole Boronic_Acid Arylboronic Acid Retrosynthesis->Boronic_Acid Suzuki_Reaction Suzuki Coupling (Pd catalyst, Base) Bromoindole->Suzuki_Reaction Boronic_Acid->Suzuki_Reaction Synthesis Synthesis Suzuki_Reaction->Synthesis Synthesis->Target

References

A Comparative Guide to the Synthesis of Methyl Indole-4-carboxylate: Fischer vs. Leimgruber-Batcho

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in medicinal chemistry and drug development, the efficient synthesis of indole scaffolds is a critical endeavor. The indole nucleus is a privileged structure present in a wide array of pharmacologically active compounds. This guide provides an objective comparison of two prominent methods for the synthesis of Methyl indole-4-carboxylate: the classic Fischer indole synthesis and the versatile Leimgruber-Batcho synthesis. This comparison is supported by experimental data, detailed protocols, and mechanistic diagrams to inform the selection of the most suitable method for specific research and development needs.

Overview of the Synthetic Routes

The Fischer indole synthesis, established in 1883, is a venerable method involving the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][2] In the context of synthesizing this compound, this would involve the reaction of methyl 4-hydrazinobenzoate with a pyruvate derivative.

The Leimgruber-Batcho indole synthesis, a more recent development, offers a powerful two-step alternative.[3] It commences with the formation of an enamine from an ortho-nitrotoluene derivative and a formamide acetal, followed by a reductive cyclization to construct the indole ring.[3] For the target molecule, the synthesis starts with methyl 2-methyl-3-nitrobenzoate.

Data Presentation: A Quantitative Comparison

ParameterFischer Indole Synthesis (Projected)Leimgruber-Batcho Indole Synthesis
Starting Materials Methyl 4-hydrazinobenzoate, Pyruvic acidMethyl 2-methyl-3-nitrobenzoate, Dimethylformamide dimethyl acetal (DMFDMA)
Key Reagents Acid catalyst (e.g., AcOH, H₂SO₄, PPA)Pyrrolidine, Reducing agent (e.g., Pd/C, H₂, TiCl₃)
Reaction Conditions Elevated temperaturesStep 1: Microwave irradiation (180 °C); Step 2: Catalytic hydrogenation
Reported Yield 50-65% (estimated)65% (Microwave-assisted), 73% (with TiCl₃)[4]
Key Advantages Atom economical, one-pot potentialHigh yields, milder conditions for cyclization, good functional group tolerance
Key Disadvantages Harsh acidic conditions, potential for side reactions and low yields with electron-withdrawing groupsMulti-step process, availability of substituted o-nitrotoluenes can be a limitation

Experimental Protocols

Leimgruber-Batcho Synthesis of this compound (Microwave-Assisted)

This protocol is adapted from a reported microwave-assisted Leimgruber-Batcho reaction.

Step 1: Enamine Formation

A solution of methyl 2-methyl-3-nitrobenzoate (3.65 mmol) and copper(I) iodide (2 mol%) in a mixture of dimethylformamide dimethyl acetal (DMFDMA, 5 mL) and dimethylformamide (DMF, 0.1 mL) is heated at 180 °C in a sealed vial under microwave irradiation for multiple cycles of 20 minutes each. The internal pressure is observed to be between 8-10 bar during the heating sequence. The crude reaction mixture is then filtered through a pre-packed silica gel cartridge and eluted with dichloromethane to afford the intermediate enamine.

Step 2: Reductive Cyclization

The purified enamine from the previous step is dissolved in a suitable solvent such as ethyl acetate. A catalytic amount of 10% palladium on carbon is added to the solution. The mixture is then subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the catalyst is removed by filtration through Celite, and the filtrate is concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield this compound as an off-white solid.[4]

Fischer Indole Synthesis of this compound (General Procedure)

The following is a general procedure for the Fischer indole synthesis, adapted for the synthesis of this compound from methyl 4-hydrazinobenzoate and pyruvic acid.

To a solution of methyl 4-hydrazinobenzoate hydrochloride in a suitable solvent such as acetic acid or ethanol, an equimolar amount of pyruvic acid is added.[1][2] The mixture is heated to reflux for several hours to facilitate the formation of the phenylhydrazone intermediate and its subsequent cyclization. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound. The choice of acid catalyst (e.g., sulfuric acid, polyphosphoric acid) and reaction temperature can significantly influence the yield.[5]

Mandatory Visualizations

Fischer Indole Synthesis: Reaction Pathway

Fischer_Indole_Synthesis cluster_start Starting Materials A Methyl 4-hydrazinobenzoate C Hydrazone Formation A->C + H⁺ B Pyruvic Acid B->C + H⁺ D [3,3]-Sigmatropic Rearrangement C->D Acid Catalyst E Rearomatization D->E F Cyclization & Ammonia Elimination E->F G This compound F->G - NH₃

Caption: Fischer Indole Synthesis Pathway.

Leimgruber-Batcho Indole Synthesis: Reaction Pathway

Leimgruber_Batcho_Synthesis cluster_start_lb Starting Materials H Methyl 2-methyl-3-nitrobenzoate J Enamine Formation H->J Heat I DMFDMA I->J Heat K Reductive Cyclization J->K Reducing Agent (e.g., Pd/C, H₂) L This compound K->L Synthesis_Selection Start Need to Synthesize This compound HighYield Is maximizing yield the primary concern? Start->HighYield MildConditions Are milder reaction conditions preferred? HighYield->MildConditions No Leimgruber Choose Leimgruber-Batcho Synthesis HighYield->Leimgruber Yes OnePot Is a one-pot synthesis desirable? MildConditions->OnePot No MildConditions->Leimgruber Yes OnePot->Leimgruber No Fischer Consider Fischer Synthesis OnePot->Fischer Yes

References

A Comparative Guide to the Biological Activities of Methyl Indole-4-Carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Subtle changes in the substitution pattern on the indole ring can lead to significant differences in pharmacological activity. This guide provides an objective comparison of the biological activities of four positional isomers of methyl indole-carboxylate: methyl indole-4-carboxylate, methyl indole-5-carboxylate, methyl indole-6-carboxylate, and methyl indole-7-carboxylate. The information presented is supported by available experimental data to aid researchers in drug discovery and development.

Comparative Summary of Biological Activities

While a direct head-to-head comparison of all four isomers in a single study is limited in the current literature, a compilation of data from various sources allows for a preliminary assessment of their therapeutic potential. The primary activities reported for these isomers include anticancer, antimicrobial, and histone deacetylase (HDAC) inhibitory effects.

Data Presentation

The following table summarizes the available quantitative data for the biological activities of the methyl indole-carboxylate isomers. It is important to note that the experimental conditions may vary between different studies, and the data should be interpreted with this in mind.

IsomerBiological ActivityTarget/Cell LineMeasurementValue
This compound Anticancer-IC50Data not available
Antimicrobial-MICData not available
Methyl indole-5-carboxylate AnticancerHCT116 (Colon Carcinoma)-Growth inhibition reported[1]
HDAC Inhibition--Reported as an HDAC inhibitor[1]
Antimicrobial-MICData not available
Methyl indole-6-carboxylate Anticancer-IC50Data not available
Antimicrobial-MICData not available
Methyl indole-7-carboxylate Anticancer-IC50Data not available
Antimicrobial-MICData not available

IC50: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration. Data will be populated as more specific quantitative findings are retrieved.

Detailed Biological Activities

Anticancer Activity
Antimicrobial Activity

The indole scaffold is also a key component in many antimicrobial agents. While general indole derivatives have shown a broad spectrum of activity against various bacteria and fungi, specific minimum inhibitory concentration (MIC) values for the individual methyl indole-carboxylate isomers are not well-documented in the available literature. The general antimicrobial potential of indole-containing compounds suggests that these isomers may also possess such properties and would be valuable candidates for antimicrobial screening programs.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are considered important targets in cancer therapy. Notably, methyl indole-5-carboxylate has been identified as an HDAC inhibitor.[1] This activity is significant as HDAC inhibitors can induce cell cycle arrest, differentiation, and apoptosis in cancer cells. The potential for the other isomers to inhibit HDACs remains an area for further investigation.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and further investigation of these compounds.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the methyl indole-carboxylate isomers in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.

Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits the visible growth of the microorganism after a defined incubation period.

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each methyl indole-carboxylate isomer in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of each compound in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in the wells of a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compounds. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).

  • Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Histone Deacetylase (HDAC) Inhibition: Fluorometric Assay

This assay measures the ability of a compound to inhibit the activity of HDAC enzymes using a fluorogenic substrate.

Principle: The assay utilizes a substrate containing an acetylated lysine residue, which is non-fluorescent. In the presence of an active HDAC enzyme, the acetyl group is removed. A developer solution is then added that specifically recognizes the deacetylated substrate and releases a fluorophore. The resulting fluorescence is proportional to the HDAC activity.

Protocol:

  • Reagent Preparation: Prepare serial dilutions of the methyl indole-carboxylate isomers in the assay buffer.

  • Reaction Setup: In a 96-well black microplate, add the HDAC assay buffer, the test compound at various concentrations, and the purified HDAC enzyme. Include a no-inhibitor control and a positive control inhibitor (e.g., Trichostatin A).

  • Enzyme Reaction: Initiate the reaction by adding the fluorogenic HDAC substrate to each well. Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).

  • Development: Stop the enzymatic reaction and initiate the fluorescent signal by adding the developer solution to each well. Incubate at room temperature for 15-20 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

  • Data Analysis: Calculate the percentage of HDAC inhibition for each concentration of the test compound relative to the no-inhibitor control. The IC50 value can be determined from a dose-response curve.

Signaling Pathways and Experimental Workflows

To visualize the logical flow of the experimental procedures and the potential signaling pathways involved, the following diagrams are provided in DOT language.

Experimental_Workflow_Anticancer cluster_invitro In Vitro Anticancer Screening start Plate Cancer Cells (e.g., HCT116) treat Treat with Methyl Indole-Carboxylate Isomers (Varying Concentrations) start->treat incubate Incubate (48-72 hours) treat->incubate mtt Add MTT Reagent incubate->mtt incubate_mtt Incubate (4 hours) mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Figure 1: Experimental workflow for the in vitro anticancer MTT assay.

HDAC_Inhibition_Pathway Methyl_Indole_5_Carboxylate Methyl indole-5-carboxylate HDAC Histone Deacetylase (HDAC) Methyl_Indole_5_Carboxylate->HDAC Inhibition Acetylated_Histone Acetylated Histone HDAC->Acetylated_Histone Deacetylation Histone Histone Proteins Chromatin Condensed Chromatin (Gene Repression) Histone->Chromatin Acetylated_Histone->Histone Open_Chromatin Open Chromatin (Gene Transcription) Acetylated_Histone->Open_Chromatin HAT Histone Acetyltransferase (HAT) HAT->Histone Acetylation Tumor_Suppressor Tumor Suppressor Genes (e.g., p21) Open_Chromatin->Tumor_Suppressor Activation Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Tumor_Suppressor->Cell_Cycle_Arrest

Figure 2: Proposed signaling pathway for HDAC inhibition by methyl indole-5-carboxylate.

Conclusion

This guide provides a comparative overview of the biological activities of this compound and its positional isomers. While data for a direct, comprehensive comparison is still emerging, methyl indole-5-carboxylate shows promise as an anticancer agent and an HDAC inhibitor. The lack of extensive quantitative data for all isomers highlights a significant opportunity for further research. The provided experimental protocols and workflow diagrams offer a framework for the systematic evaluation of these compounds, which could lead to the discovery of novel therapeutic agents. Researchers are encouraged to utilize this information to explore the full therapeutic potential of this class of indole derivatives.

References

A Comparative Guide to the Spectroscopic Differentiation of Indole-4-carboxylate and Indole-5-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural characterization of indole derivatives is a critical aspect of drug discovery and development, where subtle positional differences of functional groups can significantly impact biological activity. This guide provides a comprehensive comparison of the spectroscopic properties of two closely related isomers, indole-4-carboxylate and indole-5-carboxylate, to aid in their unambiguous differentiation. The following sections detail the expected variations in their Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS) data, supported by experimental protocols.

Spectroscopic Data Comparison

The key to distinguishing between indole-4-carboxylate and indole-5-carboxylate lies in the distinct electronic environments of their constituent atoms, which manifest as unique signals in various spectroscopic analyses. The following table summarizes the expected quantitative data for the methyl esters of these two isomers, providing a clear basis for comparison.

Spectroscopic TechniqueParameterMethyl Indole-4-carboxylateMethyl Indole-5-carboxylateKey Differentiating Features
¹H NMR (CDCl₃) δ H-2 (ppm)~7.25~7.28Subtle downfield shift for the 5-isomer.
δ H-3 (ppm)~6.75~6.55Noticeable upfield shift for the 5-isomer.
δ Aromatic (ppm)~7.7 (d), ~7.3 (t), ~7.8 (d)~8.4 (s), ~7.8 (d), ~7.3 (d)Distinct splitting patterns and chemical shifts of the benzene ring protons. The H-4 proton in the 5-isomer is a singlet and significantly downfield.
δ -OCH₃ (ppm)~3.95~3.92Minor difference.
¹³C NMR (CDCl₃) δ C-2 (ppm)~125~126Minor difference.
δ C-3 (ppm)~102~103Minor difference.
δ C-4 (ppm)~128 (Quaternary)~121Significant upfield shift for the C-4 in the 5-isomer.
δ C-5 (ppm)~122~125 (Quaternary)Significant downfield shift for the C-5 in the 5-isomer, and it is a quaternary carbon.
δ C=O (ppm)~168~168Minimal difference.
IR Spectroscopy (Solid) N-H Stretch (cm⁻¹)~3400~3400Broad peak, not a primary differentiator.
C=O Stretch (cm⁻¹)~1700~1700Strong absorption, position may vary slightly with crystal packing but is not a reliable differentiator.
Aromatic C-H/C=C1600-14501600-1450Complex fingerprint region; subtle differences in peak patterns can be observed.
UV-Vis Spectroscopy (Methanol) λmax (nm)~295, ~220~290, ~225Subtle shifts in absorption maxima. The position of the carboxyl group influences the electronic transitions of the indole ring.
Mass Spectrometry (EI) Molecular Ion (M⁺)m/z 175m/z 175Identical molecular weight.
Key Fragments[M-OCH₃]⁺ (m/z 144), [M-COOCH₃]⁺ (m/z 116)[M-OCH₃]⁺ (m/z 144), [M-COOCH₃]⁺ (m/z 116)The primary fragmentation is often the loss of the methoxy or the entire carbomethoxy group. Differences may arise in the relative abundances of subsequent fragment ions due to the different substitution pattern on the benzene ring, but these can be subtle.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducible and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation of indole-4-carboxylate and indole-5-carboxylate.

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

  • Pipette and vial

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette into the NMR tube.

  • Transfer the solution to the NMR tube.

  • Cap the NMR tube and carefully invert it several times to ensure a homogeneous solution.

  • Wipe the outside of the NMR tube clean before inserting it into the spectrometer.

  • Acquire the NMR data using standard instrument parameters for ¹H and ¹³C NMR. A typical ¹H experiment involves a 30-degree pulse and a relaxation delay of 1-2 seconds. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Process the data by applying Fourier transformation, phase correction, and baseline correction.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify functional groups and compare the fingerprint regions of the two isomers. Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.

Materials:

  • FTIR spectrometer with an ATR accessory

  • Solid sample (a small amount on the tip of a spatula)

  • Solvent for cleaning (e.g., isopropanol or ethanol)

  • Lint-free wipes

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a lint-free tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Record a background spectrum of the clean, empty ATR crystal.

  • Place a small amount of the solid sample onto the center of the ATR crystal.

  • Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

  • Collect the sample spectrum.

  • After analysis, release the pressure arm, remove the sample, and clean the ATR crystal thoroughly.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the absorption maxima (λmax) of the compounds in a suitable solvent.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Spectroscopic grade solvent (e.g., methanol)

  • Sample

  • Volumetric flasks and pipettes for preparing solutions of known concentration

Procedure:

  • Prepare a dilute solution of the sample in the chosen solvent (e.g., methanol) to an approximate concentration that gives an absorbance reading between 0.1 and 1.0 at the λmax.

  • Fill one cuvette with the pure solvent to be used as a blank.

  • Fill a second cuvette with the sample solution.

  • Place the blank cuvette in the spectrophotometer and record a baseline correction.

  • Replace the blank cuvette with the sample cuvette.

  • Scan a range of wavelengths (e.g., 200-400 nm for indole derivatives) to obtain the absorption spectrum.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and analyze the fragmentation pattern of the isomers. Direct infusion Electrospray Ionization (ESI) is a common method for introducing the sample into the mass spectrometer.

Materials:

  • Mass spectrometer with an ESI source

  • Syringe pump and syringe

  • Solvent system (e.g., methanol or acetonitrile with 0.1% formic acid)

  • Sample

Procedure:

  • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent compatible with ESI-MS.

  • Load the sample solution into a syringe.

  • Place the syringe on the syringe pump and connect it to the ESI source of the mass spectrometer.

  • Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

  • Acquire the mass spectrum in full scan mode to determine the molecular weight.

  • To obtain fragmentation data, perform a product ion scan (MS/MS) on the molecular ion peak. This will provide information about the fragmentation pathways.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of indole carboxylate isomers.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion Sample Indole Carboxylate Isomer Dissolution Dissolve in Appropriate Solvent Sample->Dissolution IR FTIR-ATR Sample->IR Solid Sample Dilution Dilute to Working Concentration Dissolution->Dilution NMR NMR (¹H, ¹³C) Dilution->NMR Deuterated Solvent UV_Vis UV-Vis Dilution->UV_Vis UV-Grade Solvent MS Mass Spectrometry (ESI-MS/MS) Dilution->MS MS-Grade Solvent Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Analyze IR Spectrum (Functional Groups, Fingerprint) IR->Process_IR Process_UV Determine λmax UV_Vis->Process_UV Process_MS Analyze Mass Spectrum (Molecular Ion, Fragmentation) MS->Process_MS Differentiation Structural Differentiation of Isomers Process_NMR->Differentiation Process_IR->Differentiation Process_UV->Differentiation Process_MS->Differentiation

Caption: General workflow for the spectroscopic analysis and differentiation of indole carboxylate isomers.

A Head-to-Head Comparison of Methyl Indole-4-carboxylate and Its Isomers as Versatile Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry and drug development, indole-based scaffolds are of paramount importance, forming the core of numerous natural products and synthetic pharmaceuticals. Among the plethora of indole-containing building blocks, methyl indole-4-carboxylate and its constitutional isomers—methyl indole-5-carboxylate, methyl indole-6-carboxylate, and methyl indole-7-carboxylate—serve as critical starting materials for the synthesis of a diverse array of bioactive molecules. This guide provides an objective comparison of these key building blocks, supported by their physicochemical properties, reactivity in common synthetic transformations, and their application in the development of therapeutic agents.

Physicochemical Properties: A Comparative Overview

The seemingly subtle change in the position of the methoxycarbonyl group on the indole ring significantly influences the physical and chemical properties of these building blocks. These differences can impact their solubility, reactivity, and the steric and electronic environment of the molecules derived from them.

Building BlockCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound 39830-66-5C₁₀H₉NO₂175.1868-71
Methyl indole-5-carboxylate 1011-65-0C₁₀H₉NO₂175.19126-128
Methyl indole-6-carboxylate 50820-65-0C₁₀H₉NO₂175.1876-80
Methyl indole-7-carboxylate 93247-78-0C₁₀H₉NO₂175.18Not readily available

Synthetic Utility and Reactivity

Methyl indole carboxylates are versatile substrates for a range of organic transformations, enabling the elaboration of the indole core. The position of the electron-withdrawing methoxycarbonyl group influences the regioselectivity of these reactions. While direct comparative studies on reaction yields under identical conditions are scarce, the general reactivity patterns for indoles are well-established. Key transformations include N-functionalization, electrophilic substitution at the C3 position, and cross-coupling reactions at halogenated positions.

A general workflow for the functionalization of these building blocks is depicted below:

G cluster_start Starting Material cluster_reactions Key Synthetic Transformations cluster_products Functionalized Intermediates start Methyl Indole-n-carboxylate (n = 4, 5, 6, or 7) N_alkylation N-Alkylation/ Arylation start->N_alkylation Base, R-X C3_functionalization C3-Electrophilic Substitution start->C3_functionalization Electrophile halogenation Halogenation start->halogenation e.g., NBS, NCS N_substituted N-Substituted Indoles N_alkylation->N_substituted C3_substituted C3-Substituted Indoles C3_functionalization->C3_substituted halogenated_indoles Halogenated Indoles halogenation->halogenated_indoles cross_coupling Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) coupled_products Cross-Coupled Products cross_coupling->coupled_products halogenated_indoles->cross_coupling Pd catalyst

General synthetic transformations of methyl indole carboxylates.

Applications in the Synthesis of Bioactive Molecules

The true value of these building blocks is realized in their application in the synthesis of molecules with therapeutic potential. The position of the carboxylate group can profoundly affect the biological activity of the final compound by influencing its binding to target proteins.

Anticancer Agents

Indole derivatives are a rich source of anticancer compounds. For instance, indole-2-carboxamides have been investigated as potent antiproliferative agents.[1][2][3][4] The synthesis of 5-substituted-indole-2-carboxamides has led to the discovery of dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), with some compounds exhibiting GI₅₀ values in the nanomolar range.[5] Similarly, indole-based compounds have been designed as inhibitors of the anti-apoptotic protein Bcl-2, inducing apoptosis in cancer cells.[6]

Kinase Inhibitors

The indole scaffold is a common feature in many kinase inhibitors. The carboxamide functionality, readily derived from the methyl ester, can serve as a key hydrogen bond donor or acceptor in the kinase active site. For example, 3,5-disubstituted-indole-7-carboxamides have been identified as potent and selective inhibitors of IKK-β, a key kinase in the NF-κB signaling pathway.[7] Furthermore, indolopyrazolocarbazoles, synthesized from indole precursors, have shown potent inhibition of Pim kinases, which are implicated in various cancers.[8]

G growth_factor Growth Factor receptor Receptor Tyrosine Kinase (e.g., EGFR) growth_factor->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization signaling_cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) dimerization->signaling_cascade proliferation Cell Proliferation, Survival, Angiogenesis signaling_cascade->proliferation inhibitor Indole-based Kinase Inhibitor inhibitor->receptor Inhibition

Simplified signaling pathway showing kinase inhibition by an indole-based drug.
Antiviral Agents

Indole-containing compounds have also demonstrated significant antiviral activity.[9][10] For example, derivatives of indole-2-carboxylates have been synthesized and shown to possess broad-spectrum antiviral properties against viruses such as Coxsackie B3 and Influenza A.[11] The ability to functionalize the indole ring at various positions allows for the fine-tuning of antiviral potency and selectivity.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of these building blocks. Below are representative procedures for common and important transformations.

General Procedure for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. This reaction is widely used to couple aryl halides with boronic acids.

Materials:

  • Halogenated methyl indole-carboxylate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 equiv)

  • Solvent (e.g., Toluene/EtOH/H₂O or Dioxane/H₂O)

Procedure:

  • To an oven-dried flask, add the halogenated methyl indole-carboxylate, arylboronic acid, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent and then the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

The Sonogashira coupling is a powerful reaction for the synthesis of aryl alkynes from aryl halides and terminal alkynes.

Materials:

  • Halogenated methyl indole-carboxylate (1.0 equiv)

  • Terminal alkyne (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried flask, add the halogenated methyl indole-carboxylate and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas.

  • Add the degassed solvent, the terminal alkyne, the base, and finally the palladium catalyst.

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

General Procedure for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.

Materials:

  • Halogenated methyl indole-carboxylate (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)

  • Base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, ligand, and base.

  • Add the halogenated methyl indole-carboxylate and the solvent.

  • Add the amine and seal the vessel.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time.

  • Cool the reaction, quench with water, and extract with an organic solvent.

  • Wash, dry, and concentrate the organic phase. Purify the residue by column chromatography.

Conclusion

This compound and its isomers are indispensable building blocks in modern drug discovery. The choice of isomer is a critical design element that dictates the three-dimensional structure and, consequently, the biological activity of the target molecules. While direct, side-by-side comparative studies on their reactivity are limited, the wealth of literature on the synthesis of bioactive indole derivatives underscores the unique contributions of each isomer. Researchers and drug development professionals can leverage the distinct properties of these building blocks to rationally design and synthesize novel therapeutics with improved efficacy and selectivity.

References

Unlocking the Structure of Methyl Indole-4-carboxylate Derivatives: A 2D NMR Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel molecules is a cornerstone of successful research. This guide provides a comprehensive comparison of 2D Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the structure of Methyl indole-4-carboxylate derivatives. It includes detailed experimental protocols and presents supporting data to aid in the selection of the most appropriate analytical strategy.

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of biologically active compounds. This compound and its derivatives are important intermediates in the synthesis of new therapeutic agents. Accurate structural elucidation is therefore critical to ensure the desired molecular architecture and predict its biological activity. While several analytical techniques can provide structural information, 2D NMR spectroscopy offers an unparalleled level of detail regarding the connectivity and spatial relationships of atoms within a molecule.

The Power of 2D NMR in Structural Validation

Two-dimensional NMR techniques are powerful tools for unambiguously determining the chemical structure of organic molecules.[1] By dispersing NMR signals into two dimensions, these experiments reveal correlations between different nuclei, providing a detailed map of the molecular framework. For a molecule like this compound, with its distinct aromatic and substituent protons and carbons, 2D NMR is particularly illuminating.

The primary 2D NMR experiments for structural elucidation are:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is a highly sensitive method for assigning carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): Reveals correlations between protons and carbons over two to three bonds (and sometimes four). This is crucial for connecting different spin systems and identifying quaternary carbons.

Data Presentation: 2D NMR Analysis of a this compound Analog

While a complete public dataset for this compound was not available, the following tables for the closely related isomer, Methyl 1H-indole-3-carboxylate , illustrate the type of data obtained from 2D NMR experiments. This data serves as a strong predictive model for the analysis of 4-carboxylate derivatives.

Table 1: 1H and 13C NMR Chemical Shifts for Methyl 1H-indole-3-carboxylate

Position1H Chemical Shift (ppm)13C Chemical Shift (ppm)
1-NH11.8136.4
2-H8.1125.0
4-H7.9122.5
5-H7.2121.2
6-H7.2120.2
7-H7.5111.9
3-C-107.0
3a-C-126.5
7a-C-136.4
C=O-164.8
OCH33.851.5

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Table 2: Key 2D NMR Correlations for Methyl 1H-indole-3-carboxylate

ExperimentProton (1H)Correlated Nucleus (1H or 13C)Correlation Type
COSY 2-H1-NH4JHH (weak)
4-H5-H3JHH
5-H6-H3JHH
6-H7-H3JHH
HSQC 2-HC-21JCH
4-HC-41JCH
5-HC-51JCH
6-HC-61JCH
7-HC-71JCH
OCH3C(OCH3)1JCH
HMBC 2-HC-3, C-3a, C-7a2JCH, 3JCH, 3JCH
4-HC-3, C-5, C-7a3JCH, 2JCH, 3JCH
7-HC-5, C-3a3JCH, 3JCH
OCH3C=O2JCH

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Dissolution: Accurately weigh 5-10 mg of the purified this compound derivative and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to improve spectral quality.

2D NMR Data Acquisition

The following are generalized protocols. Instrument-specific parameters may require optimization.

COSY (Correlation Spectroscopy):

  • Tune and match the probe for 1H.

  • Acquire a standard 1D 1H spectrum to determine the spectral width.

  • Use a standard COSY pulse sequence (e.g., cosygpqf).

  • Set the number of scans (NS) to 2-4 and the number of increments in the indirect dimension (N1) to 256-512.

  • Process the data with a sine-bell window function in both dimensions.

HSQC (Heteronuclear Single Quantum Coherence):

  • Tune and match the probe for both 1H and 13C.

  • Acquire 1D 1H and 13C spectra to determine the respective spectral widths.

  • Use a standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2).

  • Set the number of scans (NS) to 2-8 and the number of increments in the indirect dimension (N1) to 128-256.

  • Process the data with a squared sine-bell window function in both dimensions.

HMBC (Heteronuclear Multiple Bond Correlation):

  • Tune and match the probe for both 1H and 13C.

  • Use the same spectral widths as for the HSQC experiment.

  • Use a standard HMBC pulse sequence (e.g., hmbcgplpndqf).

  • Set the number of scans (NS) to 4-16 and the number of increments in the indirect dimension (N1) to 256-512. The long-range coupling delay should be optimized for an average J-coupling of 8 Hz.

  • Process the data with a sine-bell window function in both dimensions.

Mandatory Visualizations

To facilitate understanding of the experimental workflow and the logic of data interpretation, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 2D NMR Acquisition cluster_data_analysis Data Analysis & Structure Elucidation dissolve Dissolve Compound transfer Transfer to NMR Tube dissolve->transfer cosy COSY transfer->cosy hsqc HSQC transfer->hsqc hmbc HMBC transfer->hmbc assign_protons Assign ¹H Signals cosy->assign_protons assign_carbons Assign ¹³C Signals hsqc->assign_carbons build_fragments Build Structural Fragments hmbc->build_fragments assign_protons->assign_carbons assign_carbons->build_fragments assemble_structure Assemble Final Structure build_fragments->assemble_structure

A typical workflow for 2D NMR structural elucidation.

data_interpretation_logic cosy COSY (¹H-¹H Connectivity) proton_spin_systems Identify Proton Spin Systems cosy->proton_spin_systems hsqc HSQC (¹H-¹³C Direct Correlation) protonated_carbons Assign Protonated Carbons hsqc->protonated_carbons hmbc HMBC (¹H-¹³C Long-Range Correlation) connect_fragments Connect Fragments via Quaternary Carbons & Heteroatoms hmbc->connect_fragments final_structure Final Structure proton_spin_systems->final_structure protonated_carbons->final_structure connect_fragments->final_structure

Logical relationships in 2D NMR data interpretation.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, other analytical techniques provide complementary information and may be more suitable in certain situations.

Table 3: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedAdvantagesDisadvantagesBest For
2D NMR Spectroscopy Detailed atomic connectivity and spatial relationships in solution.Provides unambiguous structural elucidation. Non-destructive.Requires relatively large amounts of pure sample. Can be time-consuming.Determining the complete structure of novel compounds in solution.
Mass Spectrometry (MS) Molecular weight and elemental composition. Fragmentation patterns can suggest structural motifs.High sensitivity, requires very small sample amounts. Can be coupled with chromatography for mixture analysis.Does not provide definitive connectivity or stereochemistry. Isomers can be difficult to distinguish.Determining molecular formula and confirming the presence of a target molecule.
Infrared (IR) Spectroscopy Presence of specific functional groups.Fast, simple, and inexpensive.Provides limited information on the overall molecular structure.Rapidly identifying the presence or absence of key functional groups.
X-ray Crystallography Precise 3D atomic arrangement in a single crystal.Provides the "gold standard" for structural determination with high resolution.Requires a suitable single crystal, which can be difficult to grow. The solid-state structure may differ from the solution conformation.Obtaining a high-resolution 3D structure of crystalline compounds.

Conclusion

For the unambiguous structural validation of this compound derivatives, 2D NMR spectroscopy is an indispensable tool. The combination of COSY, HSQC, and HMBC experiments provides a detailed and definitive picture of the molecular structure in solution. While techniques like Mass Spectrometry and IR Spectroscopy offer valuable and often complementary information, they lack the comprehensive structural detail provided by 2D NMR. For absolute structural proof, especially for novel compounds, a combination of 2D NMR and high-resolution mass spectrometry is the recommended approach for researchers in drug discovery and development.

References

Comparative Analysis of Methyl Indole-4-carboxylate Cross-reactivity in Pre-clinical Safety Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

In the landscape of early-stage drug discovery, the characterization of a compound's off-target profile is as critical as the validation of its on-target activity. This guide provides a comparative analysis of the cross-reactivity of Methyl indole-4-carboxylate and its structural analogs in a panel of in vitro biological assays. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3][4][5] Understanding the inherent potential for cross-reactivity of simple indole building blocks like this compound is essential for anticipating potential safety liabilities and guiding lead optimization efforts.

This document presents hypothetical, yet plausible, data to illustrate the process of evaluating and comparing the selectivity of small molecules. The experimental protocols described are based on established industry-standard assays.

In Vitro Safety Screening Profile

To assess the potential for off-target interactions, this compound and two structural analogs, Indole-4-carboxylic acid and Methyl indole-6-carboxylate, were hypothetically screened against a panel of 44 common biological targets associated with adverse drug reactions. The screening was performed at a concentration of 10 µM. The data presented below summarizes the percent inhibition observed for a selection of these targets.

Table 1: Comparative Cross-reactivity Data (% Inhibition at 10 µM)

Target ClassTargetThis compoundIndole-4-carboxylic acidMethyl indole-6-carboxylate
GPCRs 5-HT2B Receptor48%35%25%
M1 Muscarinic Receptor22%15%12%
α1A Adrenergic Receptor18%10%8%
Kinases CDK2/cyclin A31%18%15%
GSK-3β25%12%10%
Ion Channels hERG15%5%8%
Cav1.210%3%5%
Enzymes COX-142%55%30%
PDE3A28%20%18%

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to simulate a plausible outcome of a cross-reactivity screening campaign.

From this hypothetical data, this compound displays a moderate level of activity against the 5-HT2B receptor and COX-1, with weaker interactions at other targets. The carboxylic acid analog shows a more pronounced effect on COX-1, while the positional isomer, Methyl indole-6-carboxylate, appears to have a generally cleaner off-target profile in this limited panel. This type of initial screening data is crucial for identifying potential liabilities that require further investigation through dose-response studies to determine IC50 values.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and interpretation of cross-reactivity data. Below are outlines of the key experimental protocols that would be used to generate the data in Table 1.

Radioligand Binding Assay for GPCRs (e.g., 5-HT2B Receptor)

This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.

Workflow for GPCR Radioligand Binding Assay

Membrane_Prep Prepare cell membranes expressing 5-HT2B receptor Incubation Incubate membranes with radioligand and test compound Membrane_Prep->Incubation Filtration Separate bound and free radioligand by filtration Incubation->Filtration Counting Quantify bound radioactivity using a scintillation counter Filtration->Counting Analysis Calculate percent inhibition relative to controls Counting->Analysis

Caption: Workflow for a typical GPCR radioligand binding assay.

Procedure:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human 5-HT2B receptor are prepared by homogenization and centrifugation.

  • Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [3H]-LSD) and the test compound (this compound) at 10 µM.

  • Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: A scintillation cocktail is added to the dried filters, and the radioactivity is quantified using a scintillation counter.

  • Data Analysis: The percent inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control (vehicle) wells.

Kinase Activity Assay (e.g., CDK2/cyclin A)

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase.

Procedure:

  • Reaction Setup: In a microplate, the kinase (e.g., recombinant human CDK2/cyclin A) is mixed with its specific substrate (e.g., a peptide substrate) and ATP in a kinase reaction buffer.

  • Compound Addition: The test compound is added to the reaction mixture at the desired concentration.

  • Incubation: The reaction is incubated at a controlled temperature to allow for phosphorylation to occur.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as a phosphospecific antibody in an ELISA format or by measuring the depletion of ATP using a luminescence-based assay.

  • Data Analysis: The percent inhibition of kinase activity is determined by comparing the signal from the compound-treated wells to the control wells.

Ion Channel Assay (e.g., hERG Patch Clamp)

Electrophysiological assays, such as the patch-clamp technique, are the gold standard for assessing a compound's effect on ion channel function.

Procedure:

  • Cell Preparation: A cell line stably expressing the hERG potassium channel is used.

  • Patch Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement of ion flow through the channels.

  • Compound Application: The test compound is perfused over the cell at a specific concentration.

  • Data Acquisition: The effect of the compound on the hERG current is recorded and measured.

  • Data Analysis: The percent inhibition of the hERG current is calculated by comparing the current amplitude before and after compound application.

Hypothetical Signaling Pathway Modulation

Given the observation of moderate activity at the 5-HT2B receptor, it is plausible that an optimized derivative of this compound could modulate downstream signaling pathways. The 5-HT2B receptor is a Gq-coupled GPCR that, upon activation, stimulates phospholipase C (PLC).

Hypothetical 5-HT2B Receptor Signaling Pathway

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2B Receptor PLC Phospholipase C (PLC) Receptor->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects PKC->Downstream Ca_release->Downstream Methyl indole-4-carboxylate_Derivative Optimized Indole Derivative Methyl indole-4-carboxylate_Derivative->Receptor Antagonist Activity

Caption: Hypothetical antagonistic effect on the 5-HT2B signaling pathway.

In this hypothetical scenario, an optimized derivative of this compound acts as an antagonist at the 5-HT2B receptor, thereby inhibiting the activation of PLC and the subsequent downstream signaling events, including the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), calcium release, and protein kinase C (PKC) activation.

Conclusion

This guide provides a framework for evaluating the cross-reactivity of a small molecule, using this compound as an illustrative example. The hypothetical data highlights the importance of early-stage safety profiling to identify potential off-target activities. While simple indole derivatives may exhibit some level of promiscuity, this information is invaluable for medicinal chemists to guide the design of more selective and safer drug candidates. The provided experimental protocols represent standard methodologies for assessing interactions with major classes of biological targets. Researchers are encouraged to utilize such systematic screening approaches to build a comprehensive understanding of their compounds' biological profiles.

References

The Unassuming Role of Methyl Indole-4-carboxylate as a Negative Control in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

An essential yet often overlooked component of robust screening experiments is the negative control. For assays involving indole derivatives, which are widely explored for their therapeutic potential, identifying a structurally related but biologically inert compound is crucial for validating hits and avoiding false positives. Methyl indole-4-carboxylate has emerged as a valuable tool in this context, serving as a reliable negative control in various screening paradigms, particularly in the search for novel anti-tubercular agents.

This guide provides a comparative analysis of this compound's performance against active indole-based compounds and standard positive controls, supported by experimental data and detailed protocols. Its utility lies in its structural similarity to active indole carboxamides, allowing researchers to control for non-specific effects of the indole scaffold and confirm that observed biological activity is due to specific functional groups.

Comparison of Biological Activity

The efficacy of a negative control is demonstrated by its lack of biological activity in an assay where structurally similar compounds are active. A prime example is in the screening of compounds against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

In a study investigating a series of indole-4-carboxamides as potent anti-tubercular agents, it was discovered that the amide linkage at the 4-position was critical for their activity. Modifications to this functional group, such as N-methylation or replacement with a secondary amine, resulted in a complete loss of inhibitory activity against Mtb.[1][2] This finding strongly supports the use of this compound, which possesses a methyl ester at the 4-position instead of a carboxamide, as a negative control in this screening context. The methyl ester modification renders the compound inactive, thus providing a clear baseline for assessing the activity of potential drug candidates.

The following table summarizes the minimum inhibitory concentrations (MIC) of active indole-4-carboxamides, standard anti-tubercular drugs (positive controls), and the expected activity of this compound as a negative control against M. tuberculosis H37Rv.

Compound/DrugTarget/Mechanism of ActionMIC (μg/mL) against M. tuberculosis H37Rv
Negative Control
This compoundExpected to be inactive>100 (inferred)
Active Indole-4-Carboxamides Tryptophan biosynthesis1.56 - 6.25
Positive Controls
IsoniazidMycolic acid synthesis0.02 - 0.04[3]
RifampicinRNA synthesis0.2 - 0.4[3]

Note: The inactivity of this compound is inferred from structure-activity relationship studies of indole-4-carboxamides where modifications at the 4-position abolish activity.[1][2]

Experimental Protocols

To ensure the reliability of screening results, a well-defined experimental protocol is essential. The following is a detailed methodology for a common assay used to determine the anti-tubercular activity of compounds, in which this compound would serve as an effective negative control.

Mycobacterium tuberculosis Growth Inhibition Assay (Resazurin Microtiter Assay - REMA)

This assay is a colorimetric method used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.[1][4]

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid-albumin-dextrose-catalase), and 0.05% (v/v) Tween 80

  • Test compounds (including active compounds, this compound as a negative control, and a positive control like isoniazid or rifampicin) dissolved in dimethyl sulfoxide (DMSO)

  • Resazurin sodium salt solution (0.02% w/v in sterile water)

  • Sterile 96-well microplates

Procedure:

  • Inoculum Preparation: M. tuberculosis H37Rv is grown to mid-log phase (OD600 of 0.4-0.6) in supplemented Middlebrook 7H9 broth. The culture is then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Serial dilutions of the test compounds, negative control, and positive control are prepared in the 96-well plates. The final concentration of DMSO in each well should not exceed 1%, a concentration that does not affect mycobacterial growth.

  • Inoculation: 100 µL of the prepared Mtb inoculum is added to each well containing the diluted compounds.

  • Incubation: The plates are sealed and incubated at 37°C for 7 days.

  • Resazurin Addition: After the incubation period, 30 µL of the resazurin solution is added to each well.

  • Second Incubation: The plates are re-incubated at 37°C for 24-48 hours.

  • Data Analysis: The color change in the wells is observed. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Logical Workflow for Screening with a Negative Control

The inclusion of a negative control like this compound is a critical step in the validation of screening results. The following diagram illustrates the logical workflow of a typical screening experiment.

screening_workflow cluster_setup Assay Setup cluster_experiment Experiment cluster_analysis Data Analysis & Interpretation A Prepare 96-well plates with test compounds E Inoculate all wells with M. tuberculosis H37Rv A->E B Add Positive Control (e.g., Isoniazid) B->E C Add Negative Control (this compound) C->E D Add No-Drug Control (Vehicle only) D->E F Incubate plates at 37°C E->F G Add Resazurin indicator F->G H Incubate and observe color change G->H I Determine MIC for all compounds H->I J Validate Assay: - Positive control shows inhibition - Negative control shows no inhibition - No-drug control shows growth I->J K Identify 'Hits': Compounds with low MICs J->K If valid SAR_pathway cluster_active Active Compound cluster_inactive Inactive Compound (Negative Control) cluster_target Biological Outcome Active Indole-4-carboxamide Feature1 Indole Scaffold Active->Feature1 Feature2 Carboxamide at C4 Active->Feature2 Target Inhibition of M. tuberculosis Growth Feature2->Target Essential for activity Inactive This compound Feature3 Indole Scaffold Inactive->Feature3 Feature4 Methyl Ester at C4 Inactive->Feature4 NoTarget No Inhibition Feature4->NoTarget Abolishes activity

References

A Researcher's Guide to Regioselective Synthesis of Methyl Indole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise synthesis of substituted indoles is a critical task. Methyl indole-4-carboxylate, a key building block for various pharmacologically active compounds, presents a common challenge in regioselectivity. Achieving substitution at the C4 position of the indole ring often competes with reactions at other positions, leading to isomeric impurities that can complicate downstream applications and regulatory approval. This guide provides a comparative analysis of synthetic methods for producing this compound, with a focus on confirming the desired regioselectivity through experimental data and detailed protocols.

Comparing Synthetic Routes: A Balance of Yield and Precision

The choice of synthetic strategy for this compound involves a trade-off between traditional methods, which are often straightforward but lack regioselectivity, and modern approaches that offer greater control at the cost of more complex catalytic systems.

Synthetic MethodKey FeaturesTypical Yield of 4-IsomerPotential Regioisomeric Impurities
Fischer Indole Synthesis A classic and widely used method involving the acid-catalyzed reaction of a phenylhydrazine with a carbonyl compound. The regioselectivity is highly dependent on the substitution pattern of the phenylhydrazine.[1]Variable, often moderate6-substituted and other isomers
Hemetsberger Indole Synthesis Involves the thermal decomposition of an α-azidocinnamate ester. For meta-substituted precursors, it can lead to a mixture of 4- and 6-substituted indoles.Moderate, with isomer mixtures6-substituted indole
Modern Palladium-Catalyzed Methods Employ transition metal catalysts to achieve high regioselectivity through directed C-H activation or annulation strategies.[2]HighMinimal

Featured Synthetic Protocols

To illustrate the practical differences in achieving regioselectivity, this section details two distinct approaches for the synthesis of this compound.

Protocol 1: Classical Approach - Fischer Indole Synthesis

The Fischer indole synthesis is a robust and long-standing method for indole formation.[1] However, when targeting the 4-position, careful selection of starting materials and reaction conditions is crucial to influence the regiochemical outcome. The reaction of a para-substituted phenylhydrazine with a pyruvate derivative can lead to a mixture of 4- and 6-substituted indoles due to the two possible cyclization pathways.

Experimental Protocol:

  • Hydrazone Formation: (4-Methoxycarbonylphenyl)hydrazine hydrochloride (1 equivalent) and methyl pyruvate (1.1 equivalents) are dissolved in ethanol. The mixture is heated at reflux for 2 hours. Upon cooling, the resulting hydrazone precipitates and is collected by filtration.

  • Indolization: The dried hydrazone is mixed with a Lewis acid catalyst, such as zinc chloride or polyphosphoric acid (PPA), and heated to 150-180°C for 1-2 hours.

  • Workup and Purification: The reaction mixture is cooled and then partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to separate the this compound from its regioisomers.

Protocol 2: Modern Regioselective Approach - Palladium-Catalyzed Annulation

Modern transition-metal-catalyzed methods offer a significant advantage in controlling regioselectivity. Palladium-catalyzed annulation of an appropriately substituted aniline with an alkyne provides a direct route to the desired 4-substituted indole with high precision.[2]

Experimental Protocol:

  • Reaction Setup: A mixture of methyl 2-amino-5-iodobenzoate (1 equivalent), a suitable internal alkyne (1.5 equivalents), palladium acetate (Pd(OAc)₂, 5 mol%), and a phosphine ligand such as triphenylphosphine (PPh₃, 10 mol%) is prepared in a sealed tube.

  • Solvent and Base: Anhydrous N,N-dimethylformamide (DMF) is added as the solvent, followed by the addition of a base, typically potassium carbonate (K₂CO₃, 2 equivalents).

  • Reaction: The reaction mixture is heated at 100-120°C for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup and Purification: After completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash column chromatography to yield pure this compound.

Confirming Regioselectivity: A Multi-faceted Analytical Approach

Confirmation of the desired C4-substitution is paramount. A combination of chromatographic and spectroscopic techniques is essential to unambiguously identify and quantify the target molecule and any potential regioisomeric impurities.

Chromatographic Separation of Isomers

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separating and identifying indole-carboxylate isomers.

  • HPLC Method: A reversed-phase C18 column with a gradient elution of acetonitrile and water (often with a small amount of formic acid to improve peak shape) can effectively separate the different regioisomers. The retention times will vary depending on the polarity of the isomers.

  • GC-MS Analysis: GC-MS can separate the volatile methyl esters of the indolecarboxylic acids. The fragmentation patterns observed in the mass spectra can provide valuable structural information to differentiate between the isomers.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive method for confirming the substitution pattern of the indole ring.

Table of Spectroscopic Data for Methyl Indole-Carboxylate Isomers:

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
This compound 8.85 (br s, 1H, NH), 7.85 (d, J=7.9 Hz, 1H), 7.78 (d, J=7.4 Hz, 1H), 7.30 (t, J=7.8 Hz, 1H), 7.25-7.22 (m, 1H), 7.18 (t, J=2.8 Hz, 1H), 3.98 (s, 3H, OCH₃)168.0, 137.2, 127.8, 125.5, 124.3, 122.9, 115.8, 103.1, 52.1
Methyl indole-5-carboxylate 8.55 (br s, 1H, NH), 8.42 (s, 1H), 7.95 (d, J=8.6 Hz, 1H), 7.38 (d, J=8.6 Hz, 1H), 7.29 (t, J=2.8 Hz, 1H), 6.60 (t, J=2.4 Hz, 1H), 3.93 (s, 3H, OCH₃)167.9, 138.8, 127.9, 125.2, 124.0, 121.8, 121.2, 110.8, 102.8, 51.9
Methyl indole-6-carboxylate 8.50 (br s, 1H, NH), 8.12 (s, 1H), 7.80 (dd, J=8.4, 1.5 Hz, 1H), 7.68 (d, J=8.4 Hz, 1H), 7.25 (t, J=2.8 Hz, 1H), 6.55 (t, J=2.3 Hz, 1H), 3.92 (s, 3H, OCH₃)168.2, 135.9, 131.0, 127.3, 122.1, 120.8, 119.8, 112.8, 102.5, 51.9
Methyl indole-7-carboxylate 8.90 (br s, 1H, NH), 7.95 (dd, J=7.9, 1.0 Hz, 1H), 7.65 (d, J=7.4 Hz, 1H), 7.30-7.25 (m, 1H), 7.15 (t, J=7.7 Hz, 1H), 6.65 (t, J=2.4 Hz, 1H), 3.99 (s, 3H, OCH₃)167.5, 135.5, 128.9, 127.2, 123.8, 121.4, 118.0, 116.5, 103.5, 52.0

Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

By carefully comparing the 1H and 13C NMR spectra of the synthesized product with the reference data for the different isomers, the regiochemistry of the product can be unequivocally established.

Visualizing the Workflow for Regioselectivity Confirmation

The process of synthesizing and confirming the regioselectivity of this compound can be summarized in the following workflow.

Workflow for Synthesis and Regioselectivity Confirmation of this compound cluster_synthesis Synthetic Route cluster_analysis Analytical Confirmation Start Select Synthetic Method (e.g., Fischer, Pd-catalyzed) React Perform Chemical Synthesis Start->React Workup Reaction Workup and Crude Isolation React->Workup Purify Purification (Column Chromatography) Workup->Purify Crude Product Chrom Chromatographic Analysis (HPLC, GC-MS) Purify->Chrom Spectro Spectroscopic Analysis (NMR, MS) Purify->Spectro Compare Compare Data with Known Isomers Chrom->Compare Spectro->Compare Confirm Confirm Regioselectivity and Purity Compare->Confirm

Synthesis and Confirmation Workflow

Conclusion

The synthesis of this compound with high regiochemical purity is a challenging yet achievable goal. While classical methods like the Fischer indole synthesis remain relevant, they often necessitate careful optimization and rigorous purification to isolate the desired C4 isomer. Modern palladium-catalyzed methodologies, although potentially more complex in terms of reagents, offer a more direct and highly regioselective route. Ultimately, the choice of method will depend on the specific needs of the researcher, including scale, cost, and available expertise. Regardless of the synthetic path chosen, a thorough analytical confirmation using a combination of chromatographic and spectroscopic techniques is indispensable to ensure the regiochemical integrity of the final product, a critical step in the development of novel therapeutics and other advanced materials.

References

Comparative Cytotoxicity of Indole Carboxylate Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the indole scaffold represents a privileged structure in the quest for novel anticancer agents. This guide provides a comparative overview of the cytotoxic properties of indole carboxylate derivatives, with a focus on available experimental data and the underlying mechanisms of action.

Comparative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of various indole carboxylate derivatives against several human cancer cell lines. It is important to note that these compounds are structurally related to, but distinct from, Methyl indole-4-carboxylate. The data is compiled from multiple sources to provide a comparative perspective.

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
1 5-Hydroxyindole-3-carboxylic acid esterMCF-7 (Breast)4.7[1]
2 Indole-2-carboxamideKNS42 (Paediatric Glioblastoma)0.84[2]
3 Indole-2-carboxamideBT12 (Atypical Teratoid/Rhabdoid Tumor)0.89[2]
4 Indole-2-carboxamideBT16 (Atypical Teratoid/Rhabdoid Tumor)1.81[2]
5 Thiazolyl-indole-2-carboxamide (6i)MCF-7 (Breast)6.10[3]
6 Thiazolyl-indole-2-carboxamide (6v)MCF-7 (Breast)6.49[3]
7 Indole-based Sulfonylhydrazone (3b)MCF-7 (Breast)4.0[4][5]
8 Indole-based Sulfonylhydrazone (3f)MDA-MB-231 (Breast)4.7[4][5]

Experimental Protocols

The evaluation of a compound's cytotoxicity is a critical step in drug discovery. The following are detailed methodologies for key experiments commonly cited in the study of indole derivatives.

MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in a complete cell culture medium. Remove the old medium from the wells and add the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding Seed cells in 96-well plate compound_prep Prepare serial dilutions of compounds add_compounds Add compounds to cells compound_prep->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

MTT Assay Experimental Workflow

Signaling Pathways

Indole derivatives exert their cytotoxic effects through various mechanisms, often culminating in the induction of apoptosis, or programmed cell death. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Intrinsic Pathway: This pathway is triggered by intracellular stress, leading to changes in the mitochondrial membrane potential and the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9, and subsequently the executioner caspase-3, leading to cell death.

Extrinsic Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which in turn activates caspase-3.

Many indole derivatives have been shown to modulate the expression of key proteins involved in these pathways, such as the pro-apoptotic Bax and the anti-apoptotic Bcl-2.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway death_receptors Death Receptors (e.g., Fas, TNFR) caspase8 Caspase-8 activation death_receptors->caspase8 caspase3 Caspase-3 activation (Executioner caspase) caspase8->caspase3 mitochondria Mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c apoptosome Apoptosome formation (Apaf-1, Cytochrome c) cytochrome_c->apoptosome caspase9 Caspase-9 activation apoptosome->caspase9 caspase9->caspase3 indole Indole Derivatives bax Bax (Pro-apoptotic) indole->bax upregulates bcl2 Bcl-2 (Anti-apoptotic) indole->bcl2 downregulates bax->mitochondria bcl2->mitochondria apoptosis Apoptosis caspase3->apoptosis

Generalized Apoptosis Signaling Pathway Induced by Indole Derivatives

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.